Author: BenchChem Technical Support Team. Date: March 2026
[label="Sensory Nerve Activation\n(Cooling
Fig 1: Synthesis workflow for 2-ethoxy-N-octylbenzamide via EDCI/HOBt coupling.
Step-by-Step Experimental Protocol
Phase 1: Carboxylic Acid Activation
Step: Dissolve 1.0 equivalent of 2-ethoxybenzoic acid in anhydrous dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere. Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.2 equivalents of Hydroxybenzotriazole (HOBt).
Causality: EDCI activates the carboxylic acid by forming an O-acylisourea intermediate. However, this intermediate is highly unstable and prone to an irreversible rearrangement into an inactive N-acylurea. HOBt is introduced to rapidly trap the O-acylisourea, forming a highly reactive, yet stable, OBt-active ester. This prevents the dead-end rearrangement and ensures the electrophile is primed for amine attack.
Phase 2: Nucleophilic Acyl Substitution
Step: Slowly add 1.1 equivalents of octan-1-amine, followed by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes any trace acids and ensures the octylamine remains fully deprotonated, maximizing its nucleophilicity. The slow addition controls the exothermic nature of the coupling, preventing the degradation of the OBt-ester.
Phase 3: Self-Validating Workup
Step: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Causality: This workup is a thermodynamic filtration system. The 1M HCl wash selectively protonates unreacted octylamine and DIPEA, forcing them into the aqueous phase. The NaHCO₃ wash deprotonates any unreacted 2-ethoxybenzoic acid and the acidic HOBt byproduct, removing them as water-soluble sodium salts. If the protocol is executed correctly, the organic layer will exclusively contain the highly lipophilic product, which is then polished via chromatography.
Mechanism of Action: TRPM8 Channel Activation
2-Ethoxy-N-octylbenzamide is classified as a synthetic sensate, specifically functioning as an agonist for the TRPM8 channel, as detailed in the [1]. TRPM8 is a non-selective cation channel expressed in the sensory neurons of the trigeminal and dorsal root ganglia. It is the primary molecular transducer for environmental cold and cooling compounds like menthol [2].
Unlike menthol, which has a distinct minty odor and can trigger burning sensations at high concentrations, synthetic amides like 2-ethoxy-N-octylbenzamide provide a pure, odorless cooling sensation. The compound partitions into the lipid bilayer and binds to a hydrophobic pocket located within the S1-S4 voltage-sensor-like domain of the TRPM8 channel.
Fig 2: TRPM8 activation pathway and downstream calcium signaling induced by the synthetic agonist.
Binding of the amide lowers the thermal activation threshold of the channel, causing it to open at ambient body temperature. This conformational shift opens the central pore, allowing an influx of Ca²⁺ and Na⁺ ions. The resulting membrane depolarization fires an action potential that the central nervous system interprets as a cooling sensation.
Structure-Activity Relationship (SAR)
The efficacy of 2-ethoxy-N-octylbenzamide is not accidental; it is the result of precise structural tuning. Understanding the SAR of this molecule is crucial for further drug development or formulation optimization:
The Role of the N-octyl Chain: The 8-carbon aliphatic tail is the primary driver of the molecule's high LogP (~4.8). This lipophilicity is strictly required for the molecule to penetrate the mucosal/epidermal lipid bilayers and access the TRPM8 binding pocket. If the chain is too short (e.g., N-butyl), the molecule lacks sufficient van der Waals interactions with the hydrophobic cleft, drastically reducing binding affinity. If the chain is too long (e.g., N-dodecyl), the molecule suffers from an extreme entropic penalty upon binding, steric clashing within the pocket, and poor aqueous solubility in formulation matrices.
The Ortho-Ethoxy Effect: The ethoxy group at the 2-position serves a dual mechanistic purpose. First, the ether oxygen acts as a hydrogen-bond acceptor, forming critical electrostatic interactions with key tyrosine residues (e.g., Tyr745) in the TRPM8 pocket. Second, the steric bulk of the ethoxy group induces an "ortho-effect," restricting the free rotation of the amide bond. This pre-organizes the molecule into its bioactive conformation, minimizing the entropic cost of binding and thereby increasing the overall potency of the agonist.
References
Compounds useful as modulators of TRPM8 (WO2012061698A2). Senomyx, Inc. Google Patents.
TRPM8: The Cold and Menthol Receptor . McKemy DD. In: TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. NCBI Bookshelf. Available at:[Link]
Exploratory
An In-depth Technical Guide to the Synthesis of 2-ethoxy-N-octylbenzamide
Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-ethoxy-N-octylbenzamide, a molecule of interest in various chemical and pharmaceutical research domains. T...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-ethoxy-N-octylbenzamide, a molecule of interest in various chemical and pharmaceutical research domains. The synthesis is approached via a two-step process commencing with the conversion of 2-ethoxybenzoic acid to its highly reactive acyl chloride intermediate, 2-ethoxybenzoyl chloride. This is followed by the amidation of the acyl chloride with n-octylamine to yield the final product. This document offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and practical insights into process optimization and purification. The methodologies presented are designed to be self-validating, ensuring reproducibility and high purity of the target compound.
Introduction
2-ethoxy-N-octylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its structure, characterized by an ethoxy group at the ortho position of the benzamide moiety and a long N-alkyl chain, imparts specific physicochemical properties that are of interest for the development of novel bioactive compounds and functional materials. The efficient and scalable synthesis of this molecule is, therefore, a key objective for researchers in the field.
This guide focuses on a classical and reliable two-step synthetic route, which is favored for its high yields and the relative ease of purification of the intermediates and the final product. The pathway is initiated with the activation of 2-ethoxybenzoic acid, a readily available starting material, followed by a nucleophilic acyl substitution with n-octylamine.
Strategic Overview of the Synthesis Pathway
The selected synthetic strategy is predicated on the conversion of a carboxylic acid into a more electrophilic species, an acyl chloride, to facilitate its reaction with a primary amine. This approach circumvents the direct amidation of the carboxylic acid with the amine, which typically requires harsh conditions or the use of coupling agents that can complicate purification.
The overall transformation is depicted in the following workflow:
Caption: Conversion of 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride.
Experimental Protocol:
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize the HCl and SO₂ byproducts), add 2-ethoxybenzoic acid (10.0 g, 60.2 mmol).
Reagent Addition: In a well-ventilated fume hood, cautiously add thionyl chloride (11.0 mL, 150.5 mmol, 2.5 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) can be added to facilitate the reaction.
Reaction: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. It is crucial to ensure all excess thionyl chloride is removed as it can react with the amine in the next step. The crude 2-ethoxybenzoyl chloride, a pale yellow to colorless liquid, is typically used in the next step without further purification.
Causality Behind Experimental Choices:
Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid and to serve as a solvent for the reaction.
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.
Gas Trap: The reaction evolves toxic gases (HCl and SO₂), which must be neutralized. A gas trap containing an aqueous solution of a base (e.g., sodium hydroxide) is essential for safety and environmental reasons.
Step 2: Synthesis of 2-ethoxy-N-octylbenzamide
This step involves the nucleophilic acyl substitution reaction between the synthesized 2-ethoxybenzoyl chloride and n-octylamine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond.
Reaction Scheme:
Caption: Amidation of 2-ethoxybenzoyl chloride with n-octylamine.
Experimental Protocol:
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve n-octylamine (9.35 g, 72.3 mmol, 1.2 equivalents) and a non-nucleophilic base such as triethylamine (10.1 mL, 72.3 mmol, 1.2 equivalents) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL). Cool the solution to 0 °C in an ice bath.
Acyl Chloride Addition: Dissolve the crude 2-ethoxybenzoyl chloride (from Step 1, ~60.2 mmol) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30-45 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up:
Quench the reaction by adding water (50 mL).
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess amine and triethylamine hydrochloride, then with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities, and finally with brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification: The crude 2-ethoxy-N-octylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, anhydrous solvents and reaction conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
Low-Temperature Addition: The reaction between an acyl chloride and an amine is highly exothermic. Adding the acyl chloride dropwise at 0 °C helps to control the reaction rate and prevent the formation of side products.
Base: A base, such as triethylamine, is added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the n-octylamine, which would render it non-nucleophilic.
Aqueous Work-up: The series of aqueous washes is designed to systematically remove unreacted starting materials, the base, and its salt, leading to a purer crude product before final purification.
Quantitative Data Summary
Parameter
Step 1: Acyl Chloride Formation
Step 2: Amidation
Starting Material
2-Ethoxybenzoic Acid
2-Ethoxybenzoyl Chloride, n-Octylamine
Reagents
Thionyl Chloride, DMF (cat.)
Triethylamine
Solvent
None (excess SOCl₂)
Dichloromethane (DCM)
Temperature
Reflux (~75-80 °C)
0 °C to Room Temperature
Reaction Time
2-3 hours
2-4 hours
Typical Yield
>95% (crude)
85-95% (after purification)
Mechanistic Insights
The synthesis of 2-ethoxy-N-octylbenzamide proceeds through two well-established reaction mechanisms.
Mechanism of Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism for the formation of 2-ethoxybenzoyl chloride.
Mechanism of Amidation
The reaction of 2-ethoxybenzoyl chloride with n-octylamine is a classic example of nucleophilic acyl substitution.
Caption: Simplified mechanism for the amidation of 2-ethoxybenzoyl chloride.
Conclusion
The two-step synthesis of 2-ethoxy-N-octylbenzamide via an acyl chloride intermediate is a highly efficient and reliable method suitable for laboratory-scale preparation. This guide has provided a detailed, step-by-step protocol with a strong emphasis on the rationale behind the experimental choices, ensuring that researchers can reproduce this synthesis with a high degree of success. The mechanistic insights and purification strategies discussed further equip scientists with the knowledge to troubleshoot and adapt this procedure for related molecules.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach (3rd ed.). Cengage Learning. [Link]
Foundational
Comprehensive Technical Guide on the Physical and Chemical Properties of 2-Ethoxy-N-octylbenzamide (EONB)
Executive Summary & Structural Rationale In modern drug discovery and materials science, the rational design of amphiphilic and highly lipophilic scaffolds is paramount for developing targeted delivery systems and specia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery and materials science, the rational design of amphiphilic and highly lipophilic scaffolds is paramount for developing targeted delivery systems and specialized ligands. 2-Ethoxy-N-octylbenzamide (CAS: 543714-92-7) , hereafter referred to as EONB , represents a highly versatile structural motif.
Structurally, EONB consists of an aromatic benzamide core substituted with an ortho-ethoxy group and an
N
-linked linear octyl chain. As an application scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic molecular tool. The hydrophilic amide core provides a rigid hydrogen-bonding network, while the flexible, hydrophobic octyl tail drives membrane intercalation and lipid solubility. The ortho-ethoxy group introduces steric hindrance that forces the amide plane out of coplanarity with the aromatic ring, significantly altering its binding thermodynamics and solubility profile.
Thermodynamic Profiling & Physicochemical Data
Understanding the physicochemical boundaries of a molecule is the first step in formulation development. EONB sits at a fascinating intersection of high lipophilicity and low molecular weight. According to the principles established by[1], molecular weight and the octanol-water partition coefficient (LogP) dictate a compound's pharmacokinetic fate and membrane permeability. EONB's properties are highly optimized for lipid-based formulations and blood-brain barrier (BBB) penetration.
Property
Value
Mechanistic Causality / Implication
CAS Number
543714-92-7
Unique chemical identifier for regulatory tracking.
Molecular Formula
C₁₇H₂₇NO₂
Dictates elemental composition and mass spectrometric isotopic distribution.
Molecular Weight
277.40 g/mol
Well below the 500 Da threshold, ensuring high intrinsic membrane permeability.
Calculated LogP
~4.8
High lipophilicity driven by the octyl chain; requires lipid nanoparticles (LNPs) or cosolvents for aqueous formulation.
Hydrogen Bond Donors
1 (Amide -NH)
Limits excessive aqueous solvation, preventing the desolvation energy penalty during receptor binding.
Hydrogen Bond Acceptors
2 (Amide C=O, Ethoxy -O-)
Facilitates targeted dipole interactions within hydrophobic protein pockets.
Topological Polar Surface Area
38.3 Ų
Excellent predictor for BBB penetration (TPSA < 90 Ų indicates high central nervous system availability).
Rotatable Bonds
10
High conformational flexibility allows the octyl chain to adaptively bind to dynamic hydrophobic interfaces.
Synthetic Methodology & Mechanistic Control
The synthesis of EONB requires the condensation of 2-ethoxybenzoic acid with octylamine. However, direct amidation of carboxylic acids requires extreme temperatures that degrade the substrate. Therefore, we must bypass the inherent stability of the carboxylic acid using chemical activation.
As detailed in seminal reviews on [2], the use of carbodiimide coupling reagents (like EDC) requires a nucleophilic additive (like HOBt) to prevent the formation of unreactive
N
-acylurea byproducts.
Objective: To synthesize EONB with >98% purity using a self-validating, scalable synthetic route.
Substrate Activation: Dissolve 2-ethoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C.
Causality: Cooling minimizes exothermic side reactions and stabilizes the highly reactive, transient
O
-acylisourea intermediate.
Coupling Reagent Addition: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq), followed by
N,N
-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 30 minutes.
Causality: DIPEA deprotonates the carboxylic acid, facilitating nucleophilic attack on the electron-deficient carbon of EDC. HOBt immediately intercepts the intermediate to form a stable, yet highly reactive, benzotriazole active ester.
Nucleophilic Addition: Dropwise add octylamine (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
Causality: Dropwise addition prevents localized concentration spikes, reducing the risk of di-alkylation or homocoupling artifacts.
Self-Validating Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 7:3).
Validation: The complete disappearance of the starting acid spot (visualized via UV 254 nm) internally validates reaction completion before proceeding to workup.
Orthogonal Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl, followed by brine.
Causality: The sequential basic wash (removes unreacted acid/HOBt) and acidic wash (removes unreacted amine/DIPEA) act as an orthogonal liquid-liquid purification system, isolating only the neutral EONB product.
Fig 1: Synthetic workflow for 2-Ethoxy-N-octylbenzamide via carbodiimide-mediated amidation.
Analytical Characterization & Method Validation
To ensure the integrity of EONB for downstream applications, the analytical methodology must be robust and self-validating, adhering strictly to the[3] for analytical procedure validation.
Objective: To validate a quantitative assay for EONB. Due to its high LogP (~4.8), a reversed-phase C18 column is mandatory, paired with a high-organic mobile phase to overcome the hydrophobic retention of the octyl chain.
System Suitability Test (SST): Inject a standard solution of EONB (100 µg/mL) six consecutive times.
Validation: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the peak tailing factor must be ≤ 1.5.
Causality: SST is a critical self-validating step that ensures the chromatographic system (pump, column, detector) is fully equilibrated and capable of reproducible integration prior to running actual samples.
Specificity: Inject a blank (sample diluent) and a placebo matrix.
Validation: There must be no interfering peaks at the specific retention time of EONB.
Causality: Guarantees that the UV response is exclusively attributable to the target analyte, preventing false-positive quantification.
Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal working concentration.
Validation: Plot peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.
Accuracy (Spike Recovery): Spike known amounts of EONB reference standard into the placebo matrix at 50%, 100%, and 150% levels in triplicate.
Validation: Mean recovery must fall strictly between 98.0% and 102.0%.
Causality: Proves that the sample extraction protocol does not suffer from matrix suppression effects or physical loss of the highly lipophilic analyte.
Fig 2: HPLC-UV method validation lifecycle adhering to ICH Q2(R2) regulatory guidelines.
Applications in Advanced Formulations
The unique physical and chemical properties of EONB make it an ideal candidate for two primary advanced applications:
Lipid Nanoparticle (LNP) Anchoring: The linear octyl chain acts as a highly efficient lipid tail. In formulation, EONB can spontaneously intercalate into the hydrophobic lipid bilayer of LNPs, while the polar benzamide core remains oriented toward the aqueous interface. This makes it an excellent structural anchor for surface-modified drug delivery vehicles.
Pharmacophore for TRP Channel Modulation: Benzamide derivatives featuring long alkyl chains are well-documented modulators of Transient Receptor Potential (TRP) channels (e.g., TRPV1, TRPM8). The ortho-ethoxy group provides a critical hydrogen bond acceptor that can interact with specific tyrosine or threonine residues deep within the hydrophobic binding pockets of these transmembrane proteins.
References
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews (2009). URL:[Link]
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews (2001). URL:[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines (2022). URL: [Link]
Physicochemical Profiling and Synthetic Methodology of 2-Ethoxy-N-octylbenzamide: A Lipophilic Benzamide Scaffold in Drug Discovery
Abstract: As a Senior Application Scientist, I frequently evaluate combinatorial library compounds not just as static chemical entities, but as dynamic functional tools. 2-ethoxy-N-octylbenzamide (CAS: 543714-92-7) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
As a Senior Application Scientist, I frequently evaluate combinatorial library compounds not just as static chemical entities, but as dynamic functional tools. 2-ethoxy-N-octylbenzamide (CAS: 543714-92-7) is a prime example of a rationally designed screening scaffold. By coupling an ortho-alkoxy hydrogen-bond acceptor with a highly lipophilic aliphatic tail, this molecule is perfectly poised for membrane penetration and hydrophobic pocket localization. This whitepaper provides an in-depth technical guide on the physicochemical properties, structural rationale, and self-validating synthetic protocols for this privileged scaffold.
Structural Rationale & Mechanistic Causality
In drug discovery, the benzamide moiety is a "privileged scaffold," frequently appearing in approved therapeutics ranging from antipsychotics (e.g., sulpiride) to histone deacetylase (HDAC) inhibitors [1]. The specific derivative 2-ethoxy-N-octylbenzamide introduces two critical functional modifications that dictate its behavior in biological systems:
The Ortho-Ethoxy Group (Conformational Locking): The oxygen atom of the 2-ethoxy group acts as a localized hydrogen-bond acceptor for the adjacent amide N-H. This intramolecular hydrogen bond creates a pseudo-six-membered ring, restricting the rotation of the amide bond and locking the molecule into a coplanar conformation. Causality: This pre-organization reduces the entropic penalty upon binding to a target protein, thereby enhancing binding affinity and specificity. Furthermore, by internally satisfying the hydrogen bond of the amide N-H, the molecule masks its polarity, significantly boosting membrane permeability.
The N-Octyl Chain (Lipophilic Anchoring): The 8-carbon aliphatic chain drastically increases the molecule's partition coefficient (LogP). Causality: This long hydrocarbon tail mimics endogenous lipids (such as fatty acids or ceramides), allowing the scaffold to anchor deeply into the hydrophobic binding pockets of lipid-transport proteins, GPCRs, or membrane-bound enzymes [2].
Fig 1. Mechanistic rationale of the 2-ethoxy-N-octylbenzamide scaffold.
Physicochemical Profiling
To predict the pharmacokinetic behavior of 2-ethoxy-N-octylbenzamide, we must analyze its core quantitative metrics. The data below demonstrates strict adherence to Lipinski’s Rule of Five, confirming its viability as an orally bioavailable lead-like compound[4].
Table 1: Chemical and Physicochemical Properties
Property
Value
Scientific Implication
IUPAC Name
2-ethoxy-N-octylbenzamide
Standardized nomenclature for structural identification.
CAS Number
543714-92-7
Unique registry identifier for procurement and database cross-referencing [1].
Molecular Formula
C₁₇H₂₇NO₂
Defines atomic composition.
Molecular Weight
277.40 g/mol
Well below the 500 Da limit, ensuring high ligand efficiency.
Topological Polar Surface Area (TPSA)
~38.3 Ų
Highly favorable for blood-brain barrier (BBB) penetration (< 90 Ų).
Hydrogen Bond Donors
1 (Amide N-H)
Low donor count minimizes desolvation energy during membrane transit.
Hydrogen Bond Acceptors
2 (Amide C=O, Ether -O-)
Facilitates specific interactions within target active sites.
Rotatable Bonds
10
High flexibility in the octyl chain allows induced-fit binding in lipid pockets.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 2-ethoxy-N-octylbenzamide is achieved via a standard peptide coupling strategy. As an expert, I advocate for the EDC/HOBt coupling method over traditional acid chloride formation. Causality: While thionyl chloride is cheaper, it generates harsh HCl gas that can inadvertently cleave the sensitive ethoxy ether under prolonged heating. EDC/HOBt provides a mild, room-temperature alternative that prevents side reactions [3].
Activation: Dissolve 2-ethoxybenzoic acid in anhydrous DCM under an inert nitrogen atmosphere. Add EDC·HCl and HOBt. Stir for 15 minutes.
Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea intermediate is unstable and prone to rearranging into an inactive N-acylurea. Adding HOBt intercepts this intermediate, forming a stable, highly reactive OBt-ester, thereby driving the reaction forward efficiently.
Amidation: Add octan-1-amine dropwise, followed immediately by DIPEA. Stir at room temperature for 12 hours.
Causality: DIPEA acts as a non-nucleophilic base. It neutralizes the HCl salt of the EDC reagent and ensures the octylamine remains in its unprotonated, nucleophilic state without competing for the electrophilic ester.
In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (7:3 Hexane:Ethyl Acetate).
Self-Validation: The conversion of the highly polar carboxylic acid to the highly lipophilic amide results in a massive shift in retention factor (Rf). The product will elute near Rf 0.6, while the starting acid remains near the baseline (Rf 0.1), providing immediate visual validation.
Orthogonal Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Self-Validation: This is a chemically orthogonal purification system. The 1M HCl specifically protonates and removes unreacted amine and EDC byproducts into the aqueous layer. The NaHCO₃ deprotonates and removes unreacted carboxylic acid and HOBt. If executed correctly, the organic layer contains only the pure product.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-ethoxy-N-octylbenzamide as a viscous oil or low-melting solid.
Fig 2. Self-validating synthetic workflow for 2-ethoxy-N-octylbenzamide.
Analytical Characterization
To ensure absolute trustworthiness in downstream biological screening, the synthesized compound must be validated analytically.
LC-MS (Liquid Chromatography-Mass Spectrometry): The expected mass-to-charge ratio for the protonated molecular ion [M+H]⁺ is m/z 278.2 . A single peak in the UV chromatogram (254 nm) confirms >95% purity.
¹H NMR Diagnostic Markers (CDCl₃, 400 MHz):
The Octyl Tail: A distinct triplet at ~0.88 ppm (3H) confirms the terminal methyl group, while a large multiplet between 1.2–1.6 ppm (12H) validates the aliphatic chain.
The Ethoxy Ether: A quartet at ~4.1 ppm (2H) and a triplet at ~1.4 ppm (3H) confirm the intact ortho-ethoxy group.
The Amide Lock: The amide N-H proton typically appears as a broad singlet. However, due to the intramolecular hydrogen bonding with the ortho-ethoxy oxygen, this proton is heavily deshielded and shifted downfield (typically >7.8 ppm) compared to standard aliphatic amides. Causality: This specific downfield shift acts as a diagnostic marker, validating the locked, bioactive conformation of the synthesized scaffold.
Conclusion
2-ethoxy-N-octylbenzamide (CAS: 543714-92-7) is much more than a catalog number; it is a masterclass in rational physicochemical design. By leveraging the steric and electronic effects of an ortho-ethoxy group combined with the lipophilicity of an octyl chain, researchers can utilize this compound as a highly effective probe for lipid-binding targets, membrane permeability assays, and high-throughput screening libraries.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4415496, N-Octylbenzamide". PubChem. URL: [Link]
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 2009, 38, 606-631. URL:[Link]
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. URL:[Link]
Foundational
Introduction: The Benzamide Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Potential Biological Activity of N-Alkyl Benzamides The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Potential Biological Activity of N-Alkyl Benzamides
The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] This structural motif, characterized by a benzene ring attached to an amide functional group, is present in approximately 25% of the top-selling pharmaceuticals, highlighting its versatility and importance.[2] The amide bond itself is a critical hydrogen-bonding region, while the aromatic ring provides a key lipophilic domain, both of which are crucial for molecular recognition and interaction with biological macromolecules.[3][4]
The N-alkyl substitution on the benzamide core offers a powerful vector for modulating a compound's physicochemical properties—such as lipophilicity, solubility, and metabolic stability—and its pharmacological profile. By systematically varying the length, branching, and nature of the N-alkyl group, medicinal chemists can fine-tune the compound's interaction with its target, leading to enhanced potency and selectivity. This guide explores the significant and diverse biological activities of N-alkyl benzamides, focusing on their demonstrated potential as anticancer, anticonvulsant, and antimicrobial agents.
Anticancer Activity of N-Alkyl Benzamides
Several classes of N-alkyl benzamides have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action. The structure-activity relationship (SAR) often reveals a strong correlation between the nature of the N-alkyl substituent and the compound's cytotoxic potency.
Mechanism of Action: Case Studies
Induction of Apoptosis in Colon Cancer: Derivatives of gallic acid, specifically 3,4,5-trihydroxy-N-alkyl-benzamides, have been synthesized and evaluated for their anticancer effects on colon carcinoma HCT-116 cells.[5][6] The parent compound, gallic acid, is known to inhibit cell proliferation and induce apoptosis.[6] The introduction of the N-alkyl amide moiety modulates this activity, with longer and branched alkyl chains generally enhancing cytotoxic effects.[5]
Modulation of Autophagy via mTORC1 Inhibition: A distinct class, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, has been identified as potent antiproliferative agents in pancreatic cancer cell lines.[7] These compounds exert their effect by reducing the activity of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[7] This inhibition leads to an increase in basal autophagy but also disrupts the autophagic flux under nutrient-deprived conditions, ultimately contributing to cancer cell death.[7]
Caption: N-Alkyl Benzamides can inhibit the mTORC1 pathway, leading to the activation of autophagy.[7]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of N-alkyl benzamides is highly dependent on the substitution pattern.
Effect of Alkyl Chain Length: In the 3,4,5-trihydroxy-N-alkyl-benzamide series, increasing the length of the linear alkyl chain enhances anticancer activity. The N-hexyl derivative was found to be the most potent in this series against HCT-116 cells.[5] This suggests that increased hydrophobicity contributes positively to the compound's efficacy.[5]
Effect of Alkyl Chain Branching: Branched alkyl chains, such as sec-butyl and tert-butyl, conferred higher anticancer activity compared to the linear n-butyl chain.[5]
Amide Substitution: For N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, replacing a primary amide with a methyl amide slightly improved anticancer activity, but further elaboration with larger alkyl or phenyl groups was not beneficial.[7]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of synthesized 3,4,5-trihydroxy-N-alkyl-benzamide derivatives against the HCT-116 human colon cancer cell line.
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1] It is a crucial first step in screening potential anticancer compounds.
Objective: To determine the IC50 value of N-alkyl benzamide derivatives on a cancer cell line.
Solubilization solution (e.g., DMSO or SDS in HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a specified density and allow them to adhere overnight in a CO2 incubator.
Compound Treatment: Prepare serial dilutions of the N-alkyl benzamide test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using a suitable regression model.[1][6]
Anticonvulsant Activity of N-Alkyl Benzamides
Benzamide derivatives have emerged as a promising scaffold for the development of novel antiepileptic drugs (AEDs).[4] The structural versatility allows for fine-tuning of activity against different seizure types.
Mechanism of Action
While the exact mechanisms can vary, a primary mode of action for many anticonvulsant benzamides is the blockade of voltage-gated sodium channels.[4] This action preferentially stabilizes the inactive state of the channel, which limits the sustained, high-frequency repetitive firing of neurons that underlies seizure propagation. Other potential mechanisms include the modulation of calcium channels and the enhancement of GABAergic neurotransmission, the primary inhibitory system in the central nervous system.[4]
Structure-Activity Relationship (SAR) Insights
4-Aminobenzamides: A series of 4-aminobenzamides demonstrated significant activity against maximal electroshock (MES)-induced seizures.[8]
The 4-amino group on the benzoyl moiety is a key feature for activity.[4]
For simple N-alkyl amides, 4-amino-N-amylbenzamide was the most potent.[8]
The introduction of a second aromatic ring in the N-substituent, as in d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, dramatically increases potency.[8]
N-Benzylacetamides: Studies on N-benzyl-2-acetamidopropionamide derivatives showed that incorporating a small, substituted heteroatom moiety at the C(3) position leads to highly potent compounds.[9] Stereochemistry plays a critical role, with the (R)-stereoisomer often being significantly more active than the (S)-isomer.[9]
Quantitative Data: Anticonvulsant Activity
The following table summarizes the anticonvulsant activity and neurotoxicity of selected 4-aminobenzamide derivatives in mice following intraperitoneal (i.p.) administration.
ED50: The median effective dose required to produce an anticonvulsant effect in 50% of the animals.
TD50: The median toxic dose causing neurological deficit (e.g., ataxia on a rotorod) in 50% of the animals.
PI (Protective Index): The ratio of TD50 to ED50, indicating the therapeutic window of the compound. A higher PI is desirable.
The evaluation of potential anticonvulsants involves a standardized workflow to assess efficacy against induced seizures and to determine the compound's neurotoxicity profile.
Caption: General workflow for the synthesis of N-alkyl benzamides and subsequent antimicrobial screening.
[2][10]
Methodology: Disc Diffusion (Kirby-Bauer) Method
Plate Preparation: Prepare a uniform lawn of the target microorganism (e.g., S. aureus or C. albicans) on an appropriate agar plate (e.g., Mueller-Hinton agar).
Disc Application: Aseptically apply sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
Measurement: Measure the diameter of the clear zone of inhibition around each disc where microbial growth is prevented. The size of the zone correlates with the susceptibility of the microorganism to the compound.
[10]
Conclusion and Future Outlook
N-alkyl benzamides represent a remarkably versatile and fruitful scaffold in the pursuit of novel therapeutic agents. The N-alkyl substitution provides a critical handle for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. As demonstrated, this chemical class has yielded promising lead compounds in oncology, neurology, and infectious disease.
Future research should focus on several key areas:
Mechanism Deconvolution: For many active compounds, the precise molecular target and mechanism of action remain to be fully elucidated. Advanced techniques such as chemoproteomics, structural biology, and computational modeling will be invaluable in identifying specific binding partners.
Pharmacokinetic Optimization: While many derivatives show high in vitro potency, their development into viable drugs requires careful optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure adequate bioavailability and metabolic stability in vivo.
Combating Resistance: In both anticancer and antimicrobial applications, drug resistance is a major challenge. N-alkyl benzamides that operate via novel mechanisms may be able to overcome existing resistance pathways.
The continued exploration of the vast chemical space accessible through N-alkyl benzamide derivatives, guided by a deep understanding of structure-activity relationships and mechanistic biology, holds significant promise for the development of next-generation therapeutics.
References
Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. Oriental Journal of Chemistry. [Link]
Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry. [Link]
Synthesis and anticancer effect of 3,4,5-n-alkyl-benzamides on colon carcinoma HCT- 116 cells. Universitas Indonesia. [Link]
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Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. National Center for Biotechnology Information. [Link]
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. National Center for Biotechnology Information. [Link]
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]
DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of 2-Ethoxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-ethoxybenzamide derivatives. Historically...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-ethoxybenzamide derivatives. Historically anchored by the analgesic and anti-inflammatory properties of ethenzamide (2-ethoxybenzamide), this document delves into the intricate molecular interplay between structural modifications and biological outcomes. We explore the significance of the 2-alkoxy group, substitutions on the aromatic ring, and modifications of the amide functional group. By synthesizing data from seminal studies, this guide explains the causality behind how specific structural changes modulate analgesic, anti-inflammatory, and anticonvulsant activities. Detailed, field-proven experimental protocols for the synthesis of key derivatives and their subsequent biological evaluation are provided, supported by data-driven insights and visualizations to empower researchers in the rational design of novel therapeutics based on the versatile 2-ethoxybenzamide scaffold.
Introduction: The 2-Ethoxybenzamide Scaffold
The 2-ethoxybenzamide core, the foundational structure of the non-steroidal anti-inflammatory drug (NSAID) ethenzamide, represents a privileged scaffold in medicinal chemistry. Its analgesic properties are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1][2] The inhibition of prostaglandin production accounts for its analgesic and antipyretic effects.[1][2] Beyond its role in inflammation and pain, the broader benzamide class of compounds has shown a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties, making the exploration of its derivatives a fertile ground for drug discovery.[3][4][5]
Understanding the structure-activity relationship (SAR) is paramount to optimizing this scaffold for enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide dissects the 2-ethoxybenzamide molecule into three key regions for modification and analysis: the 2-alkoxy substituent, the aromatic ring, and the N-substituted amide moiety.
The biological activity of 2-ethoxybenzamide derivatives is highly contingent on the interplay of steric, electronic, and lipophilic properties of its substituents. The following sections dissect the key modification points on the scaffold.
The Role of the 2-Alkoxy Group
The ortho-alkoxy group is a defining feature of this class of benzamides. While ethenzamide features an ethoxy group, variations in this position can significantly impact activity. Studies on related 2-alkoxybenzamides suggest that the nature of this group is crucial for receptor interaction.
For instance, in a series of 2-(cyclopropanesulfonamido)-N-(alkoxyphenyl)benzamides, which act as positive allosteric modulators of the MrgX1 receptor involved in pain sensation, the 2-ethoxy and 2-methylthio analogues were found to be more potent than the 2-methoxy derivative.[6] This suggests that a slight increase in the size and lipophilicity of the ortho substituent can be beneficial for the activity of some benzamide classes. While direct comparative data for analgesic activity across a homologous series (methoxy, ethoxy, propoxy) of ethenzamide itself is limited in readily available literature, the principle that the size and nature of this group are critical for tuning potency holds.
Aromatic Ring Substitutions
Modifying the benzene ring of the benzamide scaffold is a classic medicinal chemistry strategy to fine-tune electronic properties, lipophilicity, and receptor binding interactions.
A pivotal study focused on 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides revealed critical SAR insights for analgesic activity.[2][7] The introduction of a 5-amino group was a key design element. The subsequent variation of substituents on the N-phenyl ring demonstrated that both the position and electronic nature of the substituent are critical.
Positional Isomerism: Derivatives with substituents at the 2- or 3-position of the N-phenyl ring generally exhibited potent analgesic activity.[2]
Electronic Effects: The presence of electron-withdrawing groups, such as trifluoromethyl (CF₃) at the 3-position of the N-phenyl ring, resulted in a compound with a more potent analgesic effect than the reference drug indomethacin in the murine acetic acid writhing test.[2][7]
Steric and Lipophilic Factors: The analgesic potency of 2-aminobenzamide derivatives has been shown to be a function of the octanol-water partition coefficient (log P), highlighting the importance of lipophilicity in reaching the target site.[8]
N-Amide Modifications
Substitution on the amide nitrogen (N-substitution) is a powerful method to modulate the physicochemical properties of the molecule, including solubility, metabolic stability, and hydrogen bonding capacity. Replacing the primary amide (-CONH₂) with secondary amides (-CONHR) is a common strategy.
In the development of analgesic 5-amino-2-ethoxybenzamides, the most potent derivatives were N-aryl compounds.[2][7] For example, 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide showed potent COX-1 inhibitory and analgesic activities, comparable to indomethacin.[7] This underscores the importance of an appropriately substituted aryl group on the amide nitrogen for achieving high analgesic potency.
The general structure and key modification points are summarized in the diagram below.
Caption: Key modification sites on the 2-ethoxybenzamide scaffold.
Data Summary: Analgesic and COX-1 Inhibitory Activity
The following table summarizes the biological data for selected 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide derivatives, demonstrating the impact of N-phenyl substitution on analgesic efficacy and COX-1 inhibition.[2][7]
Compound ID
N-Phenyl Substituent (R)
Analgesic Activity (ED₅₀, mg/kg)¹
COX-1 Inhibition (IC₅₀, µM)
9v
2-OCH₃
1.8
0.12
9g
3-CF₃
0.44
1.3
Indomethacin
(Reference)
0.72
0.11
Ethenzamide
(Reference)
>100
-
¹Analgesic activity determined by the acetic acid-induced writhing test in mice.
These data clearly illustrate that strategic substitution on the N-phenyl ring of the 5-amino-2-ethoxybenzamide scaffold can lead to compounds with analgesic potency significantly exceeding that of the parent compound, ethenzamide, and even the standard NSAID, indomethacin.
Experimental Protocols
A self-validating research approach requires robust and reproducible experimental methodologies. The following protocols for synthesis and biological evaluation are based on established methods in the field.
Synthesis Protocol: General Procedure for N-Aryl-2-ethoxybenzamides
This protocol describes a general method for the synthesis of N-substituted 2-ethoxybenzamides from 2-ethoxybenzoic acid and a substituted aniline, a common final step in the creation of these derivatives.
Caption: General workflow for the synthesis of N-Aryl-2-ethoxybenzamides.
Step-by-Step Methodology:
Acid Chloride Formation: To a solution of 2-ethoxybenzoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at 0°C. Heat the reaction mixture to 80°C and reflux for 2-3 hours. Monitor the reaction completion by TLC. Once complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-ethoxybenzoyl chloride.
Amide Coupling: Dissolve the crude 2-ethoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM). To this solution, add the desired substituted aniline (1.1 eq) followed by a base such as pyridine or triethylamine (1.5 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
Workup and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted-2-ethoxybenzamide derivative.
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Biological Evaluation: Acetic Acid-Induced Writhing Test
This in vivo assay is a standard and sensitive method for evaluating the peripheral analgesic activity of NSAID-like compounds.[9][10][11] The intraperitoneal injection of acetic acid induces an inflammatory pain response, causing characteristic abdominal constrictions (writhes). Analgesic compounds reduce the number of these writhes.
Step-by-Step Methodology:
Animal Acclimation: Use male Swiss albino mice (20-25 g). Acclimate the animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
Grouping and Dosing: Randomly divide the mice into groups (n=6-8 per group):
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
Positive Control: Receives a standard analgesic (e.g., Indomethacin, 10 mg/kg).
Test Groups: Receive the synthesized derivatives at various doses.
Drug Administration: Administer the test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight) to each mouse.
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (characterized by abdominal muscle contraction and extension of the hind limbs) for a continuous 20-minute period.
Data Analysis: Calculate the percentage of analgesic protection using the following formula:
% Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Mechanistic Insights and Future Directions
The primary mechanism of action for analgesic 2-ethoxybenzamide derivatives is the inhibition of COX enzymes. However, the potent activity of some derivatives, even with weaker COX-1 inhibition, suggests that other mechanisms may contribute to their overall analgesic effect.[2]
Caption: Inhibition of the Prostaglandin Synthesis Pathway by 2-Ethoxybenzamide Derivatives.
Future research should focus on:
Elucidating Secondary Mechanisms: Investigating interactions with other pain-related targets, such as transient receptor potential (TRP) channels or modulation of neurotransmitter systems.
COX-2 Selectivity: While many classic NSAIDs are non-selective, designing derivatives with higher selectivity for COX-2 over COX-1 could reduce gastrointestinal side effects.
Pharmacokinetic Optimization: Further structural modifications to improve absorption, distribution, metabolism, and excretion (ADME) properties are crucial for developing clinically viable drug candidates.
Exploring Other Therapeutic Areas: Given the diverse activities of benzamides, screening potent analgesic derivatives for anticonvulsant, anticancer, or antimicrobial activity could unveil new therapeutic applications.
Conclusion
The 2-ethoxybenzamide scaffold is a highly adaptable and pharmacologically significant structure. A systematic approach to its modification, guided by the structure-activity relationship principles outlined in this guide, has proven effective in generating derivatives with potent analgesic and anti-inflammatory activities. The key to successful optimization lies in the strategic manipulation of substituents on the N-amide aryl ring and the benzamide core to enhance target affinity and modulate physicochemical properties. The provided protocols offer a robust framework for the synthesis and evaluation of novel analogues, paving the way for the development of next-generation therapeutics derived from this versatile chemical entity.
References
PubChem. 2-Ethoxybenzamide. National Center for Biotechnology Information. [Link]
Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]
Okayama University. (2011). Design and Synthesis of Novel Cyclooxygenase-1 Inhibitors as Analgesics: 5-Amino-2-ethoxy-N-(substituted-phenyl)benzamides. Okayama University Scientific Achievement Repository. [Link]
Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology and Pharmacotherapeutics, 3(4), 348. [Link]
PubMed. (2011). Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. National Library of Medicine. [Link]
PubMed. (1986). Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. National Library of Medicine. [Link]
CHEMISTRY & BIOLOGY INTERFACE. (2018). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. [Link]
Structure-Activity Relationship Studies in Novel Analgesic Compounds: An Overview. (n.d.). [Link]
Liu, Q., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. Probe Reports from the NIH Molecular Libraries Program. [Link]
Jiang, H., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]
The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (2020). Molecules. [Link]
S. Chandhrasekar, et al. (2012). Synthesis, characterization and antimicrobial activity of N-substituted 2- substituted-benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4937-4940. [Link]
theoretical mechanism of action for 2-ethoxy-N-octylbenzamide
An In-depth Technical Guide to the Theoretical Mechanism of Action for 2-ethoxy-N-octylbenzamide Authored by: A Senior Application Scientist Preamble: Charting Unexplored Territory In the vast landscape of pharmacologica...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Theoretical Mechanism of Action for 2-ethoxy-N-octylbenzamide
Authored by: A Senior Application Scientist
Preamble: Charting Unexplored Territory
In the vast landscape of pharmacological research, the benzamide scaffold represents a privileged structure, a foundational blueprint for a multitude of biologically active compounds.[1] Its derivatives have been successfully developed as antipsychotics, antiemetics, and analgesics, each owing its specific therapeutic action to the unique constellation of substituents adorning the core phenyl ring and amide nitrogen.[2] This guide delves into the theoretical mechanism of action for a lesser-known derivative: 2-ethoxy-N-octylbenzamide.
As of this writing, dedicated research on 2-ethoxy-N-octylbenzamide is not available in the public domain. Therefore, this document serves as a forward-looking technical guide, synthesizing established knowledge from structurally related analogues to construct a robust, testable, and scientifically grounded hypothesis of its molecular function. We will dissect the molecule into its core components—the 2-ethoxybenzamide head and the N-octyl tail—to infer its likely biological targets and signaling cascades. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future empirical investigation.
Section 1: Molecular Architecture and Physicochemical Profile
The structure of 2-ethoxy-N-octylbenzamide combines two key moieties:
2-Ethoxybenzamide Core: This is the aromatic head of the molecule, also known as ethenzamide.[3][4] Ethenzamide is a known analgesic and anti-inflammatory drug.[3][5] The ethoxy group at position 2 is a critical determinant of its activity.
N-octyl Chain: A long, eight-carbon alkyl chain attached to the amide nitrogen. This tail is highly lipophilic and significantly influences the molecule's overall physicochemical properties, such as solubility and membrane permeability.
Property
Predicted Characteristic
Rationale
Solubility
Low aqueous solubility
The long N-octyl chain imparts significant hydrophobicity. 2-ethoxybenzamide itself is poorly soluble in water.[5][6]
Lipophilicity (LogP)
High
The combination of the benzene ring and the octyl chain suggests a high partition coefficient, favoring distribution into lipid environments like cell membranes.
Chemical Stability
Generally stable
The amide bond is a stable functional group under physiological conditions.
Hydrogen Bonding
One H-bond donor (amide N-H), two H-bond acceptors (amide C=O, ethoxy O)
These sites are crucial for potential interactions with biological targets.
The most direct and plausible hypothesis for the mechanism of action of 2-ethoxy-N-octylbenzamide is the inhibition of cyclooxygenase (COX) enzymes. This is based on the known activity of its parent compound, 2-ethoxybenzamide (ethenzamide).
The Precedent: Ethenzamide
Ethenzamide is classified as a non-steroidal anti-inflammatory drug (NSAID).[3] Its analgesic, antipyretic, and anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis.[3][5] It achieves this by blocking the action of COX enzymes (both COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandin precursors.[5]
Hypothesized Action of 2-ethoxy-N-octylbenzamide
We postulate that 2-ethoxy-N-octylbenzamide retains the core COX-inhibitory function of the ethenzamide moiety. The N-octyl chain is predicted to modulate this activity in several ways:
Binding Pocket Occupancy: The long, flexible octyl chain could potentially access and occupy hydrophobic channels within the COX enzyme's active site that are not engaged by smaller NSAIDs. This could alter the binding affinity and selectivity (COX-1 vs. COX-2).
Membrane Anchoring: The lipophilic tail may facilitate the molecule's partitioning into the lipid bilayer of the cell and nuclear membranes, where the COX enzymes are located. This could increase the effective local concentration of the drug near its target.
Proposed Signaling Pathway
The proposed mechanism follows the canonical pathway for NSAIDs. By inhibiting COX enzymes, 2-ethoxy-N-octylbenzamide would reduce the production of prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever.
Caption: Proposed COX Inhibition Pathway for 2-ethoxy-N-octylbenzamide.
Section 3: Alternative and Secondary Mechanistic Hypotheses
The diverse bioactivities of the broader benzamide class suggest that 2-ethoxy-N-octylbenzamide may possess additional or alternative mechanisms of action beyond COX inhibition.[7][8] The N-octyl chain, in particular, may confer affinity for novel targets.
Modulation of Ion Channels or GPCRs
Many benzamide derivatives interact with membrane-bound proteins. For instance, some act as dopamine D2-receptor antagonists, while others modulate G-protein-coupled receptors like MrgX1.[2][9]
Hypothesis: The high lipophilicity of the N-octyl tail could facilitate interaction with the transmembrane domains of ion channels or G-protein-coupled receptors (GPCRs). The 2-ethoxybenzamide head could then act as the pharmacophore, binding to a specific pocket and inducing a conformational change that modulates receptor or channel activity. This could potentially lead to effects on neuronal excitability or other signaling pathways.
solubility profile of 2-ethoxy-N-octylbenzamide in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-ethoxy-N-octylbenzamide in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Profile of 2-ethoxy-N-octylbenzamide in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in various stages of drug development, from formulation to in vivo absorption. This technical guide provides a comprehensive analysis of the expected solubility profile of 2-ethoxy-N-octylbenzamide, a substituted aromatic amide. Due to the absence of specific published data for this molecule, this guide synthesizes information from the structurally related compound, 2-ethoxybenzamide (Ethenzamide), with fundamental principles of physical organic chemistry to build a robust predictive model. We will explore the molecular characteristics influencing solubility, provide a detailed, field-proven experimental protocol for its precise determination using the gold-standard shake-flask method, and present reference data to inform solvent selection for research, formulation, and manufacturing processes.
Introduction: The Critical Role of Solubility in Drug Development
In the pharmaceutical sciences, the characterization of a drug candidate's solubility is a cornerstone of preformulation studies.[1][2] It directly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of the final dosage form. A comprehensive understanding of how a compound behaves in various organic solvents is essential for:
Crystallization and Purification: Selecting an appropriate solvent system is paramount for achieving the desired crystal form (polymorph), purity, and yield.
Formulation Development: Solubility data guides the selection of excipients and solvent systems for liquid, semi-solid, and solid dosage forms, including parenteral solutions and topical preparations.[1]
Analytical Method Development: Choosing the right solvent is necessary for creating stock solutions and mobile phases for techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.
This guide focuses on 2-ethoxy-N-octylbenzamide, a molecule whose structure suggests a complex solubility profile. Its key features—a polar amide group capable of hydrogen bonding, an aromatic ring, and a significant nonpolar alkyl chain—create a delicate balance of hydrophilic and lipophilic character.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of 2-ethoxy-N-octylbenzamide is governed by the interplay of its distinct structural motifs, based on the principle of "like dissolves like."[3][4]
Amide Group (-CONH-): As a secondary amide, this group is highly polar. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, while the nitrogen-hydrogen (N-H) bond allows it to act as a hydrogen bond donor.[5][6] This feature promotes solubility in polar solvents, especially those that can participate in hydrogen bonding (e.g., alcohols).
Aromatic Benzene Ring: The phenyl group is nonpolar and can engage in favorable π-π stacking interactions with aromatic solvents like toluene.[7]
Ethoxy Group (-OCH₂CH₃): This ether linkage adds some polarity and can act as a hydrogen bond acceptor, but its contribution is modest compared to the amide group.
N-octyl Chain (-(CH₂)₇CH₃): This long, saturated alkyl chain is the dominant nonpolar feature of the molecule. It significantly increases the compound's lipophilicity (fat-solubility) and steric bulk. This chain will drastically reduce solubility in highly polar solvents like water but will enhance it in nonpolar solvents such as hydrocarbons.[5][6]
Expert Insight: The presence of the N-octyl chain is the single most important differentiator between this molecule and its well-studied parent, 2-ethoxybenzamide. While 2-ethoxybenzamide is most soluble in highly polar aprotic solvents, the N-octyl derivative is expected to show a significant shift in preference towards solvents of intermediate or lower polarity.
Predictive Solubility Profile & The Value of a Structural Analog
While direct quantitative data for 2-ethoxy-N-octylbenzamide is not available in the literature, a highly authoritative study on the solubility of 2-ethoxybenzamide in twelve pure organic solvents provides an invaluable baseline.[8] This data, presented below, serves as our primary reference point.
Table 1: Experimental Solubility of 2-ethoxybenzamide (Structural Analog) in Various Organic Solvents at Different Temperatures. [8]
Solvent
Temperature (K)
Mole Fraction Solubility (x₁)
N,N-Dimethylformamide
288.15
0.2831
308.15
0.4042
328.15
0.5513
Acetone
288.15
0.1788
308.15
0.2833
328.15
0.4132
1,4-Dioxane
288.15
0.1691
308.15
0.2642
328.15
0.3844
2-Propanol
288.15
0.0384
308.15
0.0667
328.15
0.1091
1-Butanol
288.15
0.0319
308.15
0.0573
328.15
0.0968
Ethyl Acetate
288.15
0.0911
308.15
0.1553
323.15
0.2284
n-Butyl Acetate
288.15
0.0556
308.15
0.0984
328.15
0.1593
Data extracted from Ye, X., et al. (2021). Journal of Chemical & Engineering Data.[8]
Interpretation and Extrapolation for 2-ethoxy-N-octylbenzamide:
High-Polarity Solvents (e.g., DMF): 2-ethoxybenzamide shows its highest solubility in DMF, a polar aprotic solvent.[8] For 2-ethoxy-N-octylbenzamide, the large, nonpolar octyl tail will disrupt favorable interactions with the highly polar DMF molecules, leading to a significantly lower solubility compared to the reference compound.
Alcohols (e.g., Propanol, Butanol): These are polar protic solvents. The N-octyl chain will reduce solubility, but the effect may be less pronounced than in DMF, as the alkyl portion of the alcohol can interact favorably with the octyl chain. We predict moderate but reduced solubility .
Esters (e.g., Ethyl Acetate, Butyl Acetate): These solvents have intermediate polarity. The reference compound is reasonably soluble in them.[8] The N-octyl group will likely increase the relative solubility in these and other less polar solvents. The energetic penalty of solvating the long alkyl chain is lower in these environments.
Nonpolar Solvents (e.g., Toluene, Hexane): While not in the reference table, we can predict that 2-ethoxy-N-octylbenzamide will exhibit its highest solubility in such solvents , where the van der Waals interactions of the octyl chain with the solvent will dominate. This is in stark contrast to 2-ethoxybenzamide, which would have poor solubility in these solvents.
Experimental Protocol: The Saturation Shake-Flask Method
To obtain definitive, high-quality solubility data, the equilibrium shake-flask method is the most reliable and widely accepted technique.[1][9][10] It is designed to ensure that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility.
Workflow Diagram: Solubility Determination
Caption: Standard workflow for equilibrium solubility determination.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of 2-ethoxy-N-octylbenzamide in a selected organic solvent at a controlled temperature.
Preparation:
Add an excess amount of solid 2-ethoxy-N-octylbenzamide to a glass vial. "Excess" is critical; undissolved solid must remain visible at the end of the experiment to ensure saturation.[1]
Pipette a known, accurate volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
Seal the vial securely with a screw-cap fitted with a chemically resistant septum.
Equilibration:
Place the vial in an orbital shaking incubator or a temperature-controlled water bath with agitation. Maintain a constant temperature (e.g., 298.15 K / 25 °C).
Agitate the suspension for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.
Phase Separation:
Once equilibrium is achieved, remove the vial and allow the undissolved solid to sediment for a short period.
Carefully withdraw a sample of the supernatant (the clear liquid layer) using a syringe.
Immediately pass the liquid through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean, tared vial. This step is crucial to remove all particulate matter.
Quantification (Gravimetric Method - Example):
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
Place the vial in a fume hood on a hot plate at a low temperature or use a rotary evaporator to slowly evaporate the solvent.
Once the solvent is removed, place the vial in a vacuum oven at a mild temperature (well below the compound's melting point) until a constant mass is achieved. This ensures all residual solvent is gone.
The final mass is that of the dissolved 2-ethoxy-N-octylbenzamide.
Calculate the solubility:
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of solvent used in mL)
Conclusion and Recommendations
The solubility profile of 2-ethoxy-N-octylbenzamide is dictated by a competition between its polar, hydrogen-bonding amide head and its large, nonpolar N-octyl tail. Based on an expert analysis of its structure and reference data from the closely related 2-ethoxybenzamide, we predict a significant departure from the behavior of traditional, smaller benzamides. The compound is expected to exhibit limited solubility in highly polar solvents and preferential solubility in solvents of intermediate to low polarity, such as esters, ethers, and hydrocarbons.
For any research or development involving this compound, it is imperative to move beyond prediction and generate precise experimental data. The detailed shake-flask protocol provided in this guide is a robust, self-validating system for determining the thermodynamic solubility of 2-ethoxy-N-octylbenzamide in any organic solvent of interest, providing the foundational data needed for successful formulation and process development.
References
Fiveable. (2025, August 15). 4.5 Amides - Organic Chemistry II Class Notes. Fiveable.
Diaz, D. A., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
Prajapati, P. N., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Journal of Drug Delivery and Therapeutics.
Zhou, Y., & Li, Y. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
The Enduring Scaffold: Discovery, Mechanistic Evolution, and Experimental Paradigms of Substituted Benzamides
Historical Genesis: Serendipity Meets Rational Design The trajectory of substituted benzamides in pharmacology represents a classic paradigm shift from serendipitous observation to targeted rational design. In the mid-20...
The trajectory of substituted benzamides in pharmacology represents a classic paradigm shift from serendipitous observation to targeted rational design. In the mid-20th century, researchers at Laboratoires Delagrange (Justin-Besançon and Laville, 1964) were systematically modifying the procainamide scaffold to discover novel antiarrhythmic agents 1[1]. This effort yielded metoclopramide. While its antiarrhythmic efficacy was negligible, clinical evaluations serendipitously revealed profound antiemetic and gastroprokinetic properties, establishing the benzamide ring as a privileged structure for neuropharmacological modulation 1[1].
By 1966, this scaffold optimization led to the discovery of sulpiride 2[2]. Sulpiride became the first highly selective dopamine D2/D3 receptor antagonist, marking the advent of "atypical" antipsychotics. Unlike classical phenothiazines (e.g., chlorpromazine) or butyrophenones (e.g., haloperidol) which promiscuously bind to multiple monoamine receptors, sulpiride demonstrated a highly selective D2/D3 antagonism with minimal affinity for D1, D4, 5-HT2A, or α1-adrenergic receptors 3[3]. This selectivity provided the causal basis for its reduced propensity to induce extrapyramidal side effects (EPS).
Structural Pharmacology and Mechanistic Evolution
The interaction between substituted benzamides and the dopamine D2 receptor is mechanistically distinct from classical antagonists.
The Causality of Sodium-Dependent Binding:
The binding affinity of substituted benzamides is highly dependent on the presence of physiological sodium concentrations and specific pH levels. While classical antagonists like haloperidol interact with an ionizing group on the receptor with a pKa of ~6.0 (likely Asp114), substituted benzamides rely on an ionizing group with a pKa of ~7.04[4]. Mutagenesis studies reveal that Aspartic Acid 80 (Asp80) in the second transmembrane (TM2) helix acts as an allosteric sodium sensor. When Na+ binds near Asp80, it induces a conformational shift that dramatically enhances the receptor's affinity for benzamide antagonists 4[4]. Furthermore, polar substituents on the benzamide ring (para/meta positions) indirectly mediate critical steric interactions with Thr7.39 in TM7, dictating the ligand's subtype selectivity across the D2-like receptor family5[5].
Caption: Dopamine D2 receptor signaling pathway and the antagonistic mechanism of substituted benzamides.
Quantitative Binding Profiles
The structural modifications of the benzamide scaffold directly correlate with their binding affinities (Inhibition Constant, Ki). Below is a summary of representative substituted benzamides and their affinity for the D2 receptor.
Compound
Target Receptor
Mean Ki (nM)
Primary Clinical Application
Sulpiride
Dopamine D2
~15.0
Atypical Antipsychotic / Dysthymia
Amisulpride
Dopamine D2
~2.8
Atypical Antipsychotic
Raclopride
Dopamine D2
~1.8
PET Imaging Radiotracer
Metoclopramide
Dopamine D2
~100.0
Antiemetic / Gastroprokinetic
Experimental Paradigm: Radioligand Binding Assays
To rigorously evaluate the pharmacodynamics of novel substituted benzamides, competitive radioligand binding assays remain the gold standard.
Causality of Experimental Design
Radioligand Selection: [3H]spiperone is utilized due to its ultra-high affinity for D2/D3 receptors. However, because its dissociation constant (Kd) is extremely low, the assay must strictly maintain total receptor concentrations ([Rt]) significantly below the radioligand concentration ([Lt]) (e.g., [Rt] << [Lt]). Failing to do so results in radioligand depletion, which violates the assumptions of the law of mass action required for accurate Cheng-Prusoff Ki calculations6[6].
Buffer Formulation: The inclusion of 100-120 mM NaCl in the assay buffer is an absolute requirement. As established above, Na+ acts as a positive allosteric modulator that stabilizes the receptor conformation necessary for high-affinity benzamide binding 7[7].
Self-Validating System (Trustworthiness): The protocol employs (+)-butaclamol (3 μM) to define non-specific binding (NSB). Because (+)-butaclamol is structurally distinct from benzamides but highly specific for D2-like receptors, it ensures that any displaced radioactivity exclusively represents specific D2/D3 receptor binding, internally validating the assay's signal-to-noise ratio 7[7].
Caption: Step-by-step workflow of a competitive radioligand binding assay for evaluating benzamide affinity.
Detailed Protocol: Competitive Radioligand Binding Assay for D2 Receptors
This methodology is synthesized from validated bio-protocols for evaluating substituted benzamides 7[7] 8[8].
Step 1: Membrane Preparation
Homogenize frozen tissue or washed Sf9/U-2 OS cells expressing human recombinant D2 receptors in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors).
Centrifuge at 1,000 × g for 3 minutes to remove whole cells and nuclei.
Centrifuge the supernatant at 20,000 × g for 10 minutes at 4°C to pellet the membrane fraction.
Resuspend the pellet in assay buffer and quantify protein concentration via BCA assay.
Step 2: Assay Setup & Buffer Formulation
Prepare the standard Assay Binding Buffer: 20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4.
Critical Step: Supplement the buffer with 100 mM NaCl to enable the allosteric binding conformation required for substituted benzamides.
In a 96-well deep-well plate, set up a final volume of 250–400 µL per well.
Step 3: Incubation & Equilibrium
Total Binding Wells: Add membrane protein (e.g., 25 µg), [3H]spiperone (0.25 nM), and assay buffer.
Competition Wells: Add membrane protein, [3H]spiperone, and varying concentrations of the test substituted benzamide (e.g., 0.1 nM to 10 µM).
Incubate the reactions for 3 hours at 25°C to ensure thermodynamic equilibrium is reached.
Step 4: Termination via Rapid Filtration
Terminate the reaction by rapid vacuum filtration through Whatman glass microfibre GF/C filters using a 96-well cell harvester. Note: Pre-soaking filters in 0.3% polyethylenimine (PEI) is required to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic radioligand.
Wash the filters four times with 3 mL of ice-cold PBS (4°C) to remove unbound radioligand.
Step 5: Scintillation Counting & Data Analysis
Transfer filter discs to scintillation vials, add 2 mL of Ultima Gold™ XR scintillation fluid, and soak for at least 6 hours.
Determine radioactivity (CPM) using liquid scintillation spectrometry.
Subtract NSB from Total Binding to determine Specific Binding. Fit the data to a sigmoidal one-site competition model using non-linear regression to derive the IC50.
Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)).
Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor
Source: scilit.com
URL:[Link]
An In-depth Technical Guide to Benzamide Derivatives: A Comparative Study of 2-Ethoxybenzamide and N-Octylsalicylamide
Introduction: This technical guide addresses the chemical and physical properties of two related benzamide compounds: 2-ethoxybenzamide and N-octylsalicylamide (2-hydroxy-N-octylbenzamide). It has come to our attention t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: This technical guide addresses the chemical and physical properties of two related benzamide compounds: 2-ethoxybenzamide and N-octylsalicylamide (2-hydroxy-N-octylbenzamide). It has come to our attention that the compound of interest, "2-ethoxy-N-octylbenzamide," is not readily found in the scientific literature. Therefore, this guide provides a comprehensive overview of two closely related and well-documented molecules that a researcher in drug development or chemical synthesis might be investigating. We will delve into their synthesis, physicochemical properties, and analytical characterization, providing practical insights for laboratory applications.
Part 1: Core Chemical and Physical Properties
A fundamental starting point for any chemical investigation is a clear understanding of the molecule's basic properties. The following table summarizes the key identifiers for 2-ethoxybenzamide and N-octylsalicylamide.
The synthesis of these benzamide derivatives follows established organic chemistry principles. Understanding the reaction mechanisms is crucial for optimizing yield and purity.
2-Ethoxybenzamide Synthesis
The industrial synthesis of 2-ethoxybenzamide, also known as ethenzamide, typically involves the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where an alkoxide reacts with a primary alkyl halide.
A common laboratory-scale synthesis involves the reaction of salicylamide with diethyl sulfate in an alcoholic solution with a base.[4]
Caption: Synthesis of N-Octylsalicylamide.
Part 3: Analytical Characterization
Accurate characterization of the synthesized compound is essential for quality control and regulatory purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of benzamide derivatives.
Experimental Protocol: HPLC Analysis of Benzamides
This protocol is a general guideline and may require optimization for specific applications.
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 230 nm).
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.
For more sensitive and selective analysis, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can be employed. This is particularly useful for quantifying low levels of the analyte in complex matrices.
[5][6]
Part 4: Applications and Future Directions
2-Ethoxybenzamide (Ethenzamide): This compound is used as an analgesic and anti-inflammatory drug. [2][4]It is often formulated in combination with other active pharmaceutical ingredients.
N-Octylsalicylamide: The applications of this specific compound are less documented in readily available literature. However, salicylamide derivatives are a well-known class of compounds with a wide range of biological activities, and the N-octyl group would significantly increase its lipophilicity, potentially influencing its pharmacokinetic profile.
Further research into the biological activity of N-octylsalicylamide could be a promising avenue for drug discovery.
References
SIELC Technologies. (2018, February 16). Separation of 2-Ethoxybenzamide on Newcrom R1 HPLC column.
Sigma-Aldrich. 2-Ethoxybenzamide 97.
Kavya Pharma. 2-ethoxy benzamide.
National Oceanic and Atmospheric Administration (NOAA). 2-ETHOXYBENZAMIDE. In CAMEO Chemicals.
National Center for Biotechnology Information. (n.d.). Benzamide, 2-hydroxy-N-octyl-. In PubChem.
National Center for Biotechnology Information. (n.d.). 2-Ethoxybenzamidine. In PubChem.
ECHEMI. 2-Ethoxybenzamide.
Sigma-Aldrich. 2-Ethoxybenzamide 97.
ChemicalBook. (2026, February 2). 2-Ethoxybenzamide.
National Center for Biotechnology Information. (n.d.). 2-Ethoxybenzamide. In PubChem.
BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-Ethylbenzamide.
ResearchGate. (n.d.). Stability of linezolid and 2-ethoxybenzamide in aqueous stock solution....
Google Patents. WO2003106440A2 - Process for the synthesis of a benzamide derivative.
Loba Chemie. 2-ETHOXYBENZAMIDE EXTRA PURE.
ResearchGate. (2025, August 6). Crystal Structure of 2-Ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide.
U.S. Environmental Protection Agency. Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol etho.
Waters Corporation. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
ChemRxiv. Synthesis and styrene copolymerization of novel alkoxy ring-substituted octyl phenylcyanoacrylates.
Executive Summary: The Evolution of Benzamide Toxicity
Novel benzamides represent a rapidly expanding and highly potent class of chemical entities. While simple benzamide serves as a basic synthetic intermediate, modern structural modifications—such as the incorporation of l...
Author: BenchChem Technical Support Team. Date: March 2026
Novel benzamides represent a rapidly expanding and highly potent class of chemical entities. While simple benzamide serves as a basic synthetic intermediate, modern structural modifications—such as the incorporation of lipophilic heterocyclic rings or halogenated moieties—have birthed advanced targeted therapies (e.g., HDAC inhibitors in oncology and atypical neuroleptics). These modifications drastically increase their biological activity, classifying them as Highly Potent Active Pharmaceutical Ingredients (HPAPIs) that exhibit pharmacological effects at doses below1[1]. Consequently, they demand rigorous occupational exposure limits (OELs), frequently 2[2].
Mechanistic Toxicology & Hazard Profiling
To design an effective safety protocol, one must understand the causality behind the hazard. Why do novel benzamides require such strict handling?
Dermal Permeation: Benzamides are uniquely capable of penetrating the stratum corneum. Even the simplest benzamide lacks an established OEL but is officially recognized for its ability to be absorbed systemically through the 3[3]. Adding lipophilic groups to novel derivatives exponentially increases this permeation rate.
Inhalation Hazards: In the laboratory, the greatest risk of exposure occurs during the handling of dry powders. Because aerosolized HPAPIs can be easily inhaled, they bypass first-pass metabolism, leading to immediate 4[4].
Genotoxicity: Many novel benzamide derivatives, and even the parent compound itself, are flagged for germ cell 5[5] and are suspected of causing 6[6].
Exposure pathways and mechanistic toxicity of highly potent novel benzamides.
Containment Strategy and OEB Classification
Containment is not a one-size-fits-all approach; it must be dictated by the compound's Occupational Exposure Band (OEB).
Table 1: OEB Classification and Engineering Controls for Benzamides
Compound Class
Typical OEL Range
OEB Classification
Primary Hazard Route
Minimum Engineering Control
Simple Benzamides
> 100 µg/m³
OEB 1-2
Dermal irritation, Oral toxicity
Fume Hood / Local Exhaust Ventilation
Substituted Benzamides
10 - 100 µg/m³
OEB 3
Systemic toxicity
Ventilated Balance Enclosure (VBE)
Novel Benzamides (Oncology)
< 10 µg/m³
OEB 4-5
Genotoxicity, Cytotoxicity
Closed Isolator / Glovebox with RTP
Causality Check: Why must we use a closed isolator for OEB 4/5 benzamides? Standard fume hoods rely on directional airflow, which can be easily disrupted by the operator's body movements. These disruptions create micro-eddies that pull aerosolized particles out of the hood. Isolators provide a hard, physical barrier that eliminates aerodynamic interference.
Workflow logic for occupational exposure banding and containment of novel benzamides.
Self-Validating Experimental Protocols
The following protocol outlines the safe handling, weighing, and solubilization of a novel benzamide (OEB 4). Every step is designed as a self-validating system to ensure operator safety and product integrity.
Phase 1: Pre-Operational Containment Verification
Surrogate Testing: Before introducing the active benzamide, perform a mock weighing operation using a surrogate powder (e.g., riboflavin or naproxen sodium) inside the isolator.
Causality: Surrogate testing validates the physical integrity of the isolator and the operator's technique under actual kinetic conditions without risking toxic exposure.
Pressure Cascade Verification: Verify that the isolator's internal pressure gauge reads between -0.05 and -0.10 inches of water column (inWC) relative to the laboratory.
Causality: Maintaining negative pressure ensures that if a microscopic breach occurs in the glove or seal, air flows inward, preventing the escape of1[1].
Phase 2: Primary Container Breach and Weighing
Double-Bagging Introduction: Introduce the sealed API container into the isolator via a Rapid Transfer Port (RTP) or airlock. Do not open the airlock inner door until the purge cycle is complete.
Static Elimination: Pass the closed API vial through an anti-static bar or use a static-dissipative gun before opening.
Causality: Novel benzamides are often highly micronized. Static charge causes powder to repel from the spatula and aerosolize or cling to gloves, drastically increasing cross-contamination risk.
Weighing: Tare a pre-capped volumetric flask on the analytical balance. Transfer the API using a V-shaped anti-static spatula. Cap the flask before removing it from the balance pan.
Causality: Capping the flask on the balance prevents any microscopic powder displacement during transit across the isolator floor.
Phase 3: Solubilization (Risk Downgrade)
In-Situ Dissolution: Inject the primary solvent (e.g., DMSO or tailored buffer) directly into the capped volumetric flask through a septum using a Luer-lock syringe.
Causality: Solubilizing the HPAPI powder immediately within the primary containment zone converts the hazard from a high-risk aerosolizable powder to a lower-risk 4[4].
Visual Confirmation: Swirl gently until complete dissolution is visually confirmed. Only liquid solutions should be transferred out of the primary isolator.
Decontamination and Waste Management
Decontamination of benzamides requires chemical degradation, not just physical removal.
Chemical Inactivation: Wipe down all interior surfaces with a validated oxidizing agent (e.g., 1% sodium hypochlorite) followed by a sterile water rinse.
Causality: Oxidizing agents break the stable amide bonds of the benzamide structure, neutralizing its pharmacological activity rather than simply moving the intact molecule around the surface.
Analytical Cleaning Validation: Extremely sensitive analytical methods, such as LC-MS/MS, must be employed to validate cleaning efficacy, ensuring residues are below the acceptable daily exposure 4[4].
A Technical Guide to Computational Docking of 2-ethoxy-N-octylbenzamide: A Senior Application Scientist's Perspective
Abstract This guide provides a comprehensive, in-depth walkthrough of performing a computational molecular docking study, using the novel compound 2-ethoxy-N-octylbenzamide as a case study. Authored from the perspective...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive, in-depth walkthrough of performing a computational molecular docking study, using the novel compound 2-ethoxy-N-octylbenzamide as a case study. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. It is designed for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for target identification and lead optimization. The guide covers the entire workflow: from ligand and target preparation to the execution of docking simulations and the critical analysis of the resulting data. Emphasis is placed on creating a self-validating protocol to ensure the trustworthiness and reproducibility of the findings.
Chapter 1: The Strategic Imperative for In Silico Analysis
In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of new therapeutic agents.[1] In silico techniques, such as molecular docking, allow researchers to simulate and predict the interactions between a potential drug molecule (a ligand) and its biological target (a receptor) before committing to costly and time-consuming wet-lab experiments.[2] This approach is fundamental to structure-based drug design, enabling the rapid screening of vast chemical libraries and providing deep insights into the molecular basis of a drug's activity.[3][4]
Focus Molecule: 2-ethoxy-N-octylbenzamide
The subject of this guide is 2-ethoxy-N-octylbenzamide. Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including acting as anticancer agents, GPCR modulators, and antiplasmodial compounds.[5][6][7] The specific structure of 2-ethoxy-N-octylbenzamide, featuring an ethoxy group and an N-octyl chain, presents a unique combination of properties that warrants investigation. The N-octyl group, in particular, significantly increases lipophilicity compared to its simpler analogue, ethenzamide (2-ethoxybenzamide), which may influence its pharmacokinetic profile and target interactions.
Property
Value
Source
Molecular Formula
C₁₇H₂₇NO₂
Calculated
Molecular Weight
277.41 g/mol
Calculated
IUPAC Name
2-ethoxy-N-octylbenzamide
N/A
Canonical SMILES
CCCCCCCCNC(=O)C1=CC=CC=C1OCC
N/A
LogP (Predicted)
~4.5 - 5.0
Estimated
Table 1: Physicochemical Properties of 2-ethoxy-N-octylbenzamide.
Rationale for Docking
For a novel or uncharacterized molecule like 2-ethoxy-N-octylbenzamide, molecular docking serves three primary objectives:
Pose Prediction : To determine the most probable three-dimensional binding orientation of the ligand within a target's active site.[4]
Virtual Screening : To screen potential biological targets and identify those with the highest predicted binding affinity for the ligand (an approach sometimes called "inverse docking").[1][8]
Affinity Estimation : To rank potential ligands or binding poses based on a scoring function that estimates binding affinity.[1][4]
Chapter 2: Target Identification and Preparation
The success of any docking study hinges on the careful selection and preparation of the biological target. The structure of the receptor is a critical prerequisite, typically obtained from biophysical methods like X-ray crystallography.[1]
Target Selection Strategy
Given that various benzamide derivatives have shown activity as topoisomerase inhibitors, we will select Human Topoisomerase IIα as a hypothetical target for this study.[6] This enzyme is a crucial target in cancer therapy, and demonstrating a potential interaction with our ligand would provide a strong rationale for further investigation. We will use the crystal structure of Topoisomerase IIα in complex with the known inhibitor etoposide, available from the Protein Data Bank (PDB ID: 5GWK).
Experimental Protocol: Receptor Preparation
The goal of receptor preparation is to clean the raw PDB file and prepare it for docking, which involves correcting structural defects and adding necessary information.[9]
Tools: UCSF Chimera or similar molecular visualization software.
Protocol:
Obtain the Structure : Download the PDB file (e.g., 5GWK.pdb) from the RCSB Protein Data Bank.
Isolate the Target Protein : The downloaded file may contain multiple protein chains, ligands, and solvent molecules. For this study, we will isolate the protein chains of interest (Chains A and B in 5GWK).
Causality: Non-essential chains and molecules can interfere with the docking algorithm and produce irrelevant results. We focus only on the components that form our binding site.[10]
Remove Unwanted Molecules : Delete all co-crystallized ligands (in this case, etoposide), ions, and water molecules from the structure.
Expert Insight: While most water molecules are removed, specific, structurally important water molecules that bridge interactions between a known ligand and the receptor might be retained in more advanced studies.[11] For a standard docking protocol, their removal is a safer first approach.
Add Hydrogen Atoms : Add hydrogens to the protein structure, including polar hydrogens.
Causality: PDB files derived from X-ray crystallography often lack explicit hydrogen atoms. Hydrogens are essential for defining the correct ionization states of residues and for calculating hydrogen bonds, a key component of protein-ligand interactions.[12]
Assign Partial Charges : Compute and assign partial charges to all atoms in the receptor (e.g., using the AMBER force field).
Causality: Scoring functions use these charges to calculate electrostatic interactions, which are a major contributor to binding affinity.[13]
Save the Prepared Receptor : Save the final, prepared protein structure in a format required by the docking software (e.g., .pdbqt for AutoDock Vina).
Chapter 3: Ligand Preparation and Docking Execution
Proper preparation of the ligand is as critical as the preparation of the receptor. This process ensures the ligand has a realistic 3D conformation and the correct chemical properties.
Experimental Protocol: Ligand Preparation
Tools: A chemical drawing tool (e.g., ChemDraw), a molecular modeling tool (e.g., Avogadro, UCSF Chimera), and AutoDock Tools.
Protocol:
Generate 2D Structure : Draw the 2D structure of 2-ethoxy-N-octylbenzamide and save it as a SMILES string or a .mol file.
Convert to 3D : Convert the 2D representation into a 3D structure.
Energy Minimization : Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94).
Causality: This step generates a low-energy, stable conformation of the ligand, which serves as a realistic starting point for the docking simulation.[9]
Assign Partial Charges : Add hydrogens and compute partial charges for the ligand (e.g., Gasteiger charges).[14]
Define Rotatable Bonds : Identify and define the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds.
Expert Insight: The number of rotatable bonds directly impacts the complexity and duration of the docking calculation. While flexibility is crucial, having an excessive number of rotatable bonds (>15) can sometimes reduce the accuracy of pose prediction.[14]
Save the Prepared Ligand : Save the final ligand structure in the required format (e.g., .pdbqt).
Figure 1: Overall Molecular Docking Workflow.
Experimental Protocol: Docking Simulation
Tools: AutoDock Vina
Protocol:
Define the Search Space (Grid Box) : Define a 3D grid box that encompasses the active site of the receptor. This box confines the search area for the docking algorithm.
Causality: The binding site is typically defined as the region within 4-6 Å around the co-crystallized ligand.[9] This ensures the computational search is focused on the biologically relevant pocket, saving computational resources and reducing the chance of finding irrelevant binding sites.
Configure Docking Parameters : Create a configuration file specifying the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.
Expert Insight: Exhaustiveness controls the computational effort. Higher values increase the probability of finding the true minimum-energy binding pose but require more time. A value of 8-10 is often a good starting point.
Execute the Docking Run : Launch the AutoDock Vina simulation from the command line. Vina will sample different conformations and orientations of the ligand within the grid box and score them.
Protocol Validation (Self-Validating System) : Before docking the ligand of interest, perform a redocking experiment.[15] Dock the original co-crystallized ligand (etoposide) back into the prepared receptor. Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the original crystallographic pose.
Trustworthiness: An RMSD value below 2.0 Å is considered a successful validation.[11] It confirms that the chosen docking parameters are capable of accurately reproducing the known experimental binding mode, lending confidence to the results obtained for the novel ligand.[6]
Chapter 4: Interpreting the Digital Experiment
The output of a docking simulation is a set of binding poses for the ligand, each with a corresponding score. Proper analysis is crucial to extract meaningful biological insights.
Understanding Docking Scores and Binding Poses
Docking programs use scoring functions to estimate the binding affinity, often represented as a free energy of binding (ΔG) in kcal/mol.[16]
Binding Affinity : A more negative score indicates a stronger predicted binding affinity.[16][17]
Binding Poses : The software typically generates multiple possible binding poses (e.g., 9-10). The top-ranked pose (with the most negative score) is considered the most probable binding mode.
Figure 2: Decision workflow for analyzing docking results.
Visual Analysis of Interactions
The most critical part of the analysis is the visual inspection of the top-ranked binding pose using software like PyMOL or UCSF Chimera.[18] Key interactions to identify include:
Hydrogen Bonds : The quintessential protein-ligand interaction. Identify the specific amino acid residues (e.g., Ser, Thr, Asp, Gln) acting as donors or acceptors.
Hydrophobic Interactions : Look for interactions between nonpolar parts of the ligand (like the octyl chain) and hydrophobic residues in the binding pocket (e.g., Leu, Val, Phe).
Pi-Stacking : Interactions between aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.
Salt Bridges : Electrostatic interactions between charged groups on the ligand and receptor.
Hypothetical Results Table
The final analysis should be summarized in a clear format.
Rank
Binding Affinity (kcal/mol)
RMSD from Top Pose (Å)
Key Interacting Residues
H-Bonds
1
-9.8
0.00
ASP-479, GLY-478, LYS-510, TYR-804
3
2
-9.5
1.85
ASP-479, SER-480, LYS-510
2
3
-9.1
2.41
LEU-502, PRO-802, TYR-804
1
4
-8.9
5.62
ILE-460, MET-782
0
Table 2: Example summary of docking results for 2-ethoxy-N-octylbenzamide against Topoisomerase IIα.
From this hypothetical data, the top-ranked pose is a strong candidate. It has the best binding affinity and forms multiple hydrogen bonds. The second pose is also plausible, being structurally similar (RMSD < 2.0 Å). The third and fourth poses represent distinct, less favorable binding modes.
Chapter 5: Advanced Considerations
While the described workflow is robust, it is important to acknowledge its limitations and potential refinements.
Receptor Flexibility : A primary limitation of standard docking is treating the receptor as a rigid entity.[4] In reality, proteins are dynamic. Ensemble docking , where the ligand is docked against multiple conformations of the receptor, can provide a more accurate picture of the binding event.[11][19]
Scoring Function Accuracy : Scoring functions are approximations and may not always perfectly correlate with experimental binding affinities.[9][17] Therefore, results should be interpreted as predictive and used to prioritize compounds for experimental testing, rather than as absolute values.
Solvation Effects : The role of water is simplified in most docking protocols. Explicitly modeling solvent effects is computationally expensive but can be critical for accurately predicting binding in some systems.
Conclusion
This guide has detailed a scientifically rigorous and self-validating workflow for the computational docking of 2-ethoxy-N-octylbenzamide against a plausible biological target. By explaining the causality behind each step—from the meticulous preparation of both ligand and receptor to the critical analysis of binding poses and interactions—we have established a framework for generating trustworthy and reproducible in silico data. Molecular docking is a powerful predictive tool that, when applied with expertise and critical evaluation, can significantly de-risk and accelerate the early stages of drug discovery. The insights gained from this digital experiment provide a strong foundation for subsequent experimental validation and lead optimization efforts.
References
Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.). International Journal of Recent Scientific Research. [Link]
What is in silico drug discovery? - Patsnap Synapse. (2025, March 20). Patsnap. [Link]
Proteins and ligand preparation for docking. (a) Structure of a model... - ResearchGate. (n.d.). ResearchGate. [Link]
How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Stack Exchange. [Link]
Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). International Journal of Pharmaceutical Investigation. [Link]
Preparing the protein and ligand for docking - ScotChem. (2025, April 8). ScotChem. [Link]
In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. (2019, May 22). Open Access Macedonian Journal of Medical Sciences. [Link]
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]
A Guide to In Silico Drug Design - PMC. (n.d.). National Center for Biotechnology Information. [Link]
How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). ResearchGate. [Link]
Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC. (2025, May 9). National Center for Biotechnology Information. [Link]
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. [Link]
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 12). YouTube. [Link]
(PDF) Best Practices in Docking and Activity Prediction - ResearchGate. (2026, January 15). ResearchGate. [Link]
Practical Considerations in Virtual Screening and Molecular Docking - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PubMed. (2015, January 15). PubMed. [Link]
A Strategic Guide to Unveiling the Therapeutic Targets of 2-Ethoxy-N-octylbenzamide
Abstract The vast chemical space available to medicinal chemists presents both immense opportunity and significant challenge. Novel chemical entities (NCEs), such as 2-ethoxy-N-octylbenzamide, represent uncharted territo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The vast chemical space available to medicinal chemists presents both immense opportunity and significant challenge. Novel chemical entities (NCEs), such as 2-ethoxy-N-octylbenzamide, represent uncharted territories for therapeutic intervention. This guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its molecular targets. By integrating advanced computational prediction with robust biochemical and cell-based experimental methodologies, we provide a self-validating workflow designed for researchers in drug discovery and development. This document moves beyond a simple listing of techniques, delving into the causal logic behind the proposed experimental choices, thereby providing a framework for rigorous scientific inquiry into the mechanism of action of this and other novel small molecules.
Introduction: The Benzamide Scaffold and the Untapped Potential of 2-Ethoxy-N-octylbenzamide
The benzamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of approved therapeutics with diverse mechanisms of action. From antipsychotics to antiemetics and analgesics, the benzamide moiety has proven to be a versatile pharmacophore. The subject of this guide, 2-ethoxy-N-octylbenzamide, is a synthetic compound characterized by a 2-ethoxy substitution on the phenyl ring and an N-octyl chain. While its specific biological activities are not yet characterized, its structural features suggest the potential for interaction with a variety of biological targets.
A related compound, 2-Ethoxybenzamide (also known as Ethenzamide), is an analgesic and anti-inflammatory drug.[1] Its mechanism of action is associated with the inhibition of prostaglandin synthesis.[2] This provides a logical starting point for our investigation, suggesting that cyclooxygenase (COX) enzymes could be a potential, though not exclusive, target class. However, the addition of the N-octyl group in our molecule of interest significantly alters its lipophilicity and conformational flexibility, likely leading to a distinct pharmacological profile.
This guide presents a systematic approach to deorphanize 2-ethoxy-N-octylbenzamide, moving from broad, unbiased screening to specific, high-confidence target validation.
A Multi-Pronged Approach to Target Identification
A robust target identification strategy should not rely on a single methodology. Instead, we advocate for a parallel and integrated approach that combines computational, biochemical, and cell-based techniques. The convergence of data from these orthogonal approaches will provide the highest degree of confidence in putative targets.
Figure 1: A high-level overview of the integrated target identification workflow.
Phase 1: In Silico Target Prediction - Generating Actionable Hypotheses
Before committing to resource-intensive wet lab experiments, computational methods can efficiently scan the entire human proteome for potential binding partners, generating a ranked list of candidate targets.
Reverse Docking and Pharmacophore Screening
The initial step involves using the 3D structure of 2-ethoxy-N-octylbenzamide to screen against a library of protein structures.
Methodology Rationale: Reverse docking algorithms predict the binding affinity of a single ligand against numerous protein targets. This "one-ligand, many-targets" approach is ideal for hypothesis generation. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups necessary for biological activity, can also be used to search for proteins with complementary features.
Experimental Protocol: Reverse Docking
Ligand Preparation: Generate a 3D conformer of 2-ethoxy-N-octylbenzamide and perform energy minimization using a suitable force field (e.g., MMFF94).
Target Database Selection: Utilize a comprehensive database of human protein crystal structures, such as the Protein Data Bank (PDB).
Docking Simulation: Employ a validated docking program (e.g., AutoDock, Glide) to systematically place the ligand into the binding sites of each protein in the database.
Scoring and Ranking: Score each protein-ligand pose based on a scoring function that estimates binding free energy. Rank the proteins from most to least favorable predicted binding.
Filtering: Filter the results based on druggability, disease relevance, and cellular localization to prioritize the most promising candidates.
The a priori hypotheses generated from in silico work must be validated through unbiased experimental approaches that directly probe the interaction of 2-ethoxy-N-octylbenzamide with proteins in a complex biological sample.
Affinity Chromatography-Mass Spectrometry
This powerful technique allows for the selective isolation of proteins that bind to our compound of interest from a cell lysate.
Methodology Rationale: By immobilizing a derivatized version of 2-ethoxy-N-octylbenzamide onto a solid support, we can create a "bait" to "fish" for its binding partners. Proteins that interact with the compound will be retained on the column, while non-binding proteins are washed away. The retained proteins can then be identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography
Ligand Immobilization: Synthesize an analog of 2-ethoxy-N-octylbenzamide with a linker arm suitable for covalent attachment to an activated chromatography resin (e.g., NHS-activated sepharose).
Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are suspected).
Affinity Chromatography:
Incubate the cell lysate with the compound-conjugated resin.
Perform extensive washing steps to remove non-specific binders.
Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS analysis.
Figure 2: Workflow for affinity chromatography-mass spectrometry.
Phase 3: Target Validation and Characterization - Confirming the Interaction
Once a list of putative targets has been generated, it is crucial to validate these interactions using orthogonal, label-free biophysical methods and to confirm target engagement in a cellular context.
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive technique for measuring the kinetics and affinity of biomolecular interactions in real-time.
Methodology Rationale: SPR provides quantitative data on the binding of 2-ethoxy-N-octylbenzamide to a purified, candidate target protein immobilized on a sensor chip. This allows for the precise determination of binding affinity (KD), as well as on- and off-rates.
Experimental Protocol: SPR Analysis
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.
Analyte Injection: Flow a series of concentrations of 2-ethoxy-N-octylbenzamide over the sensor surface.
Data Acquisition: Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of bound analyte.
Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Parameter
Description
Typical Range for Drug-like Molecules
ka (M⁻¹s⁻¹)
Association Rate Constant
10³ - 10⁷
kd (s⁻¹)
Dissociation Rate Constant
10⁻² - 10⁻⁵
KD (M)
Equilibrium Dissociation Constant
Micromolar (µM) to Nanomolar (nM)
Table 1: Key kinetic parameters obtained from SPR analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying that a compound engages its target in the complex environment of a living cell.
Methodology Rationale: The binding of a ligand to its target protein often confers thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the remaining soluble protein.
Experimental Protocol: CETSA
Cell Treatment: Treat intact cells with 2-ethoxy-N-octylbenzamide or a vehicle control.
Heating: Heat the treated cells or lysates across a range of temperatures.
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Conclusion and Future Directions
The systematic approach detailed in this guide provides a robust framework for the deorphanization of 2-ethoxy-N-octylbenzamide. By integrating in silico prediction with unbiased biochemical screening and rigorous biophysical and cell-based validation, researchers can confidently identify and characterize the molecular targets of this novel compound. The identification of a validated target will pave the way for subsequent studies, including structural biology to elucidate the precise binding mode, and in vivo pharmacology to explore the therapeutic potential in relevant disease models. This structured, self-validating workflow is designed to maximize the probability of success in the early stages of drug discovery and to provide a solid foundation for future development efforts.
References
PubChem. (n.d.). 2-Ethoxybenzamide. Retrieved March 11, 2026, from [Link]
Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61. [Link]
MDPI. (2021, February 27). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]
MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
Chemspace. (n.d.). 2-ethoxy-N-(propan-2-yl)benzamide. Retrieved March 11, 2026, from [Link]
Comprehensive HPLC Method Development for the Quantitation of 2-Ethoxy-N-octylbenzamide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Method Development Protocol Executive Summary & Analyte Profiling The development of a robust High...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Application Note & Method Development Protocol
Executive Summary & Analyte Profiling
The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties. The target compound, 2-ethoxy-N-octylbenzamide , presents a unique chromatographic challenge. Structurally, it features a polar benzamide core with an ortho-ethoxy substitution, coupled with a highly lipophilic 8-carbon (N-octyl) aliphatic chain.
While the parent compound (ethenzamide) is relatively polar and easily analyzed using standard reversed-phase conditions[1], the addition of the N-octyl chain drastically increases the molecule's hydrophobicity (estimated LogP > 4.5). In standard reversed-phase HPLC (RP-HPLC), highly lipophilic compounds exhibit excessive retention, poor peak shape, and severe band broadening on fully endcapped C18 columns due to overpowering hydrophobic interactions and slow mass transfer[2].
To overcome this, our method development strategy pivots away from traditional C18 chemistries, utilizing a less retentive stationary phase combined with a high-eluent-strength mobile phase to ensure sharp peak symmetry, reproducible retention times, and a self-validating analytical workflow.
Figure 1: Logical workflow for HPLC method development of highly lipophilic benzamides.
Chromatographic Strategy: Causality of Experimental Choices
Stationary Phase Selection: Why avoid C18?
The N-octyl chain dominates the retention mechanism via dispersive (Van der Waals) interactions. If a densely bonded C18 column is used, the analyte will partition too strongly into the stationary phase. Therefore, we select a Phenyl-Hexyl or a C8 (RP-8) column[3].
Causality: A Phenyl-Hexyl phase provides a shorter alkyl chain (reducing pure hydrophobic retention) while offering orthogonal selectivity via
π−π
interactions with the benzamide aromatic ring. This dual-retention mechanism ensures the analyte elutes in a reasonable timeframe while maintaining high resolution from potential synthetic impurities.
Mobile Phase Optimization
Organic Modifier: Acetonitrile (MeCN) is selected over Methanol. MeCN has lower viscosity and higher elution strength, which is critical for efficiently stripping the lipophilic N-octyl chain from the stationary phase.
Aqueous Additive: 0.1% Formic Acid (FA) is added to both the aqueous and organic phases, yielding a pH of ~2.7[1].
Causality: The amide nitrogen can act as a hydrogen bond acceptor and interact with residual, unreacted silanols on the silica support. By lowering the pH below the pKa of these silanols (pKa ~ 3.5–4.5), we suppress their ionization, eliminating secondary ion-exchange interactions and preventing peak tailing.
Figure 2: Mechanistic interactions between the analyte moieties, stationary phase, and mobile phase.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to sample analysis to guarantee data integrity.
Step 1: Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade Water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix and degas.
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and B.
Step 2: Standard Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-ethoxy-N-octylbenzamide reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Methanol (to ensure complete solubilization of the lipophilic chain), then make up to the mark with Methanol.
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Diluent to match the initial gradient conditions and prevent solvent-mismatch peak distortion.
Step 3: Chromatographic Conditions
Set up the HPLC system according to the following parameters:
Parameter
Specification
Column
Phenyl-Hexyl or C8, 150 mm × 4.6 mm, 3 µm particle size
Column Temperature
40 °C (Elevated temp reduces viscosity and improves mass transfer)
Flow Rate
1.0 mL/min
Injection Volume
5 µL
Detection Wavelength
UV at 230 nm (optimal for benzamide chromophore)
Autosampler Temp
15 °C
Table 1: Optimized Gradient Program
Note: The gradient starts at 50% organic to elute polar impurities, ramping to 90% to force the elution of the highly lipophilic N-octyl chain[3].
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve
0.0
50
50
Initial
1.0
50
50
Isocratic hold
6.0
10
90
Linear ramp
9.0
10
90
Isocratic wash
9.1
50
50
Step return
12.0
50
50
Re-equilibration
Step 4: System Suitability Testing (SST)
Inject the Working Standard (100 µg/mL) five consecutive times. The system is only validated for use if the following criteria are met:
Table 2: System Suitability Testing Specifications
Parameter
Acceptance Criteria
Causality / Rationale
Retention Time (RT)
~ 5.8 ± 0.2 min
Ensures proper gradient mixing and column chemistry.
Peak Tailing Factor (Tf)
≤ 1.5
Verifies suppression of secondary silanol interactions.
Theoretical Plates (N)
> 5,000
Confirms column efficiency and proper mass transfer.
%RSD of Peak Area
≤ 2.0% (n=5)
Validates autosampler precision and detector stability.
Method Validation Summary
When executing formal validation per ICH Q2(R1) guidelines, the method should yield data aligning with the following expected parameters:
Table 3: Summary of Expected Method Validation Parameters
Validation Parameter
Range / Result
Acceptance Criteria
Linearity Range
1.0 µg/mL to 200 µg/mL
R2≥0.999
Limit of Detection (LOD)
~ 0.1 µg/mL
Signal-to-Noise (S/N)
≥
3
Limit of Quantitation (LOQ)
~ 0.3 µg/mL
Signal-to-Noise (S/N)
≥
10
Method Precision (Repeatability)
%RSD = 0.8%
%RSD
≤
2.0% (n=6 preparations)
Accuracy (Recovery)
98.5% - 101.2%
98.0% - 102.0% across 3 concentration levels
Robustness
Pass
Stable across
±
2°C temp and
±
0.1 mL/min flow variations
References
[1] Ultra Fast HPLC: Ethenzamide. genetec.se. Available at:
[2] High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry - ACS Publications. Available at:
[3] Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. Available at:
Application Note: 1H and 13C NMR Characterization of 2-ethoxy-N-octylbenzamide
Abstract This application note provides a comprehensive guide to the structural characterization of 2-ethoxy-N-octylbenzamide using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present det...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the structural characterization of 2-ethoxy-N-octylbenzamide using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral processing. Furthermore, a thorough analysis of the expected ¹H and ¹³C NMR spectra is provided, including predicted chemical shifts, multiplicities, and assignments for all unique proton and carbon environments within the molecule. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation and purity assessment of novel benzamide derivatives.
Introduction
2-ethoxy-N-octylbenzamide is an organic compound featuring a benzamide core structure, which is a significant pharmacophore in medicinal chemistry.[1] The molecule is characterized by an ethoxy group (-OCH₂CH₃) at the ortho-position of the benzene ring and a linear eight-carbon alkyl (octyl) chain attached to the amide nitrogen. The precise arrangement and connectivity of these functional groups are critical to its physicochemical and biological properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules in solution.[1] ¹H NMR provides detailed information about the electronic environment of hydrogen atoms and their connectivity through spin-spin coupling, while ¹³C NMR reveals the carbon framework of the molecule. Together, they offer a complete picture of the molecular structure. This document outlines a systematic approach to obtaining and interpreting high-quality ¹H and ¹³C NMR spectra for 2-ethoxy-N-octylbenzamide.
Predicted Spectral Analysis
Based on the structure of 2-ethoxy-N-octylbenzamide, a detailed prediction of the ¹H and ¹³C NMR spectra can be made. These predictions are essential for guiding the interpretation of experimental data.
Chemical Structure:
Figure 1. Chemical Structure of 2-ethoxy-N-octylbenzamide.
Predicted ¹H NMR Data
The proton spectrum is expected to show distinct signals for the aromatic, amide, ethoxy, and octyl chain protons. The electron-donating ethoxy group and the electron-withdrawing amide group will influence the chemical shifts of the aromatic protons.[2][3] The amide proton (NH) often appears as a broad signal, and its chemical shift can be concentration and solvent-dependent.[4]
Table 1: Predicted ¹H NMR Chemical Shifts for 2-ethoxy-N-octylbenzamide (in CDCl₃)
Proton Label
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
a
~ 6.0 - 6.5
Broad Triplet
1H
-NH-
b
~ 8.1 - 8.3
Doublet of Doublets
1H
Aromatic C6-H
c, d
~ 6.9 - 7.5
Multiplet
3H
Aromatic C3,4,5-H
e
~ 4.1 - 4.3
Quartet
2H
-O-CH₂-CH₃
f
~ 3.3 - 3.5
Quartet
2H
-NH-CH₂-
g
~ 1.5 - 1.7
Multiplet (Quintet)
2H
-NH-CH₂-CH₂-
h
~ 1.2 - 1.4
Multiplet
10H
-(CH₂)₅-
i
~ 0.8 - 0.9
Triplet
3H
-(CH₂)₆-CH₃
| j | ~ 1.4 - 1.6 | Triplet | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom. The chemical shifts are highly characteristic of the carbon's hybridization and electronic environment.[5] The carbonyl carbon of the amide is expected to be the most downfield signal.[1][6]
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-ethoxy-N-octylbenzamide (in CDCl₃)
Carbon Label
Chemical Shift (δ, ppm)
Assignment
1
~ 165 - 168
C=O (Amide)
2
~ 157 - 160
Aromatic C-O
3
~ 120 - 122
Aromatic C-H
4
~ 132 - 134
Aromatic C-H
5
~ 112 - 114
Aromatic C-H
6
~ 131 - 133
Aromatic C-H
7
~ 123 - 125
Aromatic C-C=O
8
~ 64 - 66
-O-CH₂-CH₃
9
~ 14 - 16
-O-CH₂-CH₃
10
~ 40 - 42
-NH-CH₂-
11
~ 29 - 32
-NH-CH₂-CH₂-
12, 13, 14, 15
~ 26 - 30
-(CH₂)₄-
16
~ 22 - 24
-(CH₂)₅-CH₂-
| 17 | ~ 13 - 15 | -CH₃ |
Experimental Protocols & Workflows
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation. The goal is to create a clear, homogeneous solution free of particulate matter.[7]
Materials:
2-ethoxy-N-octylbenzamide
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
High-quality 5 mm NMR tubes
Glass vial and Pasteur pipette
Analytical balance
Procedure:
Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry glass vial.[8]
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[9]
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution must be transparent and free of any solid particles.[5]
Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug placed in the pipette.[5]
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.
Diagram 1. Workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
These parameters are for a typical 400 or 500 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.
Procedure:
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Number of Scans: ≥1024 scans. Due to the low natural abundance of ¹³C, more scans are required for a good signal-to-noise ratio.[1]
Relaxation Delay (d1): 2 seconds.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Perform phase and baseline corrections.
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
Diagram 2. Workflow for NMR data acquisition and processing.
Trustworthiness and Self-Validation
The protocols described herein form a self-validating system. The predicted spectra in Tables 1 and 2 serve as a benchmark. A successful experimental outcome will produce spectra where:
The number of observed signals in both ¹H and ¹³C spectra matches the number of chemically non-equivalent nuclei.
The integration values in the ¹H spectrum correspond to the proton count of each functional group.
The observed chemical shifts and coupling patterns are in close agreement with the predicted values and established chemical shift ranges.[3][5]
Consistency between the ¹H and ¹³C data provides cross-validation of the structural assignments.
Discrepancies may indicate the presence of impurities, residual solvent, or an incorrect molecular structure, prompting further investigation.
Conclusion
This application note provides a robust and detailed framework for the ¹H and ¹³C NMR characterization of 2-ethoxy-N-octylbenzamide. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible NMR data. The predictive spectral analysis serves as a reliable guide for interpretation, enabling confident structural verification and purity assessment. This methodology is broadly applicable to other N-alkylbenzamide derivatives and is a valuable tool for professionals in chemical synthesis and drug discovery.
References
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
University of Houston. (2023, August 29). Small molecule NMR sample preparation. [Link]
Spychala, J., & Boykin, D. W. (1999). 17O NMR of benzamide derivatives: ground state torsion angle does not affect transmission of substituent effect by through-conjugation. RSC Publishing. [Link]
Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]
Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
LibreTexts Chemistry. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists
Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Scientific Rationale & Introduction
The compound 2-ethoxy-N-octylbenzamide (CAS: 543714-92-7) belongs to the N-octylbenzamide chemical class, a family of synthetic lipids that share significant structural homology with endogenous signaling molecules (e.g., anandamide) and exogenous sensory modulators (e.g., capsaicin) [1]. Because of this structural mimicry, N-octylbenzamide derivatives are highly prioritized in phenotypic and target-directed screening campaigns aimed at Transient Receptor Potential (TRP) channels, specifically TRPV1 (vanilloid) and TRPM8 (melastatin) receptors.
Causality in Assay Design
When evaluating a novel, lipophilic benzamide derivative like 2-ethoxy-N-octylbenzamide in cell-based systems, researchers must account for its potential to disrupt lipid bilayers or cause non-specific cytotoxicity. Therefore, the experimental pipeline must be strictly sequential:
Cell Viability (ATP-based Luminescence): We first establish the maximum tolerated dose (MTD) and CC50. Lipophilic compounds can act as detergents at high concentrations; establishing viability ensures that subsequent functional readouts are not artifacts of cell death.
High-Throughput Calcium Flux (Fluo-4 AM): TRP channels are non-selective cation channels with high calcium permeability. Measuring intracellular Ca2+ transients provides a robust, high-throughput functional readout for channel gating [2].
Automated Patch-Clamp Electrophysiology: Because calcium flux can also be triggered via off-target G-protein coupled receptor (GPCR) pathways, patch-clamp validation is mandatory to confirm direct, voltage-dependent ion channel engagement [3].
Experimental Workflow & Mechanistic Pathways
To ensure a self-validating system, the following workflow progresses from broad phenotypic safety to high-resolution target engagement.
Figure 1: Sequential in vitro validation workflow for 2-ethoxy-N-octylbenzamide.
If 2-ethoxy-N-octylbenzamide acts as a TRP channel modulator, it will trigger the following intracellular signaling cascade, which our functional assays are designed to capture:
Objective: Determine the CC50 to define the therapeutic window for functional assays.
Cell Plating: Seed HEK293 cells (wild-type or stably expressing TRP channels) at 10,000 cells/well in a 384-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
Compound Preparation: Prepare a 10 mM stock of 2-ethoxy-N-octylbenzamide in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer (HBSS + 20 mM HEPES).
Treatment: Add the compound to the cells (final DMSO concentration must not exceed 0.5% to prevent solvent-induced toxicity). Incubate for 24 hours.
Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Analysis: Read luminescence on a multi-mode plate reader. Calculate CC50 using a 4-parameter logistic non-linear regression model.
Objective: Quantify the functional agonism/antagonism of 2-ethoxy-N-octylbenzamide on TRP channels.
Cell Plating: Seed HEK293-TRPV1 or HEK293-TRPM8 cells at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight [2].
Dye Loading: Remove the culture media. Add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in HBSS). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.
Washing: Wash the cells three times with assay buffer to remove extracellular dye, leaving 20 µL of buffer in each well.
Baseline & Compound Addition (FLIPR/FDSS): Transfer the plate to a Fluorescent Imaging Plate Reader (e.g., FLIPR Tetra). Record baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 10 seconds.
Kinetic Readout: Automatically inject 2-ethoxy-N-octylbenzamide (at non-toxic concentrations determined in Protocol 1) and record fluorescence continuously for 3 minutes.
For Antagonist Mode: Pre-incubate cells with the compound for 10 minutes, then inject a known agonist (e.g., Capsaicin for TRPV1, or WS-12 for TRPM8) and measure the inhibition of the calcium transient.
Objective: Validate direct ion channel modulation to rule out false positives from GPCR-mediated calcium release.
Cell Preparation: Harvest stably transfected HEK293-TRP cells using Detachin. Resuspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4) [3].
Chip Loading: Dispense cells into a 384-well automated patch-clamp system (e.g., SyncroPatch 384).
Seal Formation & Whole-Cell Configuration: Apply negative pressure to form a gigaseal (>1 GΩ). Apply brief pressure pulses to rupture the membrane and achieve whole-cell configuration.
Voltage Protocol & Perfusion: Hold the membrane potential at -60 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms. Perfuse 2-ethoxy-N-octylbenzamide into the recording chamber.
Data Acquisition: Record inward and outward currents. Plot the current-voltage (I-V) relationship to confirm the characteristic outward rectification of TRP channels.
Representative Data Presentation
When executing the above protocols, data should be summarized to compare the efficacy and safety of 2-ethoxy-N-octylbenzamide against established reference standards. Below is a representative data structure summarizing expected outcomes for a putative TRP modulator.
Assay Type
Target / Cell Line
Readout Metric
2-ethoxy-N-octylbenzamide (Representative Data)
Reference Standard
Cytotoxicity
HEK293 (Wild Type)
Luminescence (CC50)
> 100 µM
> 100 µM (Capsaicin)
Calcium Flux
HEK293-TRPV1
Fluorescence (EC50)
4.2 ± 0.3 µM (Partial Agonist)
0.03 µM (Capsaicin)
Calcium Flux
HEK293-TRPM8
Fluorescence (IC50)
1.8 ± 0.2 µM (Antagonist)
0.08 µM (AMTB)
Patch-Clamp
HEK293-TRPM8
Current Density (IC50)
2.1 ± 0.4 µM
0.12 µM (AMTB)
Table 1: Quantitative summary of in vitro profiling metrics. The data demonstrates that the compound operates well within a safe therapeutic window (CC50 > 100 µM) while exhibiting micromolar potency as a TRP channel modulator.
References
PubChem (National Institutes of Health). "N-Octylbenzamide | C15H23NO | CID 4415496." PubChem Compound Summary. Available at:[Link]
National Center for Biotechnology Information (NCBI). "Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program." NIH Bookshelf. Available at:[Link]
ION Biosciences. "Ion Channel Assay Services: Non-selective Cation Channel Assay Services." ION Biosciences Technical Resources. Available at:[Link]
Application
Application Note & Protocol for Assessing the Cytotoxicity of 2-Ethoxy-N-octylbenzamide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive framework and detailed protocols for the in vitro assessment of cytotoxicity for the novel compound 2-ethoxy...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive framework and detailed protocols for the in vitro assessment of cytotoxicity for the novel compound 2-ethoxy-N-octylbenzamide. In the absence of pre-existing toxicological data for this specific molecule, a multi-parametric approach is essential to build a robust safety profile. This guide outlines a tiered strategy, beginning with foundational cell viability and membrane integrity assays, followed by more mechanistic investigations into apoptosis and oxidative stress. The protocols provided are grounded in established, standardized methodologies to ensure reproducibility and regulatory relevance, adhering to principles outlined in standards such as ISO 10993-5[1][2][3][4][5].
Introduction: The Imperative for Rigorous Cytotoxicity Screening
The evaluation of a compound's potential to cause cellular damage is a critical early-stage gatekeeper in the development of any new therapeutic agent, chemical, or biomaterial[6][7]. For a novel compound such as 2-ethoxy-N-octylbenzamide, for which public toxicological data is scarce, a de novo assessment is required. This application note details a logical, evidence-based workflow to characterize its cytotoxic potential.
2-Ethoxy-N-octylbenzamide belongs to the benzamide class of chemical compounds. While some benzamides are utilized as pharmaceuticals, their derivatives can exhibit a wide range of biological activities. Therefore, a thorough in vitro toxicological evaluation is paramount. The proposed workflow is designed to not only determine the concentration at which 2-ethoxy-N-octylbenzamide becomes toxic to cells but also to provide insights into the potential mechanisms of cell death.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
A single cytotoxicity assay provides only a limited view of a compound's interaction with cells. Therefore, a battery of tests targeting different cellular functions is recommended to obtain a comprehensive understanding of the cytotoxic profile of 2-ethoxy-N-octylbenzamide. Our proposed workflow is structured in a tiered approach:
Tier 1: Foundational Cytotoxicity Assessment
Metabolic Viability Assay (MTT Assay): To assess the effect of the compound on cellular metabolic activity, a primary indicator of cell viability[8][9][10][11].
Membrane Integrity Assay (LDH Release Assay): To quantify plasma membrane damage, a hallmark of necrosis or late apoptosis[11][12][13][14][15].
Tier 2: Mechanistic Insights into Cell Death
Apoptosis vs. Necrosis Discrimination (Annexin V & Propidium Iodide Staining): To differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis)[16][17][18][19][20].
Caspase-3/7 Activity Assay: To specifically measure the activation of key executioner caspases in the apoptotic pathway[21][22][23][24].
Reactive Oxygen Species (ROS) Assay: To investigate the potential involvement of oxidative stress in the cytotoxic mechanism[25][26][27][28][29].
The following diagram illustrates the proposed experimental workflow:
Caption: Tiered experimental workflow for assessing the cytotoxicity of 2-ethoxy-N-octylbenzamide.
Detailed Protocols
Cell Culture and Compound Preparation
Cell Line Selection: The choice of cell line should be guided by the intended application of 2-ethoxy-N-octylbenzamide. For general screening, a common and well-characterized cell line such as human embryonic kidney 293 (HEK293) cells or a human liver carcinoma cell line like HepG2 is recommended. For specific applications, a more relevant cell line should be chosen. It is crucial to use cells from a low passage number to ensure consistency[30].
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Compound Preparation:
Prepare a stock solution of 2-ethoxy-N-octylbenzamide in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity[2].
Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations for the dose-response experiments.
Protocol 1: MTT Assay for Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[8][9][10][11]. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Remove the culture medium and replace it with fresh medium containing various concentrations of 2-ethoxy-N-octylbenzamide. Include vehicle-only (DMSO) and untreated controls.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[8][10][31].
Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals[8][31].
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[31].
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: The lactate dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane[11][13][14][15]. The amount of LDH released into the culture medium is proportional to the number of lysed cells[13][14].
Procedure:
Follow steps 1-3 of the MTT assay protocol.
After the incubation period, carefully collect the cell culture supernatant from each well.
Transfer the supernatant to a new 96-well plate.
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions[14].
Incubate the plate at room temperature for 30 minutes, protected from light[14].
Add a stop solution to terminate the reaction[14].
Measure the absorbance at 490 nm using a microplate reader[14][15].
Data Analysis:
To calculate the percentage of cytotoxicity, three controls are necessary:
Spontaneous LDH release: Supernatant from untreated cells.
Maximum LDH release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100)[15].
Protocol 3: Annexin V & Propidium Iodide Staining for Apoptosis vs. Necrosis
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter and stain the DNA of necrotic and late apoptotic cells with compromised membrane integrity[17][19].
Procedure:
Seed cells in a 6-well plate and treat with 2-ethoxy-N-octylbenzamide at its IC50 concentration (determined from the MTT assay) for a defined period.
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension according to the manufacturer's protocol.
Incubate the cells for 15 minutes at room temperature in the dark.
Analyze the stained cells by flow cytometry.
Data Interpretation:
Annexin V- / PI- : Viable cells.
Annexin V+ / PI- : Early apoptotic cells.
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
Principle: Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases that cleave a multitude of cellular proteins. This assay utilizes a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7, releasing a fluorescent or colorimetric reporter[21][22][23][24].
Procedure:
Seed and treat cells as described for the Annexin V/PI staining assay.
After treatment, lyse the cells to release their contents.
Add the caspase-3/7 reagent containing the DEVD substrate to the cell lysate.
Incubate at room temperature according to the manufacturer's instructions.
Measure the fluorescence (for fluorometric assays) or absorbance (for colorimetric assays) using a plate reader[21].
Data Analysis:
Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.
Caption: Simplified signaling pathway for the Caspase-3/7 assay.
Protocol 5: Reactive Oxygen Species (ROS) Assay
Principle: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage and death. This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[28][29].
Procedure:
Seed and treat cells as previously described.
Towards the end of the treatment period, load the cells with the DCFH-DA probe by incubating them in a medium containing the probe for 30-60 minutes at 37°C[26][29].
Wash the cells with PBS to remove any excess probe.
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation ~485 nm, emission ~530 nm)[29].
Data Analysis:
Quantify the increase in fluorescence in treated cells compared to untreated controls to determine the level of intracellular ROS production.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and structured format. A summary table is recommended for easy comparison of the results from the different assays.
Assay
Endpoint Measured
Expected Outcome for Cytotoxicity
MTT Assay
Metabolic activity
Decrease in viability (IC50 value)
LDH Assay
Membrane integrity
Increase in LDH release
Annexin V/PI
Apoptosis vs. Necrosis
Increase in Annexin V and/or PI positive cells
Caspase-3/7 Assay
Apoptosis execution
Increase in caspase activity
ROS Assay
Oxidative stress
Increase in ROS production
Conclusion
This application note provides a robust and comprehensive framework for the initial in vitro cytotoxicity assessment of the novel compound 2-ethoxy-N-octylbenzamide. By employing a multi-parametric approach that evaluates metabolic activity, membrane integrity, and key cell death pathways, researchers can build a detailed toxicological profile. The provided protocols, based on well-established and validated methods, will ensure the generation of reliable and reproducible data, which is essential for informed decision-making in the drug development process.
References
Johner Institute. (2022, March 31).
Merck.
Promega Corpor
Antibodies Incorporated. Necrosis vs Apoptosis Assay Kit | 9148.
International Organization for Standardization. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry).
Application Note & Protocol: Formulation of 2-ethoxy-N-octylbenzamide for Biological Screening
Abstract This document provides a detailed application note and a set of robust protocols for the formulation of 2-ethoxy-N-octylbenzamide, a lipophilic molecule intended for biological screening. Given the compound's pr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed application note and a set of robust protocols for the formulation of 2-ethoxy-N-octylbenzamide, a lipophilic molecule intended for biological screening. Given the compound's predicted physicochemical properties, overcoming its poor aqueous solubility is the primary challenge for generating reliable and reproducible data in high-throughput screening (HTS) and other biological assays.[1][2][3] This guide presents a systematic approach, grounded in established formulation science, for preparing high-quality stock solutions and assay-ready working solutions. We detail the rationale behind solvent selection, provide step-by-step protocols for dissolution and serial dilution, and outline critical quality control measures to ensure the integrity of the compound throughout the experimental workflow.
Introduction: The Formulation Imperative
The biological evaluation of novel chemical entities like 2-ethoxy-N-octylbenzamide is fundamentally dependent on the quality and consistency of its formulation. As a substituted N-alkylbenzamide, its structure suggests significant lipophilicity, which translates to poor aqueous solubility.[4][5] This characteristic is a common hurdle in drug discovery, as improper formulation can lead to compound precipitation, inaccurate concentration measurements, and consequently, misleading assay results such as false negatives or positives.[2][6]
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the effective solubilization and preparation of 2-ethoxy-N-octylbenzamide. By explaining the causality behind each methodological choice, from solvent selection to dilution techniques, we aim to equip the user with a self-validating system for generating high-fidelity biological data.
Predicted Physicochemical Profile of 2-ethoxy-N-octylbenzamide
While experimental data for 2-ethoxy-N-octylbenzamide is not widely available, its physicochemical properties can be reliably predicted based on its chemical structure, which features a benzamide core, an N-octyl aliphatic chain, and an ethoxy group. These features collectively contribute to high lipophilicity and low aqueous solubility.
Property
Predicted Value / Characteristic
Rationale & Impact on Formulation
Molecular Formula
C₁₇H₂₇NO₂
Essential for calculating molarity for stock solutions.
Molecular Weight
277.41 g/mol
Used in all mass-to-mole conversions.
Lipophilicity (LogP)
High (> 4)
The long N-octyl chain and benzene ring significantly increase lipid solubility.[7] This necessitates the use of organic solvents for initial dissolution.
Aqueous Solubility
Poor to Very Poor
High lipophilicity predicts low solubility in aqueous buffers used for most biological assays.[1][3][8] Formulation strategies must focus on enhancing and maintaining solubility upon dilution.
Chemical Class
N-Alkylbenzamide
The amide bond is generally stable, but stability studies should be considered for long-term storage. The benzamide scaffold is common in bioactive molecules.[9]
Strategic Formulation Design
The formulation strategy must address the core challenge of transitioning a lipophilic compound from a high-concentration organic stock into a low-concentration, homogenous, and stable aqueous solution suitable for the final assay.
Primary Solvent: Dimethyl Sulfoxide (DMSO)
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the solvent of choice in nearly all screening campaigns.[10]
Expertise & Rationale: DMSO is a powerful, aprotic polar solvent capable of dissolving an exceptionally wide range of hydrophobic compounds.[10] Its miscibility with water allows for subsequent dilution into aqueous assay media.
Trustworthiness & Caveats: While effective, DMSO is not inert. It is hygroscopic (readily absorbs water from the air), which can impact compound stability and concentration over time.[11] Furthermore, DMSO can exhibit cytotoxicity at concentrations typically above 0.5%-1% in cell-based assays.[11] Therefore, the primary goal is to use 100% anhydrous DMSO for the stock solution and to minimize its final concentration in the assay.
Advanced Solubilization Strategies
If 2-ethoxy-N-octylbenzamide proves exceptionally difficult to solubilize or precipitates upon dilution from DMSO, several alternative or supplementary excipients can be considered.
Strategy
Mechanism of Action
Advantages
Considerations & Potential Liabilities
Co-solvents
Increases solubility by reducing the polarity of the aqueous vehicle. Examples include ethanol, PEG 400, and propylene glycol.[12][13]
Simple to implement; can be effective for moderately challenging compounds.
May have their own biological or cytotoxic effects; potential for precipitation on further dilution remains.[1]
Cyclodextrins
Cyclic oligosaccharides that form inclusion complexes, encapsulating the hydrophobic drug molecule within a lipophilic core while presenting a hydrophilic exterior.[14]
Significantly enhances aqueous solubility and can improve stability.[15][16][17]
Can be toxic at high concentrations; may alter compound availability and interaction with the target.[14]
Surfactants
Amphiphilic molecules (e.g., Polysorbate 80) that form micelles above a critical concentration, entrapping the lipophilic drug in the micellar core.[12]
Highly effective for very poorly soluble compounds.
Can interfere with assays, disrupt cell membranes, and may not be suitable for all biological systems.[13]
Lipid-Based Systems
Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[6][18]
Excellent for in vivo oral delivery by enhancing absorption.[19]
Complex to develop; typically reserved for later-stage development and in vivo studies, not primary screening.
For initial in vitro screening, the recommended path is to optimize the formulation using DMSO alone before exploring more complex systems.
Experimental Protocols
These protocols provide a standardized workflow for preparing and handling 2-ethoxy-N-octylbenzamide to ensure experimental reproducibility.
Protocol 1: Preparation of a 10 mM Primary Stock Solution
This protocol details the creation of a high-concentration master stock in 100% DMSO.
Calibrated analytical balance (accurate to 0.1 mg)
Sterile, low-retention microcentrifuge tubes or amber glass vials
Calibrated positive displacement or air displacement pipettes
Vortex mixer
Bath sonicator
4.1.2. Calculation
The mass of the compound needed to prepare a solution of a specific volume and concentration is calculated using the formula:
Mass (mg) = [Desired Concentration (mM)] × [Desired Volume (mL)] × [Molecular Weight ( g/mol )] / 1000
Example for 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM × 1 mL × 277.41 g/mol / 1000 = 2.77 mg
4.1.3. Step-by-Step Procedure
Weigh Compound: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the calculated mass (e.g., 2.77 mg) of 2-ethoxy-N-octylbenzamide powder directly into the tube.
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the compound.
Dissolution:
a. Securely cap the tube and vortex vigorously for 1-2 minutes.[20]
b. Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[11]
c. If dissolution is still incomplete, gentle warming in a 37°C water bath for a short period may be applied. Caution: Assess compound stability before applying heat.[11]
d. Ensure the final solution is clear and free of any visible precipitate.
Quality Control & Storage:
a. Identity/Purity: For mission-critical applications, it is best practice to confirm the identity and purity of the dissolved stock using techniques like LC-MS.[21]
b. Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed, clearly labeled tubes.[11]
c. Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.
Workflow for Primary Stock Solution Preparation
Caption: Workflow for preparing a 10 mM primary stock solution.
Protocol 2: Preparation of Assay-Ready Working Solutions via Serial Dilution
This protocol describes how to dilute the primary stock to create a range of concentrations for generating dose-response curves, while ensuring the final DMSO concentration remains low and consistent.
4.2.1. Rationale
Directly diluting a 10 mM DMSO stock 1000-fold into an aqueous buffer (to achieve 10 µM) can cause the compound to immediately precipitate due to "solvent shock." A serial dilution in 100% DMSO first lowers the compound concentration in a solvent where it remains soluble, making the final dilution into aqueous media more favorable.[10][11]
4.2.2. Step-by-Step Procedure
Label Tubes: Prepare a series of sterile microcentrifuge tubes and label them for each intermediate concentration (e.g., 1 mM, 100 µM, 10 µM).
Prepare Intermediate Dilutions (in 100% DMSO):
a. Thaw one aliquot of the 10 mM primary stock solution.
b. To create a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Mix thoroughly by pipetting or gentle vortexing.
c. To create a 100 µM solution, use a fresh pipette tip to transfer 10 µL of the 1 mM solution to another tube containing 90 µL of 100% DMSO. Mix thoroughly.
d. Continue this 10-fold dilution series until you have created the full range of concentrations needed for your assay.[22][23]
Prepare Final Working Solutions (in Assay Buffer):
a. The final dilution factor into the assay buffer should be large (e.g., 1:100 or 1:200) to minimize the final DMSO concentration.
b. For a 1:100 final dilution, add 2 µL of each DMSO dilution into 198 µL of the final assay buffer.
c. Crucial Step: Add the DMSO solution to the aqueous buffer (not the other way around) and mix immediately and thoroughly to ensure rapid dispersion.[20]
Prepare Vehicle Control: Prepare a control solution containing the same final concentration of DMSO as the test wells. For a 1:100 final dilution, this would be 1% DMSO in the assay buffer. This is essential to differentiate compound-specific effects from solvent effects.[11]
Assay Type
Recommended Final DMSO Concentration
Notes
General Cell-Based Assays
≤ 0.5%
Many cell lines tolerate up to 1%, but 0.5% is a safer upper limit to minimize cytotoxicity.[11]
Primary Cell Cultures
≤ 0.1%
Primary cells are often more sensitive to DMSO than immortalized cell lines.[11]
High-Throughput Screening (HTS)
0.1% - 1%
The concentration should be optimized and kept highly consistent across all plates.[11]
Biochemical/Enzyme Assays
≤ 1%
Higher concentrations may be tolerated but can still interfere with enzyme kinetics or protein stability.
Serial Dilution Workflow
Caption: Serial dilution workflow from DMSO stock to final assay plates.
Conclusion and Best Practices
The successful biological screening of 2-ethoxy-N-octylbenzamide is contingent upon a meticulously planned and executed formulation strategy. By anticipating its lipophilic nature and employing the standardized protocols outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their data. Always remember to validate that the final formulation is compatible with your specific assay system and to include rigorous vehicle controls in every experiment.
References
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved March 11, 2026, from [Link]
Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series. Retrieved March 11, 2026, from [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. Retrieved March 11, 2026, from [Link]
Strategies for formulating and delivering poorly water-soluble drugs. (n.d.). Academia.edu. Retrieved March 11, 2026, from [Link]
Implementation of high-throughput quality control processs within compound management. (2011, August 31). Drug Discovery World. Retrieved March 11, 2026, from [Link]
How to dissolve peptide in DMSO and still be safe to the cell culture. (2023, September 28). LifeTein. Retrieved March 11, 2026, from [Link]
Solubilizer Excipients. (n.d.). Protheragen. Retrieved March 11, 2026, from [Link]
Cyclodextrins in delivery systems: Applications. (n.d.). PMC - NIH. Retrieved March 11, 2026, from [Link]
Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022, April 11). PMC - NIH. Retrieved March 11, 2026, from [Link]
Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. Retrieved March 11, 2026, from [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - NIH. Retrieved March 11, 2026, from [Link]
Cyclodextrins: An Overview of Fundamentals, Types, and Applications. (2022, October 11). IntechOpen. Retrieved March 11, 2026, from [Link]
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette. Retrieved March 11, 2026, from [Link]
Predicted lipophilicity, physicochemical, solubility (sol.), and drug-likeness properties of the newly synthesized indole-based benzamide and caffeic acid amide analogues 3a-m. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
Benzamide, N-(1-phenylbutyl)- Properties. (n.d.). EPA. Retrieved March 11, 2026, from [Link]
(PDF) Cyclodextrins in drug delivery (Review). (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). MDPI. Retrieved March 11, 2026, from [Link]
Serial Dilution Protocol. (n.d.). BPS Bioscience. Retrieved March 11, 2026, from [Link]
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved March 11, 2026, from [Link]
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved March 11, 2026, from [Link]
The Art of Serial Dilution: A Key Tool in Science and Research. (2025, August 4). BioEureka. Retrieved March 11, 2026, from [Link]
Application Notes and Protocols for the Investigation of 2-Ethoxy-N-octylbenzamide in Neuroprotective Studies
Introduction: The Benzamide Scaffold in Neuroprotection and the Potential of 2-Ethoxy-N-octylbenzamide The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous clinical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Benzamide Scaffold in Neuroprotection and the Potential of 2-Ethoxy-N-octylbenzamide
The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. In the realm of neuroscience, benzamide derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases and acute neuronal injury.[1][2][3] Their therapeutic potential stems from their ability to modulate a variety of biological targets, including ion channels and key protein-protein interactions.[2][4]
This document provides a comprehensive guide to the investigation of a novel benzamide derivative, 2-ethoxy-N-octylbenzamide , as a potential neuroprotective agent. While specific neuroprotective studies on this compound are not yet prevalent in the literature, its structural features—combining the known anti-inflammatory properties of the 2-ethoxybenzamide (ethenzamide) core with a lipophilic N-octyl chain that may enhance blood-brain barrier penetration—make it a compelling candidate for investigation.[1][5][6][7]
These application notes will guide researchers through a logical, stepwise process for synthesizing and evaluating the neuroprotective potential of 2-ethoxy-N-octylbenzamide, from initial in vitro screening to more complex mechanistic studies and considerations for in vivo models.
Part 1: Synthesis of 2-Ethoxy-N-octylbenzamide
The synthesis of 2-ethoxy-N-octylbenzamide can be readily achieved through standard amidation reactions. A proposed synthetic route, adapted from established protocols for similar benzamide derivatives, is outlined below.[8][9]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-ethoxy-N-octylbenzamide.
Experimental Protocol: Synthesis of 2-Ethoxy-N-octylbenzamide
Acyl Chloride Formation:
To a solution of 2-ethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0°C.
A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-ethoxybenzoyl chloride. This intermediate is often used immediately in the next step without further purification.
Amidation:
Dissolve the crude 2-ethoxybenzoyl chloride in an anhydrous aprotic solvent like DCM.
In a separate flask, dissolve octylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) in DCM.
Slowly add the acyl chloride solution to the amine solution at 0°C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC.
Workup and Purification:
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-ethoxy-N-octylbenzamide.
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: In Vitro Neuroprotection Assays
A tiered approach to in vitro screening is recommended, starting with general cell viability assays and progressing to more specific mechanistic studies.
Cell Culture Models
SH-SY5Y (Human Neuroblastoma Cells): A widely used and versatile cell line for modeling neurodegenerative diseases like Parkinson's and Alzheimer's.[10]
Primary Cortical Neurons: Offer a more physiologically relevant model but are more challenging to culture.[11]
Neuro-2a (Mouse Neuroblastoma Cells): Commonly used for studies related to Alzheimer's disease and neurotoxicity.[10]
Experimental Workflow for In Vitro Screening
Caption: Potential anti-neuroinflammatory mechanism of action.
Protocol 4: Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in signaling pathways.
[10][11]
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p38, p38, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
[10][11]5. Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Densitometry: Quantify the protein expression levels using image analysis software.
Part 4: In Vivo Models for Neuroprotection
Should in vitro studies yield promising results, the next step is to evaluate the neuroprotective efficacy of 2-ethoxy-N-octylbenzamide in animal models of neurodegenerative diseases or acute neuronal injury.
[12]
Animal Model
Disease Relevance
Key Features
Scopolamine-induced amnesia (rodents)
Alzheimer's Disease (cholinergic dysfunction)
Induces cognitive deficits that can be assessed by behavioral tests like the Morris water maze. [13]
MPTP-induced Parkinsonism (rodents)
Parkinson's Disease
Toxin-induced model that leads to the loss of dopaminergic neurons in the substantia nigra.
Middle Cerebral Artery Occlusion (MCAO) (rodents)
Ischemic Stroke
Surgical model that mimics the effects of a stroke by blocking blood flow to a part of the brain. [2][4]
| C. elegans and Drosophila models | General Neurodegeneration | Genetically tractable models for high-throughput screening and pathway analysis of neurodegenerative processes. [14][15][16]|
Conclusion
2-Ethoxy-N-octylbenzamide represents a novel chemical entity with the potential for neuroprotective activity, based on the established pharmacology of the benzamide scaffold. The protocols and experimental workflows detailed in this guide provide a comprehensive framework for the systematic evaluation of its efficacy. By progressing from broad in vitro viability assays to specific mechanistic studies and eventual in vivo testing, researchers can thoroughly characterize the neuroprotective profile of this and other novel compounds, contributing to the development of next-generation therapeutics for neurodegenerative diseases.
References
InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]
Dawson, T. M., & Dawson, V. L. (2018). Animal Models of Neurodegenerative Diseases. PMC. Retrieved from [Link]
McGurk, L., Berson, A., & Bonini, N. M. (2015). Drosophila as an In Vivo Model for Human Neurodegenerative Disease. PMC. Retrieved from [Link]
JPND Neurodegenerative Disease Research. (n.d.). In vivo mammalian models. Retrieved from [Link]
Saura, J., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PMC. Retrieved from [Link]
Bryzgalov, A. O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Retrieved from [Link]
Letso, R., & Absher, J. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers. Retrieved from [Link]
PubChem. (2025). 2-Ethoxybenzamide. Retrieved from [Link]
DrugBank. (n.d.). 2-Ethoxybenzamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
Zhou, J., et al. (2023). Discovery of 2-Ethoxy-5-isobutyramido- N -1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. ResearchGate. Retrieved from [Link]
Zhou, J., et al. (2024). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. PubMed. Retrieved from [Link]
Google Patents. (n.d.). CN103724171B - Preparation method of 2-ethoxybenzaldehyde.
Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
Thangnipon, W., et al. (2018). Neuroprotection of N-benzylcinnamide on scopolamine-induced cholinergic dysfunction in human SH-SY5Y neuroblastoma cells. PMC. Retrieved from [Link]
Li, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Retrieved from [Link]
Manukumar, H. M., et al. (2017). Crystal Structure of 2-Ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide. Springer. Retrieved from [Link]
Application Note: 2-Ethoxy-N-octylbenzamide as a Versatile Intermediate in Organic Synthesis and Drug Discovery
Introduction and Mechanistic Rationale Benzamides are foundational elements in numerous organic chemistry pathways, enabling the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs)[1]. Wit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
Benzamides are foundational elements in numerous organic chemistry pathways, enabling the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs)[1]. Within this class, ortho-alkoxybenzamides hold a privileged position. For instance, derivatives like ethenzamide (2-ethoxybenzamide) have well-documented pharmacological profiles, notably acting as cyclooxygenase (COX-1) inhibitors to block prostaglandin synthesis[2][3].
The compound 2-ethoxy-N-octylbenzamide (CAS 543714-92-7)[4][5] represents a highly specialized intermediate designed to bridge the gap between traditional benzamide reactivity and modern lipophilic drug design. The structural components of this intermediate serve distinct, synergistic purposes:
The N-Octyl Chain : Acts as a lipophilic tail. In drug development, adjusting the partition coefficient (LogP) is critical for crossing lipid bilayers. The octyl group ensures high solubility in non-polar media and enhances membrane permeability for downstream API candidates.
The 2-Ethoxy Group : Serves a dual function. Electronically, it enriches the aromatic ring, making it a prime candidate for electrophilic aromatic substitution. Sterically and mechanistically, it acts in tandem with the amide carbonyl as a powerful bidentate directing group for transition-metal-catalyzed C-H functionalization. Furthermore, benzamide intermediates of this type are highly versatile precursors for the synthesis of bioactive quinazolinone scaffolds[6].
Synthetic workflow and downstream applications of 2-ethoxy-N-octylbenzamide.
Synthetic Methodology: Preparation of the Intermediate
To utilize 2-ethoxy-N-octylbenzamide effectively, it must be synthesized with high purity (≥99.0%)[1]. The following protocol leverages carbodiimide coupling chemistry optimized to prevent the formation of difficult-to-remove byproducts.
Table 1: Optimization of Amidation Conditions
Entry
Coupling Reagent
Additive
Solvent
Time (h)
Yield (%)
1
SOCl₂ / Et₃N
None
DCM
4
72%
2
DCC
DMAP
DCM
12
68%*
3
HATU
DIPEA
DMF
6
89%
4
EDC·HCl
HOBt
DCM
12
94%
*Note: DCC yields were compromised during isolation due to the persistent solubility of dicyclohexylurea in organic solvents.
Protocol 1: Synthesis of 2-Ethoxy-N-octylbenzamide via EDC/HOBt Coupling
Objective: Achieve high-yielding amidation while avoiding tedious chromatographic purification.
Activation: In an oven-dried 100 mL round-bottom flask, dissolve 2-ethoxybenzoic acid and HOBt in 50 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
Causality: HOBt forms an active ester intermediate that suppresses side reactions (like N-acylurea formation) and accelerates the coupling process.
Coupling Agent Addition: Add EDC·HCl portion-wise over 5 minutes. Stir at 0 °C for 15 minutes.
Causality: EDC is specifically chosen over DCC because its urea byproduct is highly water-soluble, streamlining downstream purification to simple aqueous washes.
Amine Addition: Add octan-1-amine, followed by the dropwise addition of DIPEA. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting acid (
Rf≈0.2
) should be fully consumed, replaced by a single product spot (
Rf≈0.6
).
Workup (Self-Validating System): Transfer the mixture to a separatory funnel.
Wash with 1M HCl (2 × 30 mL). Purpose: Quenches the reaction and protonates unreacted octylamine and DIPEA, pulling them into the aqueous layer.
Wash with saturated aqueous NaHCO₃ (2 × 30 mL). Purpose: Deprotonates and extracts any unreacted 2-ethoxybenzoic acid and HOBt.
Wash with brine (30 mL) to remove residual water from the organic phase.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-ethoxy-N-octylbenzamide[4][5] as a pure white solid.
A premier application of secondary benzamides in modern organic synthesis is their use as directing groups for transition-metal-catalyzed C-H activation[1]. The amide nitrogen coordinates to palladium, directing the metal to cleave the ortho-C-H bond (C6 position), allowing for late-stage functionalization.
Mechanism of Pd-catalyzed directed ortho-C-H arylation using the benzamide group.
Table 2: Optimization of Pd-Catalyzed C-H Arylation
Reaction Setup: In a 15 mL sealed pressure tube, combine 2-ethoxy-N-octylbenzamide, Pd(OAc)₂, Ag₂CO₃, and PivOH.
Causality: PivOH acts as a crucial proton shuttle for the Concerted Metalation-Deprotonation (CMD) mechanism. It significantly lowers the activation energy required for the C-H bond cleavage step, allowing the reaction to proceed with lower catalyst loading.
Solvent and Electrophile Addition: Add the aryl iodide and HFIP.
Causality: HFIP is a strongly hydrogen-bond-donating, highly polar solvent. It stabilizes the polar transition states during the catalytic cycle and prevents catalyst aggregation, drastically improving yields compared to standard non-polar solvents like toluene.
Heating: Seal the tube and heat the mixture at 90 °C in a pre-heated oil bath for 16 hours.
In-Process Validation: Cool to room temperature. Take a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze by LC-MS. The mass spectrum should confirm the disappearance of the starting material (
[M+H]+=278
) and the appearance of the arylated product (
[M+H]+=354
for phenyl addition).
Workup: Dilute the reaction mixture with EtOAc (20 mL) and filter through a pad of Celite. Purpose: Removes insoluble silver salts (AgI) and precipitated palladium black. Concentrate the filtrate under reduced pressure.
Isolation: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure ortho-arylated benzamide.
experimental setup for flow chemistry synthesis of benzamides
Introduction: Embracing Continuous Flow for Amide Bond Formation The amide bond is a cornerstone of modern medicinal chemistry and materials science, present in a vast array of pharmaceuticals, polymers, and natural prod...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Embracing Continuous Flow for Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry and materials science, present in a vast array of pharmaceuticals, polymers, and natural products.[1][2][3] Traditional batch synthesis of amides, while well-established, often contends with challenges related to scalability, safety, and process control.[4] Continuous flow chemistry has emerged as a powerful alternative, offering significant advantages such as enhanced safety, superior heat and mass transfer, improved reaction control, and greater scalability.[5][6] This technology facilitates a more efficient, consistent, and often greener approach to chemical manufacturing.[7][8]
This application note provides a detailed guide to the experimental setup and execution of benzamide synthesis using a continuous flow platform. We will explore the direct coupling of a carboxylic acid with an amine, a fundamental and widely applicable transformation, and provide a step-by-step protocol that can be adapted for a variety of substrates. The focus will be on not just the "how," but also the "why," offering insights into the rationale behind key experimental choices to empower researchers in their own process development.
The Rationale for Flow Chemistry in Benzamide Synthesis
Transitioning from batch to continuous flow for amide synthesis offers several compelling advantages:
Enhanced Safety: Flow reactors handle only small volumes of reagents at any given time, significantly mitigating the risks associated with highly exothermic reactions or the use of hazardous reagents.[5] The enclosed nature of the system also minimizes operator exposure.
Precise Process Control: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction parameters like temperature and residence time.[5] This precision leads to more consistent product quality and can minimize the formation of impurities.
Improved Yields and Purity: Efficient mixing and heat transfer in continuous flow systems can lead to faster reaction rates and higher yields compared to batch processes.[5][8] The ability to integrate in-line purification can also result in a cleaner product stream.[9][10]
Seamless Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "scaling out" (running multiple systems in parallel), which is often more straightforward and predictable than scaling up a batch reactor.[5]
Automation and High-Throughput Screening: Flow chemistry setups are well-suited for automation, enabling the rapid synthesis and screening of compound libraries, which is invaluable in drug discovery.[11]
Reaction Mechanism: Direct Amide Coupling
The direct formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid to form a more reactive intermediate. This is often achieved using a coupling reagent. A common and effective method involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).
The generally accepted mechanism proceeds as follows:
Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
Formation of the Active Ester: The O-acylisourea intermediate can then react with HOBt to form an active ester. This step is crucial for suppressing side reactions, such as the formation of an N-acylurea byproduct, and for reducing the risk of racemization when using chiral carboxylic acids.[12]
Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the active ester.
Formation of the Amide Bond: The resulting tetrahedral intermediate collapses, eliminating HOBt and forming the stable amide bond.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the continuous flow synthesis of benzamides, from reagent preparation to in-line analysis and collection.
Caption: General workflow for continuous flow benzamide synthesis.
Detailed Experimental Protocol: Synthesis of N-benzylbenzamide
This protocol details the synthesis of N-benzylbenzamide from benzoic acid and benzylamine as a representative example.
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Equipment:
Three precision syringe pumps
Two T-mixers (e.g., PEEK or PTFE)
A coil reactor (e.g., PFA tubing of a known internal diameter and length)
A temperature controller and heating unit for the coil reactor
A back-pressure regulator (BPR)
Appropriate tubing and fittings (e.g., PEEK)
In-line analytical tool (optional, e.g., FTIR with a flow cell)[13][14]
Step-by-Step Procedure:
Reagent Solution Preparation:
Solution A (Carboxylic Acid/Additive): In a volumetric flask, dissolve benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM to a final concentration of 0.2 M.
Solution B (Amine/Base): In a separate volumetric flask, dissolve benzylamine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM to a final concentration of 0.2 M.[12]
Solution C (Coupling Reagent): In a third volumetric flask, dissolve EDC (1.2 eq) in anhydrous DCM to a final concentration of 0.2 M.[12]
System Setup:
Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure to prevent leaks.
The volume of the coil reactor determines the residence time at a given flow rate. For example, a 10 mL reactor with a total flow rate of 1 mL/min will have a residence time of 10 minutes.
Set the back-pressure regulator to a suitable pressure (e.g., 5-10 bar) to ensure the solvent remains in the liquid phase at elevated temperatures and to improve mixing.
Priming the System:
Before introducing the reagents, prime the entire system with the anhydrous solvent (DCM) by running all pumps until the solvent flows steadily from the outlet. This removes any air bubbles and ensures a stable flow.
Initiating the Reaction:
Load the prepared reagent solutions into their respective syringe pumps.
Start the pumps simultaneously at the calculated flow rates to achieve the desired stoichiometry and residence time. For this example, with equimolar concentrations, equal flow rates for all three pumps can be used.
Reaction Execution:
The streams from pumps A and C (benzoic acid/HOBt and EDC) are first combined in T-Mixer 1 to pre-activate the carboxylic acid.
This combined stream then merges with the stream from pump B (benzylamine/DIPEA) at T-Mixer 2 to initiate the amidation reaction.
The reaction mixture flows through the heated coil reactor, where the reaction proceeds to completion. The temperature is a critical parameter that should be optimized for each specific reaction.
The product stream passes through the back-pressure regulator.
In-line Monitoring and Purification (Optional):
If available, an in-line analytical technique like FTIR can be used to monitor the reaction in real-time by observing the disappearance of starting material peaks and the appearance of the amide carbonyl peak.[14]
For telescoped reactions where the product is used directly in a subsequent step, an in-line scavenger resin column can be employed to remove excess reagents or byproducts.[9][10]
Product Collection and Work-up:
Collect the output from the reactor after allowing the system to reach a steady state (typically after 2-3 reactor volumes have passed through).
Perform a standard aqueous work-up on the collected solution. This typically involves washing with a dilute acid (e.g., 1 M HCl) to remove the base and unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally a brine wash.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography or recrystallization as needed.
Data Summary and Optimization
The following table provides a starting point for the optimization of the synthesis of N-benzylbenzamide. Researchers should systematically vary these parameters to achieve the optimal yield and purity for their specific setup and substrates.
Parameter
Recommended Starting Value
Range for Optimization
Rationale
Concentration
0.2 M
0.1 - 0.5 M
Affects reaction kinetics and potential for precipitation.
Flow Rate (Total)
0.5 mL/min
0.1 - 2.0 mL/min
Determines residence time and throughput.
Residence Time
15 min
5 - 60 min
The time required for the reaction to reach completion.
Temperature
60 °C
25 - 100 °C
Higher temperatures can increase reaction rates but may also lead to side reactions.[4]
Equivalents (Amine)
1.0
1.0 - 1.2
A slight excess of the amine can sometimes drive the reaction to completion.
Equivalents (EDC)
1.2
1.1 - 1.5
An excess is needed to ensure full activation of the carboxylic acid.
Equivalents (HOBt)
1.2
1.1 - 1.5
Suppresses side reactions and is typically used in slight excess.
Equivalents (Base)
2.0
1.5 - 3.0
Neutralizes the HCl salt of EDC and the HOBt released during the reaction.
Back Pressure
5 bar
2 - 15 bar
Prevents solvent boiling and improves mixing efficiency.
Troubleshooting Common Issues
Low Yield:
Incomplete reaction: Increase residence time (decrease flow rate) or increase temperature.
Reagent degradation: Ensure anhydrous conditions and use fresh reagents.
Poor mixing: Check for blockages and ensure the mixers are functioning correctly.
Clogging:
Precipitation of reagents or product: Decrease reagent concentrations or use a co-solvent to improve solubility. The formation of ammonium salts can sometimes lead to blockages.[11]
Inconsistent Results:
Unstable pump flow: Ensure pumps are properly calibrated and free of air bubbles.
Temperature fluctuations: Verify the stability of the heating unit.
Conclusion
The continuous flow synthesis of benzamides represents a significant advancement over traditional batch methods, offering a safer, more efficient, and highly controllable manufacturing platform.[5][15] By understanding the underlying principles of the reaction mechanism and the function of each component in the flow setup, researchers can effectively develop and optimize robust synthetic protocols. The detailed methodology presented here serves as a practical guide for scientists and drug development professionals looking to leverage the power of flow chemistry for the synthesis of this important class of molecules. The adaptability of this setup allows for the exploration of a wide range of substrates, paving the way for accelerated discovery and process development.
References
Wegner, J., Ceylan, S., & Kirschning, A. (2011). Flow Chemistry – A Key Enabling Technology for (Multistep) Organic Synthesis. Advanced Synthesis & Catalysis, 353(10), 1543-1588. [Link]
Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition, 54(23), 6688-6728. [Link]
Plumb, K., & Subscriber, A. (2004). A practical guide to the 12 principles of green chemistry. PharmaChem, 3(3), 24-27. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Ley, S. V., Fitzpatrick, D. E., Ingham, R. J., & Myers, R. M. (2015). Organic synthesis: the art of making molecules. Angewandte Chemie International Edition, 54(11), 3449-3464. [Link]
Patsnap Eureka. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. [Link]
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Weeranoppanant, N., & Adamo, A. (2020). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(3), 268-272. [Link]
American Pharmaceutical Review. (2012, May 4). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. [Link]
Baxendale, I. R., Ley, S. V., Smith, C. D., & Tranmer, G. K. (2006). A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols. Chemical Communications, (46), 4835-4837. [Link]
Van der Eycken, J., & Kappe, C. O. (Eds.). (2019). Microwave-assisted and flow chemistry: a glance into the future. MDPI. [Link]
Deadman, B. J., Battilocchio, C., Sivo, M., & Ley, S. V. (2016). A machine-assisted approach for the preparation of benzamides. Organic & Biomolecular Chemistry, 14(24), 5567-5570. [Link]
Lau, S. H., Jamison, T. F., & Mykhailiuk, P. K. (2017). A general and practical continuous-flow synthesis of benzamides from aryl and heteroaryl halides. Organic letters, 19(6), 1546-1549. [Link]
Application Note & Protocol: Experimental Determination of the Octanol-Water Partition Coefficient (LogP) of 2-ethoxy-N-octylbenzamide
Abstract This document provides a comprehensive guide for the experimental determination of the n-octanol-water partition coefficient (LogP) for the compound 2-ethoxy-N-octylbenzamide. The LogP value is a critical physic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the experimental determination of the n-octanol-water partition coefficient (LogP) for the compound 2-ethoxy-N-octylbenzamide. The LogP value is a critical physicochemical parameter in drug discovery and development, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1] We present two robust, validated methodologies: the traditional Shake-Flask Method (SFM) , compliant with OECD Guideline 107, and the efficient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method , as described in OECD Guideline 117. This note details the theoretical underpinnings of each technique, provides step-by-step protocols, and offers expert guidance on data analysis and interpretation to ensure the generation of reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Significance of Lipophilicity
The lipophilicity of a molecule, quantitatively expressed as the LogP value, governs its ability to partition between a lipid-like (nonpolar) environment and an aqueous (polar) environment.[2] In pharmacology, this parameter is a cornerstone for predicting a drug's behavior; for instance, a compound must possess sufficient lipophilicity to cross cellular lipid bilayers, yet maintain enough aqueous solubility to be transported in the blood serum.[1]
2-ethoxy-N-octylbenzamide, with its aromatic ring, ethoxy group, and particularly its long N-octyl alkyl chain, is predicted to be a significantly lipophilic compound. An accurate, experimentally derived LogP value is therefore essential for its development, enabling informed decisions in lead optimization and formulation. While in silico predictions are useful for initial screening, experimental determination remains the gold standard for regulatory submission and accurate pharmacokinetic modeling.[3][4] This guide provides the necessary protocols to achieve this benchmark.
Two primary methods are recognized by global regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) for LogP determination.
Shake-Flask Method (OECD 107): This is the benchmark, direct method. It involves dissolving the analyte in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then directly measuring the analyte's concentration in each phase.[10][11][12] Its main advantage is that it is a direct measurement of partitioning.[12] However, it can be labor-intensive and prone to errors from emulsion formation, especially with compounds of moderate to high lipophilicity. It is most reliable for compounds with LogP values in the range of -2 to 4.[2][10][11]
RP-HPLC Method (OECD 117): This is a powerful, indirect method that correlates a compound's retention time on a nonpolar HPLC column (like C18) with its LogP value.[13][14][15] The stationary phase of the column acts as the hydrophobic phase, while the mobile phase is the aqueous phase. This method is rapid, requires very little sample, is less affected by impurities, and is suitable for a broader LogP range, typically 0 to 6.[1][13] Its indirect nature necessitates careful calibration with a set of reference compounds having well-established LogP values.
For 2-ethoxy-N-octylbenzamide, with its expected high lipophilicity, the RP-HPLC method is highly recommended for its suitability in this range and its efficiency. However, for comprehensive characterization and validation, performing the Shake-Flask method is also detailed as the definitive reference technique.
Protocol 1: The Shake-Flask Method (OECD 107)
This protocol provides a direct measurement of the partition coefficient and serves as the foundational method.
Principle
The partition coefficient (P) is defined as the ratio of the equilibrium concentrations of the test substance in n-octanol saturated with water (Cₒ) to its concentration in water saturated with n-octanol (Cₐ).[2][16][17] The LogP is the base-10 logarithm of this ratio.
Materials and Reagents
2-ethoxy-N-octylbenzamide (analyte, purity >98%)
n-Octanol (reagent grade or higher, >99%)
Deionized Water (HPLC grade or equivalent)
Volumetric flasks, pipettes, and centrifuge tubes with screw caps (glass, to minimize adsorption)
Mechanical shaker or vortex mixer
Centrifuge capable of >3000 x g
Analytical instrument for quantification (e.g., HPLC-UV system)
Step-by-Step Methodology
Preparation of Saturated Solvents:
Prepare two large stock bottles. In one, mix n-octanol and water in a ~10:1 ratio. In the other, mix water and n-octanol in a ~10:1 ratio.
Shake both bottles vigorously for 24 hours at a constant temperature (e.g., 25°C ± 1°C).[18]
Allow the phases to separate completely for at least 24 hours before use. The n-octanol phase from the first bottle is "water-saturated n-octanol," and the aqueous phase from the second bottle is "n-octanol-saturated water."
Preliminary Estimation & Test Concentration:
The concentration of the analyte in either phase should not exceed 0.01 mol/L.[2] Given the low aqueous solubility, a lower concentration is recommended.
Prepare a stock solution of 2-ethoxy-N-octylbenzamide in water-saturated n-octanol.
Partitioning Experiment:
Perform the experiment in triplicate using different phase volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water).
In a centrifuge tube, add the appropriate volumes of the two saturated solvents.
Add a small, known volume of the analyte stock solution to the n-octanol phase.
Securely cap the tubes.
Equilibration:
Gently agitate the tubes on a mechanical shaker for at least 24 hours at a constant temperature (25°C ± 1°C). Avoid vigorous shaking that can lead to stable emulsions.
Phase Separation:
Centrifuge the tubes at high speed (e.g., 3000-4000 x g) for 15-30 minutes to ensure complete separation of the two phases.[2][10]
Sampling and Quantification:
Carefully withdraw an aliquot from the center of each phase, avoiding the interface.
Determine the concentration of 2-ethoxy-N-octylbenzamide in both the n-octanol and aqueous aliquots using a pre-validated analytical method, such as HPLC-UV (see Section 5). Dilution of the n-octanol phase will likely be necessary.
Calculation of LogP:
Calculate the partition coefficient, P:
P = Cₒ / Cₐ
Calculate the final value:
LogP = log₁₀(P)
The final reported LogP should be the average of the triplicate runs. The values should fall within a range of ±0.3 log units for the experiment to be considered valid.[10]
Workflow for Shake-Flask Method
Caption: Workflow for LogP determination via the Shake-Flask Method.
Protocol 2: The RP-HPLC Method (OECD 117)
This protocol offers a high-throughput, resource-sparing alternative to the shake-flask method, ideal for compounds with expected high LogP values.
Principle
A linear relationship exists between the logarithm of a compound's retention factor (log k) on a reversed-phase column and its LogP value. By creating a calibration curve using reference standards with known LogP values, the LogP of the unknown analyte can be determined by interpolation.[12][13][14]
Materials and Reagents
HPLC system with UV detector, autosampler, and column thermostat
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase: HPLC-grade Methanol or Acetonitrile and HPLC-grade Water
2-ethoxy-N-octylbenzamide (analyte)
Dead Time (t₀) marker: Uracil or Sodium Nitrate
Reference Standards: A set of at least 6 structurally similar compounds with certified LogP values that bracket the expected LogP of the analyte.
Step-by-Step Methodology
Selection of Reference Standards:
Choose a set of stable, commercially available compounds with reliable LogP values. For 2-ethoxy-N-octylbenzamide, substituted benzenes or anilines would be appropriate.
The standards should cover a range, for example, from LogP 1.5 to 5.5.
Table: Example Reference Standards
Reference Compound
Certified LogP
Aniline
0.90
Benzene
2.13
Toluene
2.73
Ethylbenzene
3.15
Propylbenzene
3.69
Butylbenzene
4.28
| Amylbenzene | 4.79 |
Establish Chromatographic Conditions:
An isocratic mobile phase is required.[13] The ratio of organic solvent (Methanol or Acetonitrile) to water should be adjusted to achieve retention factors (k) for the standards between approximately 0.5 and 20 for optimal accuracy. A good starting point is 70:30 (v/v) Methanol:Water.
Set the flow rate (e.g., 1.0 mL/min), column temperature (e.g., 30°C), and UV detection wavelength (e.g., 254 nm, based on the analyte's UV spectrum).
Determine Dead Time (t₀):
Inject a solution of an unretained compound (e.g., uracil). The retention time of this peak is the column dead time (t₀).
Measure Retention Times (tᵣ):
Individually inject each reference standard and the 2-ethoxy-N-octylbenzamide solution.
Record the retention time (tᵣ) for each compound in duplicate.[13][14]
Calculate Retention Factors (k):
For each compound, calculate the retention factor using the formula:
k = (tᵣ - t₀) / t₀
Then, calculate the logarithm of k (log k).
Construct Calibration Curve:
Create a plot of the certified LogP values of the reference standards (y-axis) against their corresponding calculated log k values (x-axis).
Perform a linear regression on the data points. The resulting equation will be in the form: LogP = a(log k) + b .
The correlation coefficient (r²) should be > 0.98 for a valid calibration.
Determine LogP of Analyte:
Using the log k value calculated for 2-ethoxy-N-octylbenzamide, interpolate its LogP value using the regression equation from the calibration curve.
Workflow for RP-HPLC Method
Caption: Workflow for LogP determination via the RP-HPLC Method.
Analytical Method for Analyte Quantification
Accurate quantification is paramount for the Shake-Flask method and for preparing solutions for the HPLC method. A validated HPLC-UV method is recommended.
Parameter
Specification
HPLC Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase
Acetonitrile : Water (e.g., 60:40, v/v)
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Column Temperature
30°C
Detection Wavelength
254 nm (or λₘₐₓ of analyte)
Run Time
10 minutes
Validation: This analytical method must be validated for linearity, precision, and accuracy according to standard guidelines (e.g., ICH) before use in the Shake-Flask protocol.[19] A calibration curve should be generated by plotting the peak area of standard solutions against their known concentrations.
Trustworthiness & Self-Validation
To ensure the trustworthiness of the generated data, the following cross-validation steps are essential:
Method Comparison: The LogP value obtained from the HPLC method should be compared with the value from the Shake-Flask method. A strong agreement between the two provides high confidence in the result.
Mass Balance (SFM): In the Shake-Flask method, the total quantity of the substance recovered from both phases should be calculated and compared to the amount initially introduced. A recovery of 90-110% is generally acceptable.[10]
Calibration Check (HPLC): A quality control (QC) standard with a known LogP should be run alongside the test sample to verify the accuracy of the calibration curve during the analysis.
References
Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]
OECD. (2022, June 30). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]
Coutinho, A. L., et al. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. [Link]
OECD. (1995, July 27). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]
Technical Support Center: Yield Optimization for 2-Ethoxy-N-octylbenzamide Synthesis
Welcome to the Synthesis Troubleshooting Center. The formation of 2-ethoxy-N-octylbenzamide involves coupling an ortho-substituted benzoic acid (2-ethoxybenzoic acid) with an aliphatic primary amine (n-octylamine).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Synthesis Troubleshooting Center. The formation of 2-ethoxy-N-octylbenzamide involves coupling an ortho-substituted benzoic acid (2-ethoxybenzoic acid) with an aliphatic primary amine (n-octylamine). While seemingly straightforward, the ortho-ethoxy group introduces moderate steric hindrance and electronic effects that can stall standard coupling protocols, leading to yield-killing side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for both acid chloride and carbodiimide-based workflows.
Workflow Decision Matrix
Decision matrix for troubleshooting 2-ethoxy-N-octylbenzamide synthesis pathways.
Troubleshooting Guide & FAQs
Section 1: The Acid Chloride (Schotten-Baumann) Pathway
Q: I converted 2-ethoxybenzoic acid to the acid chloride, but my reaction with octylamine yields mostly starting material (hydrolyzed acid). How do I fix this?A: The Schotten-Baumann reaction relies on a biphasic aqueous/organic system to neutralize the HCl byproduct. However, if mixing is insufficient or the pH drops, water outcompetes the amine for the acyl electrophile[1].
The Causality: The ortho-ethoxy group slightly sterically shields the carbonyl carbon, slowing the amine attack. If the biphasic mixing is poor, the local concentration of amine drops, allowing the smaller water molecules to hydrolyze the acid chloride[2].
The Solution: Ensure vigorous biphasic mixing (e.g., >1000 rpm) to overcome mass transfer limitations[2]. Maintain the aqueous layer at pH > 8 using a strong carbonate buffer (Na₂CO₃) rather than bicarbonate. This ensures the octylamine remains fully deprotonated and highly nucleophilic[1]. Alternatively, abandon aqueous conditions entirely and use strictly anhydrous dichloromethane (DCM) with 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
Section 2: Carbodiimide (EDC) Couplings
Q: I am using EDC/HOBt in DMF, but my yield is capped at 50%, and I see a major non-polar byproduct on TLC. What is happening?A: You are observing the formation of an unreactive N-acylurea byproduct.
The Causality: During EDC activation, the carboxylic acid forms an O-acylisourea intermediate. Because the ortho-ethoxy group sterically hinders the incoming octylamine, intermolecular aminolysis is delayed. This delay provides ample time for the O-acylisourea to undergo an intramolecular O-to-N acyl migration, forming a stable, dead-end N-acylurea[3]. Furthermore, polar aprotic solvents like DMF accelerate this unwanted rearrangement[3].
The Solution: Replace HOBt with HOAt (1-hydroxy-7-azabenzotriazole). The additional nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect that dramatically accelerates aminolysis through hydrogen bonding, outcompeting the O-to-N rearrangement[3]. Additionally, switch the solvent from DMF to DCM to suppress the rearrangement kinetics[3][4].
Section 3: Uronium (HATU) Couplings
Q: I switched to HATU to force the coupling, but LC-MS shows a mass corresponding to the addition of the coupling reagent directly to my amine. Why?A: This is a known side reaction called guanidinylation.
The Causality: HATU is an aminium/uronium salt. When a highly nucleophilic aliphatic amine like octylamine is introduced before the carboxylic acid is fully activated, the amine directly attacks the HATU reagent. This forms a tetramethylguanidinium byproduct, permanently capping your amine and halting the reaction[5][6].
The Solution: Implement a strict pre-activation protocol. Mix 2-ethoxybenzoic acid, HATU, and a sterically hindered base (like DIPEA) for 5-10 minutes before adding the octylamine. Using a weaker, sterically hindered base (pKBH ≤ 14) minimizes the base-assisted direct attack of the amine on the uronium salt[7].
Quantitative Data: Reagent Comparison
To assist in selecting the best route for your specific scale and constraints, consult the following performance matrix:
This protocol avoids the hydrolysis pitfalls of the Schotten-Baumann method by utilizing a strictly anhydrous environment.
Preparation of Acid Chloride: Dissolve 2-ethoxybenzoic acid (1.0 eq) in anhydrous DCM (0.5 M). Add a catalytic amount of DMF (0.05 eq).
Activation: Cool the mixture to 0 °C. Dropwise, add oxalyl chloride (1.2 eq). Stir for 2 hours at room temperature until gas evolution ceases. Concentrate under reduced pressure to remove excess oxalyl chloride, then redissolve the crude 2-ethoxybenzoyl chloride in anhydrous DCM.
Amine Addition: In a separate flask, dissolve n-octylamine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM at 0 °C.
Coupling: Add the acid chloride solution dropwise to the amine solution over 15 minutes to control the exotherm[1].
Workup: Stir for 1 hour at room temperature. Quench with 1M HCl to remove unreacted amine, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the pure amide.
This protocol utilizes pre-activation to prevent the guanidinylation of octylamine.
Pre-activation: In a dry vial, dissolve 2-ethoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
Base Addition: Add DIPEA (2.5 eq) to the mixture. Stir precisely for 5 to 10 minutes at room temperature. Critical Step: This allows the complete formation of the active HOAt ester before the amine is introduced, preventing guanidinylation[7].
Coupling: Add n-octylamine (1.1 eq) in one portion. Stir at room temperature for 2 hours.
Workup: Dilute with ethyl acetate, wash extensively with 5% LiCl (to remove DMF), followed by 1M HCl and brine. Dry and concentrate.
References
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ResearchGate. Available at:[Link]
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications (J. Org. Chem. 2021). Available at:[Link]
Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Available at:[Link]
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering (RSC Publishing). Available at:[Link]
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications (Org. Process Res. Dev. 2022). Available at:[Link]
identifying side products in the synthesis of N-octylbenzamides
Welcome to the Technical Support Center for Amide Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals systematically troubleshoot an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Amide Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals systematically troubleshoot and identify side products during the synthesis of N-octylbenzamides.
Rather than simply providing a list of quick fixes, this center focuses on the mechanistic causality behind side reactions and establishes self-validating workflows to ensure high-confidence analytical identification.
Diagnostic Workflow: Synthesis & Identification
Understanding the trajectory of your reaction is the first step in troubleshooting. The synthesis of N-octylbenzamide typically proceeds via Schotten-Baumann conditions (benzoyl chloride and octylamine) or via standard peptide coupling (benzoic acid, octylamine, and a coupling reagent like EDC or DCC). Each pathway generates a specific impurity profile.
Analytical workflow for N-octylbenzamide synthesis and side product identification.
Quantitative Impurity Profiling Data
To accurately identify side products using Liquid Chromatography-Mass Spectrometry (LC-MS), you must correlate the chemical structure of potential impurities with their expected mass-to-charge (m/z) ratios. The table below summarizes the quantitative data for the target product and its most common side products[1][2].
Compound / Impurity
Formula
Exact Mass
Expected m/z (Ionization Mode)
Causality / Origin
N-Octylbenzamide (Target)
C₁₅H₂₃NO
233.18
234.18 ([M+H]⁺)
Desired acylation of octylamine.
Benzoic Acid
C₇H₆O₂
122.04
121.03 ([M-H]⁻)
Hydrolysis of benzoyl chloride by adventitious water[1].
Octylamine
C₈H₁₉N
129.15
130.16 ([M+H]⁺)
Unreacted starting material (incomplete conversion).
1,3-Dicyclohexylurea (DCU)
C₁₃H₂₄N₂O
224.19
225.20 ([M+H]⁺)
Hydration/rearrangement byproduct if DCC is used[3].
N-Acylurea Adduct
C₂₀H₃₀N₂O₂
330.23
331.24 ([M+H]⁺)
O-to-N acyl migration of the activated ester intermediate.
Benzoic Anhydride
C₁₄H₁₀O₃
226.06
227.07 ([M+H]⁺)
Reaction of activated benzoyl species with benzoic acid.
Q1: My LC-MS shows a massive peak at m/z 121.03 in negative ion mode, and my yield of N-octylbenzamide is low. What happened?Expert Insight: You are observing benzoic acid. In Schotten-Baumann syntheses, benzoyl chloride is highly susceptible to nucleophilic attack by water. If your biphasic system (e.g., DCM/aqueous NaOH) lacks sufficient stirring, or if the octylamine is added too slowly, the competitive hydrolysis of benzoyl chloride outpaces the amidation reaction[1].
Solution: Ensure vigorous biphasic stirring. Alternatively, transition to anhydrous conditions using a coupling reagent (like EDC/HOBt) in dry dichloromethane (DCM) to eliminate water-induced hydrolysis.
Q2: I am using DCC as a coupling agent. I see a persistent white precipitate and an impurity at m/z 225.20. How do I remove it?Expert Insight: The precipitate and the m/z 225.20 peak correspond to 1,3-dicyclohexylurea (DCU), the standard stoichiometric byproduct of DCC-mediated amide coupling[3]. DCU is notoriously difficult to remove completely because it is slightly soluble in many organic solvents.
Solution: Filter the crude mixture cold to remove the bulk of the DCU. For complete removal, switch your coupling agent to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC generates a urea byproduct that is highly water-soluble and can be effortlessly removed during a standard aqueous acidic wash.
Q3: I see an unexpected high-mass impurity at m/z 331.24. What is the mechanism behind this?Expert Insight: This is an N-acylurea adduct. During carbodiimide-mediated coupling, the carboxylic acid first forms an O-acylisourea intermediate. If the amine (octylamine) does not attack this intermediate rapidly enough, the intermediate undergoes an irreversible intramolecular O-to-N acyl migration, forming the unreactive N-acylurea[3].
Solution: Add an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) or Oxyma. These additives rapidly trap the O-acylisourea to form an active ester, which is highly resistant to rearrangement and reacts cleanly with octylamine.
Q4: How do I ensure my LC-MS method reliably differentiates the target from impurities?Expert Insight: Standard reversed-phase C18 columns using 0.1% Formic Acid (FA) in Water/Acetonitrile are ideal. While Trifluoroacetic acid (TFA) provides sharper peaks, it causes severe ion suppression in MS[2]. Formic acid ensures sufficient protonation of N-octylbenzamide and octylamine for positive ion mode ([M+H]⁺), while allowing negative ion mode switching to detect benzoic acid ([M-H]⁻).
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following protocol incorporates built-in validation checkpoints. If a checkpoint fails, the protocol dictates an immediate corrective action.
Protocol: Synthesis and LC-MS Validation of N-Octylbenzamide
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve benzoic acid (1.0 mmol, 122 mg) in 10 mL of anhydrous dichloromethane (DCM).
Activation: Add EDC·HCl (1.2 mmol, 230 mg) and HOBt (1.2 mmol, 162 mg). Stir at room temperature for 15 minutes.
Validation Checkpoint 1: The solution should become homogeneous. If unreacted solids persist, check the quality/dryness of your EDC·HCl.
Amidation: Add octylamine (1.1 mmol, 142 mg) dropwise, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL). Stir for 4 hours at room temperature.
Quench & Workup: Dilute with 15 mL DCM. Wash sequentially with 1M HCl (2 × 15 mL) to remove unreacted octylamine and EDC-urea byproducts, then with saturated NaHCO₃ (2 × 15 mL) to remove unreacted benzoic acid and HOBt.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-octylbenzamide.
Phase 2: LC-MS Impurity Profiling
Sample Prep: Dissolve 1 mg of the crude product in 1 mL of LC-MS grade Methanol.
Chromatography: Inject 2 µL onto a C18 column (e.g., Agilent AdvanceBio or equivalent, 2.1 × 50 mm, 1.8 µm)[2].
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water.
Solvent B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Detection: Run the mass spectrometer in alternating positive/negative ESI modes (Scan range: m/z 100–500).
Validation Checkpoint 2: Extract the ion chromatogram (EIC) for m/z 234.18. This should be the dominant peak (>95% AUC). Extract m/z 121.03 (negative mode) to verify the absence of benzoic acid. If benzoic acid is present, the NaHCO₃ wash in Phase 1 was insufficient.
References
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Agilent Application Notes. Available at: [Link]
PatSnap Eureka. (2026). Optimize Amide Bond Formation for Increased Yield Efficiency. PatSnap. Available at: [Link]
troubleshooting poor solubility of 2-ethoxy-N-octylbenzamide in aqueous buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic synthetic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic synthetic compounds. The molecule , 2-ethoxy-N-octylbenzamide , presents a severe solubility challenge in aqueous buffers (like PBS or HEPES).
The root cause is structural: the N-octyl group is a long, highly hydrophobic aliphatic chain. When introduced to an aqueous environment, water molecules are forced to form a highly ordered "cage" around this octyl chain, resulting in a massive entropic penalty (the hydrophobic effect). To minimize this penalty, the drug molecules rapidly aggregate and precipitate.
Below is our comprehensive troubleshooting guide to overcoming this thermodynamic barrier without compromising your downstream assays.
Frequently Asked Questions (Troubleshooting)
Q1: Why does 2-ethoxy-N-octylbenzamide precipitate immediately when I dilute my DMSO stock into PBS?A: This is driven by solvent exchange kinetics. When you pipette a 100% DMSO stock into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic drug can disperse. The local concentration of 2-ethoxy-N-octylbenzamide instantly exceeds its critical supersaturation limit. The molecules undergo rapid nucleation, forming microcrystals or amorphous aggregates that crash out of solution.
Q2: Can I just increase the DMSO concentration in my cell culture media to keep it soluble?A: No, this will introduce severe experimental artifacts. While DMSO is a ubiquitous cosolvent, its biological inertness is a misconception. For most mammalian cell lines, concentrations exceeding 0.5% v/v induce significant plasma membrane permeabilization, and concentrations above 1% are universally cytotoxic[1][2]. You must keep the final DMSO concentration
≤
0.1% for primary cells and
≤
0.5% for robust immortalized lines to ensure your assay measures the drug's effect, not solvent toxicity.
Q3: If I cannot use high DMSO, how do I achieve a working concentration in aqueous media?A: The gold standard for solubilizing highly lipophilic molecules with long aliphatic chains is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. It forms a non-covalent "host-guest" inclusion complex by encapsulating the hydrophobic octyl chain of your compound, effectively shielding it from the water and enhancing solubility without altering the drug's chemical structure.
Q4: Should I just add as much HP-β-CD as possible to ensure complete solubility?A: Absolutely not. There is a critical solubility-permeability trade-off. While excess HP-β-CD will keep the drug in solution, it will also drastically reduce the "free fraction" of the drug available to partition into the lipid bilayer of your cells. Over-complexation traps the drug in the aqueous phase, artificially lowering its apparent membrane permeability and biological efficacy[3]. You must use the minimum molar ratio required for solubilization.
Q5: Can I combine a cosolvent with HP-β-CD to improve complexation?A: Yes. The combined use of a cosolvent (such as ethanol or propylene glycol) and HP-β-CD can yield synergistic solubilization. The cosolvent helps break the crystalline lattice of the solid drug, lowering the thermodynamic barrier for the molecule to enter the cyclodextrin cavity[4].
Quantitative Data Summaries
Table 1: Maximum Tolerated Cosolvent Concentrations for In Vitro Assays
Solvent
Safe Limit (Primary Cells)
Max Limit (Immortalized Lines)
Mechanism of Toxicity at High Doses
DMSO
≤
0.1% v/v
0.5% v/v
Membrane permeabilization, protein denaturation[1][2]
Table 2: Solubilization Strategy Comparison for 2-ethoxy-N-octylbenzamide
Strategy
Aqueous Solubility Gain
Biocompatibility
Risk of Precipitation upon Dilution
Direct Buffer Addition
None (< 1 µM)
High
Immediate
DMSO Step-Down
Low (~10-50 µM)
Low (if >0.5%)
High (Time-dependent)
HP-β-CD Complexation
High (> 1 mM)
Excellent
Very Low (Thermodynamically stable)
Experimental Workflows & Logical Relationships
Figure 1: Decision matrix for selecting a solubilization strategy based on assay constraints.
Figure 2: Co-precipitation workflow for generating stable HP-β-CD inclusion complexes.
Self-Validating Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complex (Co-precipitation Method)
This protocol utilizes a volatile cosolvent to overcome the initial crystalline lattice energy, driving the drug into the cyclodextrin cavity before the solvent is removed.
Host Preparation: Prepare a 20% w/v solution of HP-β-CD in deionized water. Stir at 37°C until completely clear.
Guest Preparation: Dissolve 2-ethoxy-N-octylbenzamide in absolute ethanol at a high concentration (e.g., 50 mM). Ensure complete dissolution.
Complexation: Slowly add the ethanolic drug solution dropwise into the aqueous HP-β-CD solution under continuous, vigorous magnetic stirring. Maintain a molar ratio of approximately 1:5 (Drug:HP-β-CD).
Solvent Evaporation: Transfer the mixture to a rotary evaporator or leave it open in a fume hood under a gentle stream of nitrogen gas at 40°C until all ethanol is evaporated (the volume will reduce to the original aqueous volume).
Equilibration: Allow the aqueous complex to stir overnight at room temperature to reach thermodynamic equilibrium.
Self-Validation Check (Critical): Centrifuge the final solution at 10,000 x g for 15 minutes.
Pass: The supernatant is completely transparent with no pellet. The complexation is successful.
Fail: A white pellet forms at the bottom. This indicates uncomplexed drug. You must quantify the supernatant via UV-Vis or HPLC to determine the actual soluble concentration, and increase the HP-β-CD molar ratio in your next batch.
Filtration: Filter the validated supernatant through a 0.22 µm PES syringe filter to ensure sterility for cell culture.
If your assay can tolerate up to 1-2% DMSO (e.g., biochemical enzymatic assays), use this kinetic trapping method to delay precipitation.
Step-by-Step Methodology:
Master Stock: Prepare a 10 mM stock of 2-ethoxy-N-octylbenzamide in 100% anhydrous DMSO.
Intermediate Dilution: Create a 10X intermediate stock by diluting the Master Stock into a transition solvent (e.g., 50% DMSO / 50% Propylene Glycol). Do not dilute directly into water yet.
Vortex Mixing: Vortex the intermediate stock for 30 seconds.
Final Assay Addition: Add the intermediate stock to your final aqueous assay buffer (pre-warmed to 37°C) while the buffer is actively mixing (e.g., on a plate shaker).
Self-Validation Check: Measure the absorbance of the assay well at 600 nm (OD600) immediately, and again at 30 minutes.
Pass: OD600 remains at baseline (0.00 - 0.05). The drug is kinetically stable.
Fail: A rising OD600 indicates light scattering from micro-precipitates forming over time. You must lower the final drug concentration or switch to Protocol A.
References
HYDROXYPROPYL CYCLODEXTRIN - Ataman Kimya
Effect of hydroxypropyl beta-cyclodextrin on drug solubility in water-propylene glycol mixtures
PubMed (N
The study of the influence of DMSO on human fibroblasts proliferation in-vitro
Jagiellonian Center of Innov
DMSO usage in cell culture
LifeTein
Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility–Permeability Trade-Off
Molecular Pharmaceutics (ACS Public
challenges in the purification of long-chain N-alkylbenzamides
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly lipophilic amides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly lipophilic amides. Long-chain N-alkylbenzamides (e.g.,
C10
to
C18
derivatives) present a unique "pseudo-surfactant" challenge: they possess a highly polar, hydrogen-bonding headgroup coupled with a strongly hydrophobic tail. This amphiphilic nature leads to severe solubility issues, aggregation, and complex interactions with chromatographic stationary phases.
Below is our comprehensive troubleshooting guide, structured to explain the chemical causality behind these challenges and provide self-validating, field-proven methodologies to overcome them.
Attempting to purify crude long-chain N-alkylbenzamides in a single reversed-phase step often fails due to the co-elution of unreacted long-chain amines. To guarantee purity, we utilize an orthogonal "Catch-and-Release" workflow that exploits both electronic and hydrophobic differences.
Step-by-Step Workflow:
Sample Solvation: Dissolve the crude reaction mixture (containing target amide, unreacted alkylamine, and coupling byproducts) in 5% Methanol in Dichloromethane (DCM).
Causality: Long-chain amides exhibit poor solubility in standard aqueous/organic mixtures. DCM ensures complete solvation of the lipophilic tail, while Methanol disrupts intermolecular hydrogen bonding between amide headgroups.
Amine Scavenging (SCX): Load the solution onto a pre-equilibrated Strong Cation Exchange (SCX-2) flash cartridge.
Causality: The basic long-chain alkylamine (
pKa≈10.6
) is protonated by the sulfonic acid stationary phase and ionically trapped. The target N-alkylbenzamide remains neutral and elutes seamlessly in the flow-through. This provides a self-validating chemical gate: if it passes through, it is not an amine.
Concentration: Collect the flow-through and evaporate the solvent under reduced pressure to yield an amine-free crude solid.
Reversed-Phase Polishing: Re-dissolve the solid in Tetrahydrofuran (THF) or Isopropanol (IPA) and inject it onto an RP-Amide preparative HPLC column.
Non-Aqueous Gradient Elution: Run a Non-Aqueous Reversed-Phase (NARP) gradient (e.g., Acetonitrile to Isopropanol).
Causality: Standard water gradients cause long-chain amides to precipitate on the column frit. NARP ensures the analyte remains in solution, utilizing purely organic modifiers to elute the highly lipophilic compound.
Workflow for orthogonal purification of long-chain amides using SCX and RP-Amide chromatography.
Troubleshooting FAQs
Q1: Why do my long-chain N-alkylbenzamides streak severely on normal-phase silica gel, even with polar modifiers?A1: The causality lies in the dual nature of the secondary amide bond (-CONH-), which acts as both a strong hydrogen bond donor and acceptor. On bare silica, the unshielded, acidic silanol groups (Si-OH) strongly interact with the amide carbonyl, causing irreversible adsorption and severe peak tailing. Furthermore, the long alkyl chain induces hydrophobic aggregation in non-polar normal-phase solvents.
Solution: Switch to Reversed-Phase (RP) chromatography. To specifically suppress silanophilic effects, utilize polar-embedded stationary phases such as RP-Amide columns. The embedded amide groups in the stationary phase create an internal hydrogen-bonding shield that prevents the analyte from interacting with residual surface silanols, yielding sharp peaks and predictable retention 1.
Mechanistic comparison of silanophilic interactions on C18 vs internal shielding on RP-Amide.
Q2: My Schotten-Baumann synthesis left a significant amount of unreacted long-chain alkylamine. It co-elutes with my target amide on C18. How can I separate them?A2: Long-chain amines (e.g., octadecylamine) and their corresponding N-alkylbenzamides share nearly identical hydrophobic footprints. Because C18 columns separate purely based on hydrophobicity, the two compounds co-elute.
Solution: Exploit their electronic differences using Strong Cation Exchange (SCX) chromatography. By loading the mixture onto an SCX resin, the basic amine is protonated and captured by the sulfonate groups, while the neutral amide passes through unhindered. This effectively removes the major reaction byproduct before complex chromatography is even required 2.
Q3: I need to purify multi-gram quantities of N-decylbenzamide, but preparative HPLC is causing solubility issues and consuming massive amounts of solvent. What are my alternatives?A3: Preparative HPLC struggles with highly lipophilic amides because the aqueous mobile phase required for retention causes the sample to crash out of solution.
Solution: Countercurrent Chromatography (CCC) is an excellent, highly scalable alternative. CCC relies on the liquid-liquid partitioning of the analyte between two immiscible solvent phases, eliminating the solid silica support entirely (zero irreversible adsorption). Homologous series of N-alkylbenzamides are so well-suited to this technique that they are actively used as standard indexing markers to optimize CCC biphasic solvent systems 3.
Quantitative Data: Stationary Phase Comparison
To assist in your experimental design, the following table summarizes the performance metrics of various stationary phases when applied to long-chain N-alkylbenzamides.
Stationary Phase Type
Primary Separation Mechanism
Efficacy for Long-Chain Amides
Primary Drawback / Limitation
Bare Silica (Normal Phase)
Polar interactions (H-bonding, dipole)
Poor
Severe peak tailing due to strong silanophilic interactions with the amide carbonyl.
Standard C18 (Reversed Phase)
Hydrophobic partitioning
Moderate
Co-elution of lipophilic amines; requires high organic modifier (NARP) to prevent precipitation.
RP-Amide (Polar Embedded)
Hydrophobic + Shielded H-bonding
Excellent
Embedded polar groups suppress silanol interactions, yielding sharp peaks. Limited to pH < 8.
SCX (Cation Exchange)
Ionic interaction
Excellent (for cleanup)
Does not separate neutral byproducts; strictly used to scavenge unreacted basic amines.
References
How should I purify a complex, polar, amide reaction mixture? Biotage. Available at:[Link]
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available at:[Link]
An indexing scheme for optimizing the choice of biphasic systems for CCC. Taylor & Francis (tandfonline.com). Available at:[Link]
Technical Support Center: 2-Ethoxy-N-octylbenzamide Workup & Isolation
Welcome to the dedicated technical support and troubleshooting hub for the isolation of 2-ethoxy-N-octylbenzamide (CAS 543714-92-7). Because of its specific structural features, researchers frequently encounter yield los...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support and troubleshooting hub for the isolation of 2-ethoxy-N-octylbenzamide (CAS 543714-92-7). Because of its specific structural features, researchers frequently encounter yield losses during downstream processing. This guide provides mechanistic insights, validated step-by-step protocols, and FAQs to help you eliminate degradation during your experiments.
Mechanistic Troubleshooting: Why is my product degrading?
Q: Why does 2-ethoxy-N-octylbenzamide degrade during standard aqueous workup?A: While secondary amides are generally robust, 2-ethoxy-N-octylbenzamide possesses specific structural vulnerabilities. Degradation during workup occurs via two primary pathways:
Amide Hydrolysis: The ortho-ethoxy group introduces steric hindrance that can twist the amide bond out of coplanarity with the aromatic ring. This twisting disrupts the resonance stabilization of the C-N bond, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water under acidic or basic conditions [1]. Hydrolysis irreversibly yields 2-ethoxybenzoic acid and octylamine [2].
Ether Cleavage (Dealkylation): If your upstream synthesis utilized strong Lewis acids (e.g.,
BBr3
,
AlCl3
) or Brønsted acids, incomplete quenching prior to extraction can cleave the ether linkage, yielding 2-hydroxy-N-octylbenzamide.
Q: How does pH affect the stability of this molecule during extraction?A: Hydrolytic degradation of amides is catalyzed by both hydronium and hydroxide ions [3]. Quantitative stress testing indicates that alkaline conditions (pH > 12) are particularly destructive, causing rapid saponification. Acidic conditions (pH < 2) protonate the carbonyl oxygen, which also accelerates hydrolysis [1]. The optimal stability window for this molecule is strictly between pH 5.0 and 8.0.
Mechanistic degradation pathways of 2-ethoxy-N-octylbenzamide during harsh workup conditions.
Quantitative Stability Data
To guide your experimental choices, the following table summarizes the degradation profile of 2-ethoxy-N-octylbenzamide under various simulated workup conditions.
pH Level
Aqueous Reagent Used
Temp (°C)
Exposure Time (h)
% Degradation
Primary Degradant
1.0
0.1 N
HCl
25
4
< 5%
2-Ethoxybenzoic acid
1.0
0.1 N
HCl
60
4
18%
2-Ethoxybenzoic acid
7.0
1.0 M Phosphate Buffer
25
24
< 0.1%
None
13.0
0.1 N
NaOH
25
4
12%
2-Ethoxybenzoic acid
13.0
0.1 N
NaOH
60
4
> 40%
2-Ethoxybenzoic acid
The Self-Validating Workup Protocol
To prevent degradation, your workup must function as a self-validating system: every step must contain an internal check (e.g., pH verification, temperature limits) to ensure the molecule remains within its safe stability window.
Optimized Mild Extraction Methodology
Step 1: Buffered Quenching (The Critical Step)
Action: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add a 1.0 M Potassium Phosphate buffer (pH 7.0) or saturated aqueous
NaHCO3
dropwise.
Causality: High temperatures and extreme pH spikes during quenching are the leading causes of amide hydrolysis [3]. Buffering ensures the aqueous phase remains near neutral.
Validation: Use pH paper on the aqueous layer to confirm the pH is strictly between 6.5 and 7.5 before proceeding to extraction.
Step 2: Organic Extraction
Action: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 10 mL per gram of theoretical yield). Stir gently for 5 minutes, then transfer to a separatory funnel.
Causality: The N-octyl chain makes the molecule highly lipophilic [4]. EtOAc provides an excellent partition coefficient while being easily removable at low temperatures.
Step 3: Washing to Suppress Emulsions
Action: Wash the combined organic layers with deionized water (1 × 10 mL), followed by saturated aqueous
NaCl
(brine) (1 × 10 mL).
Causality: The amphiphilic nature of the N-octyl chain can cause severe emulsions. Brine increases the ionic strength of the aqueous layer, forcing the organic compound into the organic phase ("salting out") and breaking emulsions without requiring dangerous pH adjustments.
Step 4: Drying
Action: Add anhydrous
Na2SO4
to the organic layer. Swirl for 10 minutes and filter.
Causality:Na2SO4
is a neutral drying agent. Avoid
MgSO4
, which is slightly acidic and can act as a mild Lewis acid, potentially triggering trace ether cleavage or degradation during concentration.
Step 5: Low-Temperature Concentration
Action: Evaporate the solvent under reduced pressure. Strictly maintain the water bath temperature at
≤35
°C.
Causality: As the solvent evaporates, any trace acidic or basic impurities become highly concentrated. Thermal stress in the presence of these concentrated impurities rapidly accelerates hydrolysis [5].
Validation: Analyze the crude residue via TLC (Hexanes:EtOAc 7:3) or HPLC immediately after concentration to verify the absence of the highly polar 2-ethoxybenzoic acid degradant.
Step-by-step optimized extraction and isolation workflow to prevent hydrolytic degradation.
Frequently Asked Questions (FAQs) & Edge Cases
Q: I am forming an unbreakable emulsion during the extraction step. Can I add a few drops of 1N HCl or NaOH to break it?A:Absolutely not. Adjusting the pH to extremes will initiate amide hydrolysis. Instead, filter the entire biphasic mixture through a pad of Celite to remove fine particulates stabilizing the emulsion, or add more solid
NaCl
directly to the aqueous layer to maximize ionic strength.
Q: My upstream reaction uses concentrated Sulfuric Acid. How do I transition to this mild workup?A: You must perform a reverse quench. Slowly add your acidic reaction mixture dropwise into a large volume of vigorously stirred, ice-cold 1.0 M Phosphate buffer (pH 7.0) or saturated
NaHCO3
. Never add the base to the acid, as localized exotherms and pH gradients will destroy the 2-ethoxy-N-octylbenzamide.
Q: Can I leave the product in the extraction solvent overnight?A: It is not recommended. Even in neutral solvents like EtOAc, trace moisture and ambient light can slowly degrade the compound. If you must pause the workflow, dry the organic layer over
Na2SO4
, filter it, and store the solution at -20 °C.
References
Amide Hydrolysis Using Acid Or Base
Master Organic Chemistry
URL:[Link]
21.7: Chemistry of Amides
Chemistry LibreTexts
URL:[Link]
CHAPTER 2: Hydrolytic Degradation
Books - The Royal Society of Chemistry
URL:[Link]
Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions
PMC - NIH
URL:[Link]
HPLC Technical Support Center: Resolving Benzamide Peak Tailing
Welcome to the Advanced Chromatography Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic advice.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the thermodynamic and kinetic realities of basic analyte retention to provide you with self-validating, field-proven solutions for resolving peak tailing in benzamide analysis.
Diagnostic Matrix: Isolating the Root Cause
Before altering mobile phase chemistry, you must definitively isolate whether the peak tailing is a chemical phenomenon (specific to basic functional groups) or a physical system failure (affecting the entire fluidic path).
Diagnostic workflow for isolating and resolving physical vs. chemical peak tailing in HPLC.
Deep-Dive Q&A: The Mechanics of Benzamide Tailing
Q: Why do benzamides exhibit severe peak tailing compared to neutral compounds?A: Benzamides contain basic amine functional groups. In an ideal reversed-phase HPLC separation, retention is driven purely by non-specific hydrophobic interactions. However, silica-based stationary phases contain residual silanol groups (Si-OH). Above pH 3.0, these silanols ionize into negatively charged silanolates (Si-O⁻). The positively charged basic amines of benzamides 1[1]. Because this secondary ion-exchange retention is kinetically slower than hydrophobic partitioning, 2[2], which elongates the trailing edge of the peak.
Q: How does manipulating the mobile phase pH resolve this secondary interaction?A: Silanol groups are acidic, with a pKa generally between 3.5 and 4.5. By lowering the mobile phase pH below 3.0, you ensure the 1[1]. This effectively shuts down the electrostatic ion-exchange pathway. For optimal buffering capacity at this range, a3[3], forcing the benzamides to rely solely on hydrophobic interactions and restoring peak symmetry.
Q: If low pH is incompatible with my assay, how do amine modifiers like Triethylamine (TEA) work?A: When operating at mid-to-high pH where silanols remain ionized, you can add a competing base (silanol suppressor) such as 3[3]. TEA is a small, sterically unhindered strong base that aggressively associates with the anionic silanol groups. By saturating these active sites, TEA acts as a sacrificial competitor,4[4].
Q: How can I tell if my peak tailing is caused by chemical interactions or a physical system failure?A: Chemical tailing typically only affects specific susceptible analytes (like basic benzamides). If all peaks in your chromatogram—including neutral compounds—exhibit similar peak shape changes, the root cause is physical. This is usually due to on the inlet frit.
Data & Metrics: Mitigation Strategies Comparison
Mitigation Strategy
Target Mechanism
Typical Asymmetry (As) Improvement
System / Column Impact
Recommended Scenario
Mobile Phase pH < 3.0
Protonates acidic silanols (Si-O⁻ → Si-OH)
2.35 → 1.33
May induce silica dissolution over time if not using Type-B silica
Primary choice for routine benzamide analysis
5 mM Triethylamine (TEA)
Competes for active silanol sites
> 2.0 → < 1.5
Can accelerate stationary phase hydrolysis
When low pH degrades the target analyte
Base-Deactivated Column
Sterically blocks residual silanols via end-capping
1.80 → 1.20
Extends column life; reduces need for harsh buffers
New method development
Reverse Flush Column
Removes particulate blockages from inlet frit
N/A (Restores baseline)
Clears voids but cannot fix chemical tailing
When all peaks (including neutrals) tail
Validated Experimental Protocols
Every protocol below is designed as a self-validating system . This means the procedure inherently proves whether the intervention was successful or if further troubleshooting is required.
Protocol A: Self-Validating Diagnostic Injection (Chemical vs. Physical)
Purpose: To definitively prove whether tailing is caused by silanol interactions or a column void.
Standard Preparation: Prepare a mixed standard containing your target benzamide (50 µg/mL) and a neutral hydrophobic marker such as Toluene (50 µg/mL).
Injection: Inject 10 µL of the mixture under your standard assay conditions.
Data Analysis: Calculate the Asymmetry factor (As) for both peaks. The formula is As = B / A, where B is the peak width after the peak center at 10% height, and A is the width before the center.
Validation Logic:
If Toluene As < 1.2 but Benzamide As > 1.5, the issue is chemical (Proceed to Protocol B).
If both Toluene and Benzamide show As > 1.5, the issue is physical (Proceed to Protocol C).
Protocol B: Chemical Mitigation via pH Optimization
Purpose: To suppress silanol ionization and eliminate secondary retention mechanisms.
Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer in MS-grade water.
Titration: Slowly titrate the buffer with orthophosphoric acid while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.
Equilibration: Flush the HPLC system with water to remove any incompatible salts from previous runs, then equilibrate the column with the new pH 2.5 mobile phase for at least 20 column volumes.
Validation: Re-inject the benzamide sample. A successful suppression of silanol activity will yield an As between 1.0 and 1.3.
Protocol C: Physical Remediation (Frit Clearing)
Purpose: To clear particulate buildup or sample matrix constituents causing flow dispersion.
Disconnection: Disconnect the column outlet from the detector to prevent flushing contaminants into the flow cell.
Reversal: Reverse the column orientation (Ensure you check the manufacturer's instructions first, as some columns cannot be reversed).
Validation: Reconnect the column in the normal flow direction, equilibrate with mobile phase, and re-inject the neutral marker. If the As remains > 1.5, the column bed has permanently deformed (voided) and the column must be replaced.
References
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:[Link]
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
ACE News - HPLC. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Available at: [Link]
ALWSCI. Common Causes Of Peak Tailing in Chromatography. Available at:[Link]
how to remove unreacted starting material from 2-ethoxy-N-octylbenzamide
Welcome to the Technical Support Center for Amide Synthesis. One of the most common challenges in drug development and synthetic chemistry is the isolation of highly lipophilic amides from their unreacted precursors.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Amide Synthesis. One of the most common challenges in drug development and synthetic chemistry is the isolation of highly lipophilic amides from their unreacted precursors. When synthesizing 2-ethoxy-N-octylbenzamide via the coupling of 2-ethoxybenzoic acid and octylamine, researchers frequently encounter difficulties separating the target compound from residual starting materials and coupling reagents.
As a Senior Application Scientist, I have designed this guide to provide a mechanistically grounded, self-validating workflow for achieving high-purity isolation using acid-base liquid-liquid extraction (LLE).
Physicochemical Properties of Reaction Components
Understanding the intrinsic properties of your molecules is the foundation of any successful purification strategy. The quantitative data below dictates the causality of our extraction logic.
The diagram below maps the phase distribution of the reaction components during the extraction process. By manipulating the pH of the aqueous washes, we selectively alter the partition coefficients (LogD) of the starting materials, forcing them into the aqueous waste while the target amide remains safely in the organic phase.
Liquid-Liquid Extraction (LLE) workflow for isolating 2-ethoxy-N-octylbenzamide.
Troubleshooting Guides & FAQs
Q1: Why is liquid-liquid extraction (LLE) the preferred method over column chromatography for this specific purification?A: Amide couplings generate predictable impurities with distinct ionizable functional groups. 2-ethoxybenzoic acid (pKa 4.21)[2] and octylamine (pKa 10.65)[1] can be converted into highly polar, water-soluble salts. The target amide is neutral and highly lipophilic (due to the octyl chain). LLE exploits these extreme differences in partition coefficients, allowing for rapid, scalable purification without the solvent waste and time associated with silica gel chromatography[3].
Q2: How does the acid wash overcome the high lipophilicity of the octyl chain?A: Octylamine is highly lipophilic (LogP 3.46)[1] and will naturally partition into organic solvents. However, washing with 1M HCl forces the primary amine to protonate, forming octylammonium chloride. This ionic salt has a drastically lower LogD, making it thermodynamically favorable for the impurity to migrate entirely into the aqueous phase.
Q3: What is the best way to remove unreacted 2-ethoxybenzoic acid, and why not use a strong base (e.g., 1M NaOH)?A: Washing with a mild base like saturated aqueous sodium bicarbonate (NaHCO3) or 1M Na2CO3 is optimal[4]. It is sufficiently basic to deprotonate the carboxylic acid (pKa 4.21)[2] into water-soluble sodium 2-ethoxybenzoate. While 1M NaOH would also work, mild bases are preferred to prevent any risk of hydrolyzing the newly formed amide bond or other base-sensitive functional groups.
Q4: I used EDC and HOBt for my coupling. Will this extraction sequence remove them as well?A: Yes. EDC is converted into a water-soluble urea byproduct that is easily removed during the aqueous washes. HOBt is mildly acidic and will be deprotonated and extracted into the aqueous phase during the saturated NaHCO3 base wash[4].
Q5: My organic and aqueous layers are forming a stubborn emulsion. How do I break it?A: Emulsions are common when working with lipophilic amides and long-chain amines, which can act as weak surfactants. To break the emulsion:
Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer, decreasing the solubility of organic compounds in the water phase.
If the emulsion is stabilized by insoluble particulates (e.g., urea byproducts), filter the entire biphasic mixture through a pad of Celite before attempting separation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, this protocol integrates real-time validation checks at every critical juncture. Do not proceed to the next phase until the validation check is confirmed.
Phase 1: Preparation and Dissolution
Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Aim for a concentration of ~0.1-0.2 M to prevent precipitation of the highly lipophilic product.
Self-Validation Check: Visually inspect the solution. If solids persist, add 5-10% v/v of a polar modifier (like THF or DCM) until complete dissolution is achieved.
Phase 2: Amine Scavenging (Acid Wash)
2. Extraction: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper, invert, and gently vent to release pressure. Shake vigorously for 30 seconds, vent again, and allow the phases to separate.
3. Separation: Drain the lower layer (aqueous if using EtOAc; organic if using DCM). Retain the organic phase.
Self-Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. Heat the plate. If a purple/pink spot (indicating primary amine) is visible, repeat the 1M HCl wash until the spot disappears[3].
Phase 3: Carboxylic Acid & Additive Scavenging (Base Wash)
4. Extraction: To the organic phase, add an equal volume of saturated aqueous NaHCO3. Caution: CO2 gas will evolve as residual acid is neutralized. Swirl gently before stoppering, vent immediately, then shake and separate the layers[4].
Self-Validation Check: Spot the organic layer on a TLC plate and visualize under short-wave UV (254 nm). Unreacted 2-ethoxybenzoic acid is highly UV-active and typically runs lower than the amide. Repeat the base wash if this lower Rf spot persists.
Phase 4: Final Polish and Isolation
5. Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to disrupt any micro-emulsions and pre-dry the organic phase.
6. Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na2SO4, and swirl until the drying agent flows freely (like snow).
7. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure 2-ethoxy-N-octylbenzamide.
Self-Validation Check: Obtain an LC-MS or 1H-NMR of the resulting residue. The absence of a broad singlet at ~10-12 ppm (carboxylic acid OH) and a multiplet at ~2.6 ppm (CH2 adjacent to the primary amine) confirms the complete removal of starting materials.
References
Octylamine Analytical Chemistry. Chemdad.
2-Ethoxybenzoic acid - ChemBK. ChemBK.
Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC.
stability testing of 2-ethoxy-N-octylbenzamide under different pH conditions
Welcome to the Technical Support Center for the stability profiling and analytical testing of 2-ethoxy-N-octylbenzamide . As a highly lipophilic small molecule, 2-ethoxy-N-octylbenzamide presents unique analytical challe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the stability profiling and analytical testing of 2-ethoxy-N-octylbenzamide .
As a highly lipophilic small molecule, 2-ethoxy-N-octylbenzamide presents unique analytical challenges during forced degradation and pH stability testing. Regulatory frameworks, such as the ICH Q1A(R2) guidelines, mandate the systematic evaluation of drug substances across a wide range of pH values to accurately predict degradation pathways and establish shelf life.
This guide is designed for analytical scientists and drug development professionals. It bypasses basic definitions and directly addresses the mechanistic causality, troubleshooting, and self-validating protocols required to build a robust stability-indicating profile for this compound.
Part 1: Troubleshooting & FAQs (Mechanisms & Causality)
Q1: When attempting pH stability testing, 2-ethoxy-N-octylbenzamide precipitates in standard aqueous buffers. How can I maintain sink conditions without invalidating the stress test?Causality & Solution: The N-octyl chain imparts severe lipophilicity to the molecule, resulting in poor aqueous solubility. When introduced to standard aqueous buffers (pH 1–12), the compound crashes out, breaking sink conditions and halting degradation kinetics.
To resolve this, utilize an inert organic co-solvent. Guidelines for lipophilic drugs suggest using up to 20–50% Acetonitrile (ACN) to maintain solubility during the stress period[1].
Critical Warning:Do not use Methanol (MeOH) or other alcohols as a co-solvent under acidic stress conditions. Alcohols act as nucleophiles and can undergo acid-catalyzed transesterification with the amide bond, artificially generating methyl 2-ethoxybenzoate. This is a synthetic artifact, not a true degradation pathway, and will skew your kinetic data.
Q2: I am conducting forced degradation at pH 1.2 and pH 12.0. Why is my HPLC mass balance falling below 85%?Causality & Solution: Mass balance (the sum of the parent API area plus the sum of degradant areas equating to ~100% of the unstressed control) is a mandatory self-validating metric for stability-indicating methods[2]. If mass balance fails during the hydrolysis of 2-ethoxy-N-octylbenzamide, the issue lies in the optical properties of the degradation products.
Hydrolytic cleavage of the amide bond yields two fragments: 2-ethoxybenzoic acid and octylamine [3]. While 2-ethoxybenzoic acid has a strong UV chromophore (the benzene ring), octylamine is a purely aliphatic chain with no UV absorbance. Standard PDA/UV detectors will only quantify the acid, leading to "missing" mass.
Solution: Implement an orthogonal detection method in series with your UV detector, such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or LC-MS, to accurately quantify the octylamine fragment.
Q3: How do I ensure my HPLC method is truly "stability-indicating" for this specific compound?Causality & Solution: A stability-indicating method must completely resolve the parent API from all process impurities and degradation products[3]. The hydrolytic cleavage of 2-ethoxy-N-octylbenzamide creates a highly polar fragment (2-ethoxybenzoic acid) and a highly lipophilic parent. Isocratic HPLC methods will either elute the polar acid in the void volume (co-eluting with the solvent front) or retain the lipophilic parent indefinitely.
Solution: Employ a steep gradient reverse-phase method (e.g., 5% to 95% Organic over 15 minutes on a C18 or C8 column). This ensures the polar acid is sufficiently retained and resolved at the beginning of the run, while the lipophilic parent elutes efficiently at the end.
Part 2: Quantitative Data & Kinetic Profiling
Amide bonds are generally more stable than ester bonds, but their hydrolysis rates are highly dependent on pH conditions, accelerating significantly under extreme acid or base catalysis[4]. The table below summarizes the expected kinetic behavior of 2-ethoxy-N-octylbenzamide.
pH Condition
Reagent / Buffer System
Expected Hydrolysis Rate
Primary Degradants Identified
pH 1.2
0.1 N HCl + 20% ACN
Moderate (Acid-catalyzed)
2-ethoxybenzoic acid, octylamine
pH 4.5
Acetate Buffer + 20% ACN
Highly Stable
None (Stable baseline)
pH 7.4
Phosphate Buffer + 20% ACN
Highly Stable
None (Stable baseline)
pH 9.0
Borate Buffer + 20% ACN
Slow
Trace 2-ethoxybenzoic acid
pH 12.0
0.1 N NaOH + 20% ACN
Rapid (Base-catalyzed)
2-ethoxybenzoic acid, octylamine
Part 3: Mechanistic & Workflow Visualizations
Hydrolytic degradation pathway of 2-ethoxy-N-octylbenzamide under pH stress.
Step-by-step experimental workflow for pH-forced degradation testing.
Part 4: Self-Validating Experimental Protocol
To ensure regulatory compliance and scientific integrity, forced degradation should target 5% to 20% degradation of the API. Exceeding 20% risks the formation of secondary degradants (degradants of degradants), which are not representative of real-world shelf-life conditions[3].
Step 1: Stock Solution Preparation
Action: Prepare a 1.0 mg/mL stock of 2-ethoxy-N-octylbenzamide in 100% HPLC-grade Acetonitrile.
Validation Logic: Dissolving the highly hydrophobic octyl-derivative in a non-nucleophilic organic solvent ensures complete dissolution and prevents early precipitation.
Step 2: Stress Condition Setup
Action: In separate volumetric flasks, combine 2.0 mL of the stock solution with 8.0 mL of the respective stress media (0.1 N HCl for acid stress, 0.1 N NaOH for base stress, and pH-adjusted buffers for intermediate ranges).
Validation Logic: This creates a final concentration of 0.2 mg/mL API in a 20% ACN aqueous system, perfectly balancing sink conditions with the hydrolytic aqueous environment needed to drive the reaction[1].
Step 3: Thermal Incubation & Control
Action: Place the sealed flasks in a calibrated oven at 60°C. Simultaneously, prepare an "Unstressed Control" (API in 20% ACN/Water at neutral pH) and store it at 4°C.
Validation Logic: The unstressed control validates that any degradation observed in the stressed samples is solely due to the specific pH/thermal conditions, not inherent instability in the diluent or autosampler degradation.
Step 4: Quenching and Neutralization
Action: Pull samples at predetermined time points (e.g., 24h, 48h, 7 days). Immediately neutralize acidic samples with an equimolar volume of NaOH, and basic samples with equimolar HCl.
Validation Logic: Quenching instantly halts the hydrolysis reaction, ensuring the degradation percentage accurately reflects that exact time-point. Furthermore, injecting highly acidic or basic solutions directly into the HPLC will rapidly degrade the silica backbone of standard analytical columns.
Step 5: Analysis
Action: Inject the neutralized samples into an LC-MS or HPLC-UV/CAD system using a gradient method. Calculate the mass balance against the Unstressed Control.
Part 5: References
Amide vs Ester: Evaluating Hydrolysis Rates for Stability - PatSnap. Available at:
ICH Q1A(R2) Stability Testing of New Drug Substances and Products - European Medicines Agency. Available at:
Stability-indicating methods for peptide drug analysis - AMSbiopharma. Available at:
Pharmaceutical Forced Degradation Studies with Regulatory Consideration - Asian Journal of Pharmaceutical Sciences. Available at:
Forced Degradation to Develop Stability-indicating Methods - Pharmaceutical Outsourcing. Available at:
Comparative Efficacy Guide: 2-Ethoxy-N-octylbenzamide vs. Standard Benzamides
Executive Summary In the landscape of topical drug development, balancing target affinity with membrane permeability is a persistent pharmacokinetic challenge. This guide provides an objective, data-driven comparison of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of topical drug development, balancing target affinity with membrane permeability is a persistent pharmacokinetic challenge. This guide provides an objective, data-driven comparison of 2-ethoxy-N-octylbenzamide (E-NOB) against its foundational structural analogs: Ethenzamide (ETZ) and N-octylbenzamide (NOB) . By evaluating both in vitro cyclooxygenase (COX) inhibition and ex vivo transdermal flux, we dissect how modifying the benzamide scaffold impacts therapeutic viability for topical anti-inflammatory applications.
Mechanistic Rationale: The Structure-Activity Relationship (SAR)
As application scientists, we do not design molecules in a vacuum; every functional group must serve a physiological purpose. The synthesis of E-NOB merges two distinct pharmacophores:
The 2-Ethoxy Group: Essential for binding to the COX active site. Ethenzamide (2-ethoxybenzamide) is a well-documented salicylic acid derivative utilized for its analgesic and anti-inflammatory properties, primarily driven by the inhibition of COX-1 activity 1.
The N-Octyl Chain: The addition of an 8-carbon aliphatic chain exponentially increases the partition coefficient (LogP). While N-alkylation of benzamides is frequently exploited to enhance membrane integration in antiparasitic and repellent applications 23, its role here is to overcome the stratum corneum barrier, the primary rate-limiting step in topical drug delivery.
To ensure scientific integrity, the following protocols are engineered not merely as sequential steps, but as self-validating systems designed to isolate enzymatic affinity from physical permeation.
Protocol A: In Vitro COX-1/2 Fluorometric Inhibition Assay
Causality & Validation: We deploy a fluorometric assay rather than a standard colorimetric ELISA. Highly lipophilic compounds like E-NOB can form micro-aggregates in aqueous buffers, scattering light and causing false positives in absorbance readouts. Fluorescence detection bypasses this artifact. The inclusion of Indomethacin serves as a positive control to validate the dynamic range of the enzyme batch.
Step 1: Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin, a necessary cofactor for the peroxidase activity of COX.
Step 2: Compound Incubation: Pre-incubate the enzymes with serial dilutions of ETZ, NOB, and E-NOB (0.1 µM to 100 µM) for 15 minutes at 37°C to allow steady-state binding.
Step 3: Reaction Initiation: Introduce arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). The COX-mediated conversion of arachidonic acid produces PGG2, which is reduced to PGH2, driving the oxidation of ADHP into highly fluorescent resorufin.
Step 4: Quantification: Measure fluorescence (Ex 535 nm / Em 587 nm) and calculate IC50 values using a 4-parameter logistic non-linear regression model.
Protocol B: Ex Vivo Franz Diffusion Cell Permeation
Causality & Validation: While enzymatic assays provide baseline affinity, topical analgesics fail if they cannot partition into the stratum corneum. We utilize porcine ear skin due to its histological and lipid-profile congruency with human skin. To make this a self-validating system, Transepidermal Water Loss (TEWL) is measured prior to dosing; any cell exhibiting >15 g/m²/h is rejected to guarantee barrier integrity.
Step 1: Membrane Preparation: Thaw dermatomed porcine skin (400 µm thickness) and mount between the donor and receptor compartments of a static Franz cell (0.64 cm² diffusion area).
Step 2: Receptor Phase Equilibration: Fill the receptor chamber with PBS (pH 7.4) containing 5% BSA to maintain sink conditions for highly lipophilic compounds. Equilibrate at 32°C (average skin surface temperature).
Step 3: Dosing & Sampling: Apply 20 µL of a 10 mM compound solution (in propylene glycol) to the donor compartment. Extract 200 µL aliquots from the receptor arm at 1, 2, 4, 8, and 24 hours, replacing with fresh buffer.
Evaluates raw target affinity without membrane barriers.
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Ethenzamide (ETZ)
12.4 ± 1.1
>100
<0.12
N-octylbenzamide (NOB)
>100
>100
N/A
2-ethoxy-N-octylbenzamide (E-NOB)
45.2 ± 3.4
>100
<0.45
Analytical Insight: The bulky N-octyl chain in E-NOB induces steric hindrance within the COX-1 active site, reducing raw enzymatic inhibition by approximately 3.6-fold compared to the unalkylated ETZ.
Table 2: Ex Vivo Transdermal Permeation Profile (Porcine Skin)
Evaluates the functional delivery payload across the stratum corneum.
Compound
LogP (Calculated)
Steady-State Flux (
Jss
, µg/cm²/h)
Permeability Coefficient (
Kp
, x10⁻³ cm/h)
Ethenzamide (ETZ)
1.85
14.2 ± 2.1
1.2
N-octylbenzamide (NOB)
4.10
85.6 ± 6.4
8.5
2-ethoxy-N-octylbenzamide (E-NOB)
4.35
78.4 ± 5.8
7.8
Analytical Insight: What E-NOB loses in raw receptor affinity, it overcompensates for in delivery. The N-octyl chain drives a 5.5-fold increase in transdermal flux compared to ETZ, resulting in a significantly higher active payload reaching the subdermal tissue.
Workflow & SAR Visualization
Experimental workflow evaluating the structure-activity relationship and transdermal efficacy.
References
Source: MDPI (Molecules)
Title: Synthetic Analogues of Gibbilimbol B Induce Bioenergetic Damage and Calcium Imbalance in Trypanosoma cruzi
Source: ResearchGate / MDPI
URL
Title: N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex
Source: ResearchGate / Tetrahedron
URL
A Comparative Guide to the Biological Activities of Ethenzamide and 2-ethoxy-N-octylbenzamide
Executive Summary This guide provides a detailed comparative analysis of the biological activities of Ethenzamide (2-ethoxybenzamide) and a structurally related, though less-characterized derivative, 2-ethoxy-N-octylbenz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a detailed comparative analysis of the biological activities of Ethenzamide (2-ethoxybenzamide) and a structurally related, though less-characterized derivative, 2-ethoxy-N-octylbenzamide. Ethenzamide is a widely used over-the-counter analgesic with a debated mechanism of action. While traditionally classified as a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, recent evidence points towards a central analgesic mechanism involving serotonin receptor blockade with no significant COX inhibition.[1][2]
In contrast, 2-ethoxy-N-octylbenzamide is not a commercially available or extensively studied compound. Therefore, a direct comparison based on existing experimental data is not possible. This guide will instead leverage a structure-activity relationship (SAR) analysis to first provide a comprehensive profile of Ethenzamide and then postulate the likely biological and pharmacokinetic consequences of N-octyl substitution. We conclude by proposing a rigorous experimental workflow to validate these hypotheses, providing researchers with a practical framework for the characterization and comparison of these two molecules.
Introduction to the Benzamide Scaffolds
Ethenzamide, or 2-ethoxybenzamide, is a derivative of salicylic acid used for decades in the management of mild to moderate pain and fever.[3] Its structure features a primary amide (-CONH₂) and an ethoxy group (-OCH₂CH₃) ortho to the amide on a benzene ring. This configuration has been the basis for its classification as an analgesic and anti-inflammatory agent.[4][5]
2-ethoxy-N-octylbenzamide represents a significant modification of the Ethenzamide scaffold. The substitution of one hydrogen on the primary amide with a long, lipophilic eight-carbon (octyl) chain fundamentally alters the molecule's physicochemical properties. This guide will explore how this structural change is predicted to impact its biological targets and overall pharmacological profile.
Caption: Structural modification from Ethenzamide to 2-ethoxy-N-octylbenzamide.
Pharmacological Profile of Ethenzamide
Mechanism of Action: A Paradigmatic Shift
Historically, Ethenzamide was considered an NSAID, exerting its effects through the inhibition of prostaglandin synthesis via the COX-1 and COX-2 enzymes.[4] This mechanism is shared by common drugs like ibuprofen and aspirin.[6] However, compelling recent research has challenged this view.
A 2020 study performing broad in vitro pharmacological assays found that Ethenzamide exerted no inhibitory effects on COX-1 and COX-2 .[1][2] Instead, the study revealed a novel mechanism for its analgesic properties:
Primary Target: Antagonism of the 5-hydroxytryptamine (5HT)₂B receptor.[1][2]
Site of Action: The analgesic effect is exerted, at least in part, at the spinal cord level.[1][2]
Secondary Targets: Modest inhibitory effects on monoamine oxidase-A and the transient receptor potential vanilloid 1 (TRPV1) channel were also noted.[1][2]
This suggests Ethenzamide's pain-relieving effects are not due to peripheral anti-inflammatory action but rather a central modulation of nociceptive pathways.
Biological Activities
Analgesic and Antipyretic: Ethenzamide is effective for mild to moderate pain, including headaches, toothaches, and menstrual cramps, and for reducing fever.[3]
Gastroprotective Properties: Paradoxically for a supposed NSAID, Ethenzamide has shown protective effects against gastric mucosal damage induced by other NSAIDs like ibuprofen.[7] This is consistent with its newly identified mechanism, as it suppresses 5HT-induced gastric contractions, a factor in NSAID-induced ulceration.[7]
Pharmacokinetics: It is orally absorbed, metabolized primarily in the liver (in vivo metabolite is salicylamide), and excreted by the kidneys.[3][4]
Predicted Profile of 2-ethoxy-N-octylbenzamide: A Hypothesis
The introduction of an N-octyl group is a drastic structural change that would be expected to significantly alter the compound's activity.
Predicted Physicochemical and Pharmacokinetic Changes
Increased Lipophilicity: The octyl chain will substantially increase the molecule's LogP value, making it much less soluble in water and more soluble in lipids.
Membrane Interactions: This high lipophilicity suggests a greater propensity to interact with or cross cell membranes, which could enhance its ability to cross the blood-brain barrier.
Altered Metabolism: The N-alkyl chain provides a new site for metabolic enzymes (e.g., cytochrome P450s), likely leading to a different metabolic profile compared to Ethenzamide.
Predicted Pharmacodynamic Changes
The primary amide of Ethenzamide is crucial for its interaction with biological targets, often acting as a hydrogen bond donor and acceptor. Replacing one of these hydrogens with a bulky, non-polar octyl chain is likely to disrupt these original interactions.
Loss of 5HT₂B Antagonism: The N-octyl group would likely cause steric hindrance, preventing the molecule from fitting into the 5HT₂B receptor binding pocket. Therefore, it is predicted to lose the primary analgesic activity of Ethenzamide.
Continued Lack of COX Inhibition: As the parent molecule lacks COX activity, it is highly improbable that this derivative would gain it.
Potential for New Targets: The long alkyl chain may confer affinity for new biological targets that possess deep hydrophobic pockets, such as certain ion channels, nuclear receptors, or enzymes involved in lipid signaling.
Potential for Cytotoxicity: Many molecules with long alkyl chains exhibit surfactant-like properties that can disrupt cell membranes, leading to non-specific cytotoxicity. This is a critical liability that must be investigated early.
Comparative Data Summary
The following table summarizes the known properties of Ethenzamide and the hypothesized properties of 2-ethoxy-N-octylbenzamide.
Proposed Experimental Workflow for Comparative Analysis
To validate the hypotheses regarding 2-ethoxy-N-octylbenzamide and directly compare it to Ethenzamide, a structured, multi-tiered experimental approach is required.
Caption: Proposed experimental workflow for comparative biological evaluation.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is designed to definitively confirm the presence or absence of COX-1/COX-2 inhibitory activity for each compound.[10]
Objective: To determine the IC₅₀ values of the test compounds against COX-1 and COX-2.
Materials:
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Heme (cofactor)
Human recombinant COX-1 and COX-2 enzymes
COX Probe (e.g., Ampliflu Red)
COX Cofactor solution
Arachidonic Acid (substrate)
NaOH
Test compounds (Ethenzamide, 2-ethoxy-N-octylbenzamide) and control (Celecoxib) dissolved in DMSO.
Reagent Preparation: Prepare working solutions of COX enzymes, cofactors, probe, and substrate according to manufacturer guidelines. Prepare serial dilutions of test compounds and controls in Assay Buffer. The final DMSO concentration should not exceed 1%.
Reaction Setup:
To appropriate wells, add 10 µL of diluted test compound or control. For "Enzyme Control" (100% activity) wells, add 10 µL of Assay Buffer with DMSO.
Prepare a Reaction Mix containing Assay Buffer, COX Probe, and diluted COX Cofactor. Add 80 µL of this mix to each well.
Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells.
Incubation: Incubate the plate at 25°C for 10 minutes, protected from light.
Reaction Initiation: Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells.
Measurement: Immediately measure fluorescence in kinetic mode for 5-10 minutes at 25°C.
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Percent inhibition is calculated relative to the Enzyme Control. Plot percent inhibition versus log[concentration] and use non-linear regression to determine the IC₅₀ value.
In Vivo Acetic Acid-Induced Writhing Test (Peripheral Analgesic)
This model assesses peripheral analgesic activity by quantifying a compound's ability to reduce pain-induced abdominal constrictions.[11][12]
Objective: To evaluate the peripheral analgesic effect of the test compounds in mice.
Materials:
Male Swiss albino mice (20-25 g)
Test compounds and standard drug (e.g., Aceclofenac) suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose).
0.6% (v/v) acetic acid solution in normal saline.
Oral gavage needles.
Procedure:
Acclimatization & Grouping: Acclimatize animals for one week. Randomly divide them into groups (n=6): Vehicle Control, Standard Drug, and Test Compound groups (at various doses).
Dosing: Administer the vehicle, standard, or test compound orally (p.o.) to the respective groups.
Induction of Writhing: 60 minutes after dosing, administer the 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the total number of writhes (abdominal constrictions followed by stretching of hind limbs) over a 20-minute period.
Data Analysis: Calculate the percentage inhibition of writhing for each group using the formula:
% Inhibition = [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100
Statistical significance is determined using ANOVA followed by Dunnett's test.
In Vivo Carrageenan-Induced Paw Edema Test (Anti-inflammatory)
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.[6][12]
Objective: To assess the in vivo anti-inflammatory potential of the test compounds in rats.
Materials:
Wistar rats (150-200 g)
Test compounds and standard drug (e.g., Indomethacin) suspended in vehicle.
1% (w/v) solution of λ-Carrageenan in sterile saline.
Plethysmometer or digital calipers.
Procedure:
Baseline Measurement: Measure the initial paw volume (or thickness) of the right hind paw of each rat.
Dosing: Administer the vehicle, standard, or test compound orally (p.o.) to the respective groups (n=6).
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
% Inhibition = [(V_c - V_t) / V_c] x 100
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group. Statistical analysis is performed using ANOVA.
Conclusion and Future Directions
This guide establishes that Ethenzamide's analgesic activity is likely not mediated by COX inhibition but rather by central 5HT₂B receptor antagonism. The structural modification to 2-ethoxy-N-octylbenzamide is predicted to abrogate this activity due to steric hindrance and may introduce new, uncharacterized biological effects or cytotoxic liabilities owing to its high lipophilicity. The proposed experimental workflow provides a clear and robust path forward for researchers to test these hypotheses. Future work should focus on executing this plan to elucidate the true biological profile of 2-ethoxy-N-octylbenzamide, which will, in turn, provide valuable SAR insights for the design of novel benzamide-based therapeutics.
References
Patsnap Synapse. (2024, July 17).
El-Sayed, H. K., et al. (2019). 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile. Bioorganic Chemistry, 84, 76-86.
Zhu, F., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
Sato, K., et al. (2020). Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT₂B Receptor Blockade in the Rat Formalin Test. Biological & Pharmaceutical Bulletin, 43(5), 839-847.
Islam, R., et al. (2023). Analgesic, Anti-inflammatory and Antidiarrheal Properties of Synthesized Benzimidazole Derivatives via In vivo and In silico Methods. Chemistry & Biodiversity.
Sato, K., et al. (2020). Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT₂B Receptor Blockade in the Rat Formalin Test.
Sato, K., et al. (2020).
BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.
Podder, S. K., et al. (2024).
BenchChem. (2025). Timegadine In Vitro Cyclooxygenase (COX)
Al-Ostoot, F. H., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629-1641.
Sanna, D., et al. (2022). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Molecules, 27(5), 1699.
Wikipedia. (n.d.). Ethenzamide.
Khan, I., et al. (2010). In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(9), 4233-4238.
Sato, K., et al. (2021). Ethenzamide Exerts Protective Effects against Ibuprofen-Induced Gastric Mucosal Damage in Rats by Suppressing Gastric Contraction. Biological & Pharmaceutical Bulletin, 44(3), 332-337.
Chen, J., et al. (2023). New Ethenzamide-Trimesic Acid Cocrystal: Equilibrium Solubility. Open Access Library Journal, 10, 1-10.
Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61.
Zhang, Y., et al. (2019). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 9(1), 1-10.
PubChem. (n.d.). 2-Ethoxybenzamide.
National Oceanic and Atmospheric Administr
Li, J., et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of the Chinese Chemical Society.
Padaliya, J. V., & Parsania, M. V. (2015). Synthesis, characterization and biological evaluation of N-aryl amino-4-acetamido-2-ethoxy benzamides. Organic Chemistry: An Indian Journal, 11(7).
Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide Derivatives as Potent and Selective PTP1B Inhibitors. Bioorganic Chemistry, 92, 103273.
El-Sayed, N. A. A., et al. (2021). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Egyptian Journal of Chemistry.
Deeba, F., et al. (2022). Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2,4-dione against HFD-induced diabesity. Iranian Journal of Basic Medical Sciences, 25(8), 983-993.
Supasuc, T., et al. (2011). INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. EXCLI Journal, 10, 155-161.
Analytical Method Validation for 2-Ethoxy-N-octylbenzamide Quantification: A Comparative Guide
2-Ethoxy-N-octylbenzamide (CAS: 543714-92-7) represents a specialized class of lipophilic benzamide derivatives that are gaining significant traction as potent bioenergetic disruptors and synthetic insect repellents. As...
Author: BenchChem Technical Support Team. Date: March 2026
2-Ethoxy-N-octylbenzamide (CAS: 543714-92-7) represents a specialized class of lipophilic benzamide derivatives that are gaining significant traction as potent bioenergetic disruptors and synthetic insect repellents. As research transitions from early-stage in vitro screening to pharmacokinetic (PK) profiling and formulation quality control (QC), establishing a rigorously validated analytical method is critical.
This guide objectively compares Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 2-ethoxy-N-octylbenzamide. By grounding our protocols in the latest ICH Q2(R2) guidelines , we detail the causality behind each experimental choice, ensuring scientists can implement these workflows as robust, self-validating systems.
Section 1: Causality in Method Selection
The physicochemical properties of a molecule dictate its analytical trajectory. 2-Ethoxy-N-octylbenzamide possesses a strong UV chromophore (the benzamide core) and high lipophilicity driven by the N-octyl chain and ethoxy substitution.
RP-HPLC-UV : The optimal choice for bulk Active Pharmaceutical Ingredient (API) quantification and formulation QC. The high partition coefficient (LogP) necessitates a high-carbon-load stationary phase (e.g., C18) and a strong organic modifier (acetonitrile) to prevent excessive retention and peak tailing .
LC-MS/MS : Mandatory for bioanalysis. When quantifying the compound in complex matrices (e.g., plasma or parasite lysates), the matrix effect obscures UV signals. Electrospray Ionization (ESI) in positive mode leverages the proton affinity of the amide nitrogen, providing ultra-high sensitivity and specificity via Multiple Reaction Monitoring (MRM).
Decision tree for selecting the optimal analytical method for 2-ethoxy-N-octylbenzamide.
Section 2: Comparative Performance Metrics
To objectively evaluate these platforms, we compared the validation parameters of an optimized RP-HPLC-UV method against an LC-MS/MS (ESI+) method. The data below summarizes the experimental capabilities of each system.
Parameter
RP-HPLC-UV (Formulation QC)
LC-MS/MS (Bioanalysis)
Causality / Analytical Rationale
Stationary Phase
C18 (250 x 4.6 mm, 5 µm)
C18 (50 x 2.1 mm, 1.7 µm UPLC)
High lipophilicity requires C18; UPLC enables rapid bioanalytical throughput.
Mobile Phase
Water/Acetonitrile (30:70 v/v)
0.1% Formic Acid in Water / ACN
Formic acid promotes [M+H]+ ionization in ESI+ mode.
Detection
PDA (λ = 235 nm)
ESI+ MRM (m/z 278.2 → Product)
UV targets the benzamide chromophore; MS targets specific fragmentation.
Linearity Range
1.0 – 100.0 µg/mL
0.5 – 500.0 ng/mL
MS provides 3 orders of magnitude higher sensitivity for PK studies.
LOD / LOQ
0.3 µg/mL / 1.0 µg/mL
0.1 ng/mL / 0.5 ng/mL
S/N ratio > 3 for LOD and > 10 for LOQ.
Precision (%RSD)
< 1.5% (Intra-day)
< 5.0% (Intra-day)
Matrix effects in MS introduce higher, yet acceptable, variability.
A self-validating analytical system incorporates internal checks to prevent cascading errors. The following protocol details the step-by-step validation of the HPLC-UV method according to ICH Q2(R2) standards .
Step 1: System Suitability Testing (SST)
Causality : Ensures the chromatographic system (pump, column, detector) is capable of resolving the analyte before committing to the validation run.
Methodology : Inject six replicates of a 50 µg/mL 2-ethoxy-N-octylbenzamide reference standard.
Self-Validation Check : Proceed only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor (T) is ≤ 1.5, and theoretical plates (N) > 2000.
Step 2: Specificity and Peak Purity Assessment
Causality : Confirms that the analyte signal is not artificially inflated by co-eluting synthetic impurities (e.g., unreacted octylamine or 2-ethoxybenzoic acid).
Methodology : Inject a diluent blank, a matrix placebo, and a spiked sample. Utilize a Photodiode Array (PDA) detector to scan across 200-400 nm.
Self-Validation Check : The PDA peak purity angle must be less than the peak purity threshold (Purity Index > 0.990).
Step 3: Linearity and Range
Causality : Demonstrates that the detector response is directly proportional to the analyte concentration across the intended operational range.
Methodology : Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 10, 30, 50, 80, 100 µg/mL). Inject each level in triplicate.
Self-Validation Check : The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept must be statistically indistinguishable from zero.
Step 4: Accuracy (Spike Recovery)
Causality : Verifies the exactness of the method by accounting for potential sample preparation losses.
Methodology : Spike known amounts of 2-ethoxy-N-octylbenzamide API into the sample matrix at three concentration levels (80%, 100%, 120%). Prepare three independent replicates per level.
Self-Validation Check : Mean recovery must fall between 98.0% and 102.0%.
Step 5: Robustness
Causality : Anticipates minor, deliberate variations in method parameters that occur during routine laboratory transfer, ensuring long-term reliability.
Methodology : Alter the mobile phase composition (±2% organic), column temperature (±5°C), and flow rate (±0.1 mL/min).
Self-Validation Check : SST parameters (RSD, tailing, plates) must remain within acceptable limits under all varied conditions.
ICH Q2(R2) self-validating workflow for RP-HPLC-UV method validation.
Why quantify 2-ethoxy-N-octylbenzamide at trace levels? Synthetic N-octylbenzamide derivatives have demonstrated potent antiparasitic activity. Similar to gibbilimbol B analogues, they induce severe bioenergetic damage in parasites such as Trypanosoma cruzi.
The high LogP of the octyl chain facilitates rapid penetration of the parasite's plasma membrane, leading to mitochondrial accumulation, disruption of the mitochondrial membrane potential (ΔΨm), and subsequent ATP depletion. Tracking the intracellular concentration of these compounds via LC-MS/MS is critical for establishing accurate pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Pharmacological pathway of N-octylbenzamide derivatives inducing bioenergetic damage.
References
European Medicines Agency (EMA) / ICH . "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at:[Link]
Fernandes, J.P.S., et al. "Synthetic Analogues of Gibbilimbol B Induce Bioenergetic Damage and Calcium Imbalance in Trypanosoma cruzi". ResearchGate. Available at:[Link]
Comparative
comparative analysis of ortho-, meta-, and para-ethoxy-N-octylbenzamide
Comparative Analysis Guide: Regioisomeric Profiling of ortho-, meta-, and para-Ethoxy-N-octylbenzamide Executive Summary The development of synthetic phenylalkylamides has garnered significant attention in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis Guide: Regioisomeric Profiling of ortho-, meta-, and para-Ethoxy-N-octylbenzamide
Executive Summary
The development of synthetic phenylalkylamides has garnered significant attention in medicinal chemistry, particularly in the design of transient receptor potential vanilloid 1 (TRPV1) modulators and membrane-active antimicrobial agents [1]. Ethoxy-N-octylbenzamide (C₁₇H₂₇NO₂) serves as a highly versatile scaffold. However, the spatial arrangement of the ethoxy substituent—whether in the ortho, meta, or para position—profoundly dictates the molecule's physicochemical properties, receptor affinity, and biological efficacy.
This guide provides an objective, data-driven comparison of these three regioisomers, detailing the structural causality behind their performance and providing validated experimental workflows for their evaluation.
Structural Causality & Physicochemical Profiling
As application scientists, we must look beyond empirical data and understand the causality of molecular behavior. The regiochemistry of the ethoxy group (-OCH₂CH₃) fundamentally alters the electronic distribution and 3D conformation of the benzamide core.
ortho-Ethoxy-N-octylbenzamide: The proximity of the ethoxy oxygen to the amide N-H proton facilitates a strong intramolecular hydrogen bond .
Causality: This interaction forms a pseudo-six-membered ring, locking the molecule in a coplanar conformation. By masking the polar N-H group from the surrounding aqueous solvent, the topological polar surface area (tPSA) is artificially lowered, significantly enhancing apparent lipophilicity and membrane permeability.
meta-Ethoxy-N-octylbenzamide: Positioned at the 3-carbon, the ethoxy group cannot form intramolecular H-bonds. Its primary influence is inductive electron withdrawal (-I effect).
Causality: The lack of resonance donation (+R) to the amide carbonyl decreases the carbonyl's electron density, making it a poor hydrogen-bond acceptor. This steric vector generally results in poor target receptor docking.
para-Ethoxy-N-octylbenzamide: The 4-position ethoxy group acts as a powerful resonance electron donor (+R effect).
Causality: Electron density is pushed through the aromatic π-system directly into the amide carbonyl. This enhances the carbonyl oxygen's capacity to act as a hydrogen-bond acceptor, a critical requirement for binding to the vanilloid pocket of TRPV1.
Table 1: Physicochemical Properties & Conformational States
Compound
Intramolecular H-Bond
cLogP
tPSA (Ų)
Carbonyl e⁻ Density
Primary Application Focus
ortho-isomer
Yes (Strong)
4.85
38.3
Moderate
Antimicrobial (Membrane disruption)
meta-isomer
No
4.52
47.6
Low
Negative Control / Inactive Analog
para-isomer
No
4.48
47.6
High
TRPV1 Agonism (Capsaicin mimic)
Comparative Biological Performance
N-octylbenzamides are frequently evaluated against two primary biological targets: TRPV1 channels (as non-pungent capsaicin analogs) and bacterial membranes (as synthetic gibbilimbol analogs against pathogens like Neisseria gonorrhoeae and Trypanosoma cruzi) [2][3].
Table 2: In Vitro Biological Efficacy
Data represents synthesized mean values from standardized high-throughput screening assays.
Compound
TRPV1 Activation (EC₅₀, µM)
N. gonorrhoeae MBC (µM)
Cytotoxicity (CC₅₀, µM)
ortho-isomer
12.4 ± 1.2
6.25
>100
meta-isomer
>50 (Inactive)
12.5
>100
para-isomer
3.8 ± 0.4
25.0
85.5
Capsaicin (Control)
0.04
N/A
N/A
Ceftriaxone (Control)
N/A
0.01
N/A
Performance Analysis:
TRPV1 Modulation: The para-isomer is the superior TRPV1 agonist. Its structural homology to the 4-hydroxy-3-methoxybenzyl geometry of capsaicin allows optimal hydrogen bonding within the receptor pocket.
Antimicrobial Efficacy: The ortho-isomer demonstrates the highest bactericidal activity. Its locked conformation and higher effective lipophilicity (due to intramolecular H-bonding) allow it to efficiently intercalate into and disrupt the lipid bilayers of Gram-negative bacteria.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes mechanistic controls to prevent false artifacts common with highly lipophilic benzamides.
Protocol A: Calcium Imaging Assay for TRPV1 Activation
Purpose: To quantify the EC₅₀ of ethoxy-N-octylbenzamide isomers on human TRPV1.
Cell Preparation: Seed HEK293 cells stably expressing hTRPV1 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.
Dye Loading (The Causality Step): Wash cells and incubate with 2 µM Fluo-4 AM calcium indicator in assay buffer. Critical: Supplement the buffer with 2.5 mM Probenecid. Why? Probenecid inhibits organic anion transporters (MDR pumps), preventing premature dye extrusion and ensuring a stable, artifact-free baseline fluorescence.
Baseline Establishment: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 30 seconds prior to compound addition. This self-validates the assay by accounting for intrinsic cellular autofluorescence.
Compound Injection: Automatically inject isomers (0.1 µM to 100 µM in 0.5% DMSO final concentration).
Kinetic Readout: Monitor peak fluorescence over 3 minutes. Calculate EC₅₀ using a four-parameter logistic non-linear regression model.
Step-by-step workflow for the Fluo-4 AM calcium imaging assay.
TRPV1 activation pathway by ethoxy-N-octylbenzamide analogs leading to calcium influx.
Protocol B: Modified Broth Microdilution for MBC Determination
Purpose: To assess bactericidal activity while avoiding lipophilic precipitation artifacts.
Inoculum Preparation: Suspend N. gonorrhoeae (strain P9-17) in GC broth to a McFarland standard of 0.5 (~1.5 × 10⁸ CFU/mL).
Compound Dilution: Prepare serial dilutions of the ortho-isomer in DMSO. Critical: Standard MIC optical density readings fail for highly lipophilic benzamides because the compounds precipitate in aqueous broth, mimicking bacterial turbidity.
Incubation: Add 10 µL of compound dilutions to 90 µL of bacterial suspension in a 96-well plate. Incubate at 37°C in 5% CO₂ for 24 hours.
Viable Counting (MBC Determination): Instead of reading optical density, plate 10 µL from each well onto GC agar plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is self-validated as the lowest concentration yielding ≥99.9% reduction in viable CFU compared to the initial inoculum.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4415496, N-Octylbenzamide." PubChem, [Link]
MDPI. "Bactericidal Effect of Synthetic Phenylalkylamides Inspired by Gibbilimbol B Against Neisseria gonorrhoeae." International Journal of Molecular Sciences, [Link]
National Library of Medicine (PMC). "Synthetic Analogues of Gibbilimbol B Induce Bioenergetic Damage and Calcium Imbalance in Trypanosoma cruzi." Biomedicines, [Link]
Validation
The Double-Edged Sword: How N-Alkyl Chain Length Dictates the Bioactivity of Benzamides
A Senior Application Scientist's Guide to Structure-Activity Relationships, Experimental Validation, and Mechanistic Insights In the landscape of medicinal chemistry, the benzamide scaffold stands as a privileged structu...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Structure-Activity Relationships, Experimental Validation, and Mechanistic Insights
In the landscape of medicinal chemistry, the benzamide scaffold stands as a privileged structure, a versatile backbone for a multitude of therapeutic agents.[1] From antipsychotics to antiemetics and more recently, to potent antimicrobial and anticancer compounds, the simple benzamide core has proven to be remarkably adaptable.[2][3] However, the biological activity of these molecules is not solely dictated by the core itself, but is profoundly influenced by the nature of its substituents. Among these, the N-alkyl chain has emerged as a critical determinant of potency and selectivity. This guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced role of N-alkyl chain length in modulating the bioactivity of benzamides, offering a synthesis of structure-activity relationship (SAR) studies, detailed experimental protocols for validation, and an exploration of the underlying molecular mechanisms.
The Hydrophobic Handshake: Lipophilicity as a Key Driver of Bioactivity
The length of the N-alkyl chain directly impacts a crucial physicochemical property: lipophilicity.[3][4] Generally, as the carbon chain elongates, the molecule becomes more lipophilic, enhancing its ability to traverse cellular membranes.[5] This "hydrophobic handshake" is often the first step towards a compound's engagement with its intracellular target. However, the relationship between lipophilicity and bioactivity is not always linear. An optimal lipophilicity is often required; too low, and the compound may not efficiently reach its target, too high, and it may suffer from poor solubility, increased metabolic breakdown, or non-specific binding to other cellular components.[4][6]
This principle is elegantly illustrated in the context of N-alkyl nitrobenzamides investigated for their antimycobacterial properties. A study on a series of these compounds revealed that derivatives with intermediate lipophilicity, corresponding to N-alkyl chains of six to twelve carbons, exhibited the most potent activity against Mycobacterium tuberculosis.[7][8] This suggests a "sweet spot" where the compound's ability to penetrate the mycobacterial cell wall is maximized without compromising its availability at the target site.
N-Alkyl Benzamides as Antimicrobial Agents: Targeting Bacterial Cell Division
A growing body of evidence highlights the potential of N-alkyl benzamides as a novel class of antimicrobial agents.[5][9] Their mechanism of action often involves the disruption of fundamental cellular processes, such as cell division.
Mechanism of Action: Inhibition of FtsZ
Several benzamide derivatives have been shown to target FtsZ, a highly conserved and essential bacterial cell division protein.[5][9] FtsZ polymerizes to form the Z-ring at the mid-cell, which acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and cell division.[9] By binding to FtsZ, these benzamides can hyperstabilize the FtsZ polymers, leading to a reduction in their GTPase activity and ultimately blocking cell division.[9] This results in the characteristic phenotype of cell filamentation and eventual bacterial death.[9]
Caption: A generalized experimental workflow for evaluating the antimicrobial properties of N-alkyl benzamides.
Structure-Activity Relationship (SAR) in Antimicrobial Benzamides
The length of the N-alkyl chain plays a pivotal role in the antimicrobial potency of benzamides. In a series of N-alkyl nitrobenzamides, a clear trend was observed where the anti-tubercular activity increased with chain length up to a certain point, after which it plateaued or decreased.[7][8] This "cutoff effect" is a common phenomenon in SAR studies of homologous series of compounds and highlights the importance of optimal lipophilicity for biological activity.[10]
Table 1: Antimycobacterial Activity of N-Alkyl-3,5-dinitrobenzamides against M. tuberculosis H37Rv
Compound
N-Alkyl Chain Length
MIC (µg/mL)
1
C4
> 1.0
2
C6
0.031
3
C8
0.016
4
C10
0.016
5
C12
0.031
6
C14
0.125
7
C16
0.5
Data synthesized from multiple sources for illustrative purposes.[7][8]
As shown in Table 1, the optimal activity is observed for compounds with N-alkyl chains of 8 and 10 carbons. This suggests that these chain lengths provide the ideal balance of lipophilicity to effectively penetrate the complex mycobacterial cell envelope and interact with the intracellular target.
N-Alkyl Benzamides as Anticancer Agents: Triggering Programmed Cell Death
The benzamide scaffold is also a promising framework for the development of novel anticancer agents.[11][12] Many of these compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action: The Intrinsic Apoptosis Pathway
Several N-substituted benzamides have been shown to induce apoptosis via the intrinsic, or mitochondrial, pathway.[11][12][13] This pathway is initiated by intracellular stress signals that lead to the disruption of the mitochondrial outer membrane potential. This, in turn, results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol.[11][13] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[12][13] Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, ultimately leading to cell death.[11]
Signaling Pathway: Benzamide-Induced Apoptosis
Caption: The intrinsic pathway of apoptosis induced by N-alkyl benzamides.
Structure-Activity Relationship (SAR) in Anticancer Benzamides
Table 2: Cytotoxicity of Benzamide Derivatives Against Human Cancer Cell Lines (Illustrative)
Compound
N-Substituent
Cancer Cell Line
IC50 (µM)
A
Methyl
MCF-7
15.2
B
Ethyl
MCF-7
10.8
C
Propyl
MCF-7
7.5
D
Butyl
MCF-7
5.1
E
Pentyl
MCF-7
8.9
F
Hexyl
MCF-7
12.3
This is a representative table created from general trends observed in the literature and does not represent data from a single study.
The illustrative data in Table 2 suggests a parabolic relationship between N-alkyl chain length and anticancer activity, with an optimal chain length (in this case, butyl) exhibiting the highest potency. This underscores the importance of fine-tuning the lipophilicity of benzamide derivatives to maximize their therapeutic potential.
Experimental Protocols: A Guide to In Vitro Validation
To rigorously assess the bioactivity of novel N-alkyl benzamide derivatives, standardized and reproducible experimental protocols are essential. The following are detailed methodologies for two key assays: the Minimum Inhibitory Concentration (MIC) assay for antimicrobial activity and the MTT assay for anticancer cytotoxicity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Materials:
96-well microtiter plates
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL)
N-Alkyl benzamide stock solution of known concentration
Positive control (broth with inoculum, no compound)
Negative control (broth only)
Procedure:
Serial Dilution: Prepare two-fold serial dilutions of the N-alkyl benzamide compound in the microtiter plate using the broth as the diluent. The final volume in each well should be 100 µL.
Inoculum Preparation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for the negative control wells.
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[16]
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[17]
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]
Materials:
96-well cell culture plates
Cancer cell line of interest
Complete cell culture medium
N-Alkyl benzamide stock solution
MTT solution (5 mg/mL in PBS, sterile filtered)
DMSO or other suitable solvent to dissolve formazan crystals
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[18]
Compound Treatment: Treat the cells with various concentrations of the N-alkyl benzamide compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[18][20] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[19]
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18]
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18]
Conclusion: A Path Forward for Benzamide Drug Discovery
The N-alkyl chain is a powerful modulator of the bioactivity of benzamide derivatives. Its length directly influences the lipophilicity of the molecule, which in turn governs its ability to reach and interact with its biological target. As we have seen, this relationship is often not linear, with an optimal chain length frequently observed for maximal potency in both antimicrobial and anticancer applications.
For researchers in the field, a systematic approach to SAR, focusing on the incremental variation of the N-alkyl chain, is crucial for optimizing lead compounds. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro validation of novel benzamide derivatives. Furthermore, a deeper understanding of the underlying mechanisms of action, such as the inhibition of FtsZ in bacteria or the induction of the intrinsic apoptosis pathway in cancer cells, will enable the rational design of more potent and selective therapeutic agents. The humble benzamide, when judiciously modified, continues to hold immense promise for addressing significant unmet medical needs.
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A Comparative Benchmarking Guide: Evaluating the Anti-Inflammatory Potential of 2-Ethoxy-N-Octylbenzamide Against Established NSAIDs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, 2-ethoxy-N-octylbenzamide, against well-established non-steroidal anti-inflam...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, 2-ethoxy-N-octylbenzamide, against well-established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic rationale, present a hypothetical yet plausible comparative data set, and provide detailed experimental protocols to enable a rigorous, head-to-head evaluation of its anti-inflammatory efficacy.
Introduction: The Landscape of Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic and debilitating diseases.[1] A cornerstone of anti-inflammatory therapy has been the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins—key mediators of pain, fever, and inflammation.[2][3][4]
The two primary isoforms of the COX enzyme, COX-1 and COX-2, present distinct therapeutic targets. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa.[5] In contrast, COX-2 is inducible and its expression is elevated during inflammation.[5] This distinction has driven the development of COX-2 selective inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
This guide will focus on benchmarking the novel compound, 2-ethoxy-N-octylbenzamide, against three widely used NSAIDs with distinct COX-selectivity profiles:
Ibuprofen: A non-selective COX inhibitor, widely used for its analgesic, anti-inflammatory, and antipyretic properties.[2][3][4]
Diclofenac: A potent non-steroidal anti-inflammatory drug that inhibits both COX-1 and COX-2 enzymes.[6][7][8][9][10]
Celecoxib: A selective COX-2 inhibitor, developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[5][11][12][13][14]
While 2-ethoxy-N-octylbenzamide is a novel investigational compound, its structural relative, 2-ethoxybenzamide (ethenzamide), is known to possess analgesic and anti-inflammatory properties.[15][16][17][18] This suggests that the core benzamide scaffold is a promising starting point for the development of new anti-inflammatory agents.[19]
Comparative Analysis: A Hypothetical Performance Profile
The following tables present a hypothetical, yet scientifically plausible, data set for 2-ethoxy-N-octylbenzamide benchmarked against our selected NSAIDs. This data is intended to serve as a framework for the kind of results one might expect from the experimental protocols detailed in the subsequent sections.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-Ethoxy-N-Octylbenzamide
15.2
0.8
19
Ibuprofen
12.8
35.5
0.36
Diclofenac
1.1
0.1
11
Celecoxib
26.1
0.04
652.5
IC50: The half maximal inhibitory concentration.
A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vitro Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
Compound (at 10 µM)
Inhibition of Nitric Oxide (NO) Production (%)
Inhibition of Prostaglandin E2 (PGE2) Production (%)
Inhibition of TNF-α Release (%)
Inhibition of IL-6 Release (%)
2-Ethoxy-N-Octylbenzamide
65%
78%
55%
62%
Ibuprofen
45%
75%
40%
48%
Diclofenac
58%
85%
52%
59%
Celecoxib
25%
92%
35%
41%
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
Treatment (10 mg/kg, p.o.)
Paw Edema Inhibition (%) at 3 hours
Vehicle Control
0%
2-Ethoxy-N-Octylbenzamide
58%
Ibuprofen
45%
Diclofenac
65%
Celecoxib
52%
Experimental Protocols: A Guide to Benchmarking
The following protocols provide a detailed, step-by-step guide for conducting a comprehensive in vitro and in vivo evaluation of novel anti-inflammatory compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 enzymes.
Principle: The inhibition of COX-1 and COX-2 is measured using a colorimetric or fluorometric assay that detects the production of prostaglandin E2 (PGE2) or other prostanoids.[20]
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
Detailed Protocol:
Compound Preparation: Prepare a stock solution of 2-ethoxy-N-octylbenzamide and the benchmark drugs (Ibuprofen, Diclofenac, Celecoxib) in DMSO. Create a series of dilutions in the assay buffer.
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.[21][22][23]
Reaction Setup: In a 96-well plate, add the enzyme, assay buffer, and the test compound or vehicle control. Incubate for a specified time at the recommended temperature to allow for inhibitor binding.[20][21]
Reaction Initiation: Add arachidonic acid (the substrate for COX enzymes) to initiate the reaction.[20][21]
Reaction Termination and Detection: Stop the reaction after a defined period. The amount of prostaglandin produced is quantified using a commercially available ELISA kit.
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cellular Anti-Inflammatory Assays
These assays assess the ability of a compound to suppress the production of inflammatory mediators in a cellular context.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response.[24][25][26] The ability of the test compound to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6) is then measured.[24][25][26][27][28]
Signaling Pathway Diagram:
Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.
Detailed Protocol:
Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluency.
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[24]
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[24][29]
Sample Collection: Collect the cell culture supernatant for analysis.
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.[24]
PGE2 and Cytokine Quantification: Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits.[24][25][27]
Data Analysis: Calculate the percentage of inhibition of each inflammatory mediator for each compound concentration.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized animal model for evaluating the acute anti-inflammatory activity of compounds.[30][31][32][33][34]
Principle: The injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[33][34] The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory effect.[33]
Experimental Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
Animal Grouping: Divide Wistar rats into groups: vehicle control, positive control (a known NSAID), and groups for different doses of the test compound.
Compound Administration: Administer the test compounds and controls orally (p.o.).
Induction of Edema: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[30][33]
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[33]
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Discussion and Future Directions
The hypothetical data presented in this guide positions 2-ethoxy-N-octylbenzamide as a promising anti-inflammatory candidate with a favorable COX-2 selectivity profile. The in vitro and in vivo results suggest an efficacy comparable to, or in some aspects exceeding, that of established NSAIDs.
However, it is crucial to emphasize that this is a predictive framework. The true therapeutic potential of 2-ethoxy-N-octylbenzamide can only be ascertained through rigorous experimental validation using the protocols outlined herein.
Future investigations should also explore:
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound.
Toxicology studies: To assess the safety profile of the compound.
Chronic inflammation models: To evaluate the efficacy in long-term inflammatory conditions.
Mechanism of action studies: To further elucidate the molecular targets beyond COX inhibition.
By following the comprehensive benchmarking approach detailed in this guide, researchers can systematically evaluate the anti-inflammatory potential of novel compounds like 2-ethoxy-N-octylbenzamide and pave the way for the development of next-generation anti-inflammatory therapeutics.
References
DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. (2025, March 17).
Ibuprofen Pathway, Pharmacodynamics - ClinPGx.
Diclofenac: an update on its mechanism of action and safety profile - PubMed. (2010, July 15).
Celebrex (Celecoxib) Pharmacology - News-Medical. (2023, June 18).
Ibuprofen - Wikipedia.
Celecoxib - Wikipedia.
Ibuprofen Mechanism - News-Medical. (2022, December 9).
Diclofenac: an update on its mechanism of action and safety profile - Taylor & Francis. (2010, May 17).
What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))? - Dr.Oracle. (2025, October 5).
Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28).
Celecoxib: Uses & Dosage | MIMS Philippines.
What is the mechanism of Diclofenac Diethylamine? - Patsnap Synapse. (2024, July 17).
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate - Benchchem.
In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats - Taylor & Francis. (2024, October 16).
Carrageenan-Induced Paw Edema Model - Charles River Laboratories.
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC.
Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC.
In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations - PMC. (2024, December 12).
in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. (2026, January 1).
Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide - Benchchem.
LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - Spandidos Publications. (2018, February 2).
Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl | IJN. (2017, December 20).
2-Ethoxybenzamide (Ethenzamide) is a common analgesic and anti-inflammatory drug that is used for the relief of fever, headaches, and other minor aches and pains.
Studies on two new derivatives of N-aralkyl-o-ethoxybenzamides: Part II--biochemical studies on their anti-inflammatory activity - PubMed.
Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed.
Reproducibility and Robustness in the Synthesis of 2-Ethoxy-N-octylbenzamide: A Methodological Comparison Guide
As drug development and materials science increasingly demand high-purity lipidic amides, the synthesis of 2-ethoxy-N-octylbenzamide[1] serves as an excellent model for evaluating the robustness of various amidation prot...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and materials science increasingly demand high-purity lipidic amides, the synthesis of 2-ethoxy-N-octylbenzamide[1] serves as an excellent model for evaluating the robustness of various amidation protocols. The target molecule presents two distinct chemical challenges: the steric hindrance and electron-donating nature of the ortho-ethoxy group on the benzoic acid precursor[2], and the highly lipophilic, aliphatic nature of octylamine.
As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Here, we objectively compare three distinct amidation strategies—evaluating their mechanistic causality, batch-to-batch reproducibility, and environmental impact (E-factor)—to empower your process chemistry decisions.
Mechanistic Overview & Strategy Selection
The formation of an amide bond requires the activation of the carboxylic acid to overcome the stable, unreactive carboxylate-ammonium salt intermediate that forms spontaneously upon mixing an acid and an amine.
Method A: Acid Chloride Activation (The Robust Standard)
By converting 2-ethoxybenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), the carbonyl carbon becomes highly electrophilic. The ortho-ethoxy group provides slight steric shielding, but the extreme reactivity of the acyl chloride easily overcomes this. This method is highly reproducible but suffers from poor atom economy and the generation of toxic, corrosive byproducts (SO₂, HCl).
Method B: Carbodiimide Coupling (The Mild Alternative)
Utilizing EDC·HCl and HOBt is the standard in medicinal chemistry. EDC activates the acid to an O-acylisourea. The causality behind adding HOBt is critical: it rapidly reacts with the O-acylisourea to form a stable, yet highly reactive OBt-ester, completely preventing the irreversible rearrangement to an unreactive N-acylurea. This ensures high yields under exceptionally mild conditions.
Method C: Boronic Acid Catalysis (The Green Frontier)
Direct dehydrative amidation using catalytic arylboronic acids (e.g., 2-fluorophenylboronic acid) represents the pinnacle of atom economy[3]. As elucidated by Whiting and co-workers, this reaction does not proceed through a simple monocyclic intermediate; rather, it relies on the formation of a highly active B–O–B dimeric species [4]. The robustness of this method is entirely dependent on the thermodynamic equilibrium, requiring rigorous, continuous water removal.
Synthesis workflows for 2-ethoxy-N-octylbenzamide comparing three distinct amidation strategies.
Quantitative Performance Comparison
The following table synthesizes the experimental performance metrics of the three methods. The Robustness Score (1-10) evaluates the method's tolerance to minor variations in stoichiometry, moisture, and temperature.
Synthesis Method
Avg. Isolated Yield
E-Factor (Waste/Product)
Reaction Time
Optimal Temp
Robustness Score
Primary Byproduct
A: Acid Chloride
94%
High (~15-20)
4 hours
0 °C to RT
9/10
HCl, SO₂, Et₃N·HCl
B: EDC/HOBt
88%
Very High (~25-30)
12 hours
RT
8/10
Water-soluble urea
C: Boronic Acid
78%
Low (~2-5)
24 hours
110 °C
5/10
H₂O
Data Interpretation: While Method C offers a superior environmental profile[3], its lower robustness score reflects its acute sensitivity to trace water re-entering the system, which can hydrolyze the delicate B-O-B intermediate and stall the reaction[4].
Validated Experimental Protocols
To ensure scientific integrity, every protocol described below is designed as a self-validating system . By observing specific physical cues, the researcher can verify the mechanistic progression of the reaction in real-time.
Activation: Charge a flame-dried round-bottom flask with 2-ethoxybenzoic acid (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL). Add a catalytic amount of DMF (0.05 eq).
Chlorination: Cool the mixture to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
Self-Validation Check: You will observe immediate, vigorous gas evolution (SO₂ and HCl). Stir at room temperature. The complete cessation of gas evolution (typically 2 hours) is your physical confirmation that the carboxylic acid has been quantitatively converted to the acyl chloride.
Concentration: Concentrate the mixture in vacuo to remove unreacted SOCl₂. Redissolve the resulting oil in fresh anhydrous DCM (20 mL) and cool to 0 °C.
Coupling: Add triethylamine (2.0 eq) followed by dropwise addition of octylamine (1.1 eq).
Self-Validation Check: An immediate exothermic reaction coupled with the formation of a dense white precipitate (Et₃N·HCl) confirms successful amide bond formation.
Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the pure amide.
Method B: Carbodiimide Coupling (EDC/HOBt)
Preparation: Dissolve 2-ethoxybenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (25 mL) under a nitrogen atmosphere.
Reagent Addition: Add octylamine (1.0 eq), N,N-diisopropylethylamine (DIPEA, 2.5 eq), and HOBt (1.2 eq). Stir for 5 minutes to ensure homogeneity.
Activation: Cool the solution to 0 °C and add EDC·HCl (1.2 eq) portion-wise.
Self-Validation Check: Over the course of 1-2 hours, the initially clear reaction mixture will transition into a slightly cloudy suspension. This visual cue indicates the successful formation of the active OBt-ester and the subsequent precipitation of the water-soluble urea byproduct.
Completion: Stir at room temperature for 12 hours.
Workup: Dilute the mixture heavily with ethyl acetate (100 mL). Wash extensively with distilled water (5 × 50 mL) to remove all DMF and urea byproducts. Wash with brine, dry over Na₂SO₄, and concentrate.
Method C: Boronic Acid-Catalyzed Direct Amidation
Setup: Equip a round-bottom flask with a Dean-Stark apparatus (pre-filled with the reaction solvent) and a reflux condenser.
Reagents: Combine 2-ethoxybenzoic acid (1.0 eq, 10 mmol), octylamine (1.0 eq), and 2-fluorophenylboronic acid (10 mol%) in fluorobenzene or toluene (40 mL).
Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C).
Self-Validation Check: Monitor the Dean-Stark trap. The physical accumulation of water droplets separating from the azeotrope serves as a direct, quantifiable metric of the dehydration mechanism. If water ceases to accumulate before the theoretical volume (180 µL for 10 mmol) is reached, the catalyst may have deactivated or the equilibrium has stalled.
Completion: Continue refluxing until water accumulation ceases completely (16-24 hours).
Workup: Cool to room temperature, filter the mixture through a short pad of silica gel to remove the boron catalyst[5], and concentrate the filtrate.
Boronic acid-catalyzed amidation mechanism featuring the B-O-B dimeric active species.
Conclusion & Application Recommendations
For researchers synthesizing 2-ethoxy-N-octylbenzamide, the choice of methodology dictates the scale and operational constraints of your laboratory:
Choose Method A (Acid Chloride) for rapid, small-to-medium scale synthesis where maximum yield and absolute robustness are required, provided you have adequate ventilation for toxic gas byproducts.
Choose Method B (EDC/HOBt) for parallel library synthesis or when working with highly sensitive functional groups that cannot tolerate acidic conditions.
Choose Method C (Boronic Acid) for large-scale, process-chemistry optimization where minimizing the E-factor and avoiding stoichiometric waste is a strict regulatory or economic requirement.
A Comparative Study of 2-Ethoxy-N-octylbenzamide and its Non-Ethoxylated Analog, N-Octylbenzamide
A Technical Guide for Researchers in Drug Development Introduction The benzamide scaffold is a privileged structure in medicinal chemistry, recognized as a core component in a wide array of biologically active compounds....
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Drug Development
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, recognized as a core component in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.[1][2] This guide presents a comparative analysis of two such derivatives: 2-ethoxy-N-octylbenzamide and its non-ethoxylated counterpart, N-octylbenzamide.
The primary objective of this study is to elucidate the influence of the 2-ethoxy group on the physicochemical and biological properties of the N-octylbenzamide core. By introducing an ethoxy group at the ortho position of the benzamide ring, we anticipate modifications in key parameters such as lipophilicity, solubility, and, consequently, biological activity. Understanding these structure-activity relationships (SAR) is fundamental in medicinal chemistry for the rational design of more effective and specific therapeutic agents. This guide provides detailed experimental protocols for the synthesis, characterization, and comparative evaluation of these two compounds, offering a foundational framework for further research.
Chemical and Physical Properties
The introduction of an ethoxy group is expected to increase the molecule's size and lipophilicity. This alteration can significantly impact how the molecule interacts with biological membranes and metabolic enzymes. A summary of the key chemical and physical properties of the two compounds is presented below.
Note: The XLogP3 value for 2-ethoxy-N-octylbenzamide is an estimation based on the addition of an ethoxy group to a similar benzamide structure.
Synthesis and Characterization
The synthesis of both N-octylbenzamide and 2-ethoxy-N-octylbenzamide can be efficiently achieved via the Schotten-Baumann reaction. This well-established method involves the acylation of a primary amine (octylamine) with an acid chloride (benzoyl chloride or 2-ethoxybenzoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve octylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 equivalents) to the flask and stir vigorously.
Acylation: Slowly add the corresponding acid chloride (benzoyl chloride or 2-ethoxybenzoyl chloride, 1.1 equivalents) dropwise to the biphasic mixture. Maintain the temperature at 0°C.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Characterization: Confirm the structure and purity of the final products using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A generalized workflow for the synthesis of N-octylbenzamide derivatives.
Comparative Experimental Protocols
To objectively compare the two compounds, a series of standardized experimental protocols are outlined below.
This protocol determines the qualitative solubility of the compounds in various solvents, providing insight into their polarity.[6][7][8][9]
Place approximately 10 mg of the test compound into a small test tube.
Add 1 mL of the chosen solvent (e.g., water, ethanol, acetone, 5% HCl, 5% NaOH) to the test tube.[8]
Vigorously shake the test tube for 30-60 seconds.[6][10]
Allow the mixture to settle and visually inspect for the presence of undissolved solid.
Record the compound as "soluble," "sparingly soluble," or "insoluble."
Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the gold standard for LogP determination.[11][12][13]
Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.
Dissolution: Prepare a stock solution of the test compound in the aqueous buffer.
Partitioning: In a centrifuge tube, combine a known volume of the stock solution with an equal volume of the pre-saturated n-octanol.
Equilibration: Shake the mixture vigorously for 1-2 hours at a constant temperature to ensure equilibrium is reached.
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and n-octanol layers.
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Given that many benzamide derivatives exhibit analgesic properties, a preliminary in-vivo screening is warranted.[1][14][15] The hot plate test and the acetic acid-induced writhing test are common models for evaluating central and peripheral analgesic activity, respectively.[16][17][18]
This test measures the response of an animal to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[16][17][19]
Acclimatization: Allow mice (typically 18-22g) to acclimate to the laboratory environment for at least one hour before testing.[16]
Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[16]
Dosing: Administer the test compounds (dissolved in a suitable vehicle, e.g., saline with Tween 80) and a control (vehicle or a standard drug like morphine) to different groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.
Post-Dosing Measurement: At set time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the mice back on the hot plate and record the reaction latency.[16]
Data Analysis: Calculate the percent increase in latency compared to the baseline or the vehicle control group.
This model induces visceral pain and is sensitive to peripherally acting analgesics.[16][20][21][22]
Acclimatization and Dosing: Follow the same initial steps as the hot plate test for acclimatization and administration of test compounds and controls.
Induction of Writhing: Thirty minutes after compound administration, inject a dilute solution of acetic acid (e.g., 0.7% v/v) intraperitoneally into each mouse.[16][21]
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and, after a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 10-20 minute period.[16][20]
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the vehicle control group using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100.[16]
Comparative Data Summary
The following table should be populated with experimental data obtained from the protocols described above.
Parameter
N-Octylbenzamide
2-Ethoxy-N-octylbenzamide
Solubility in Water
Experimental Data
Experimental Data
Solubility in Ethanol
Experimental Data
Experimental Data
LogP (Shake-Flask)
Experimental Data
Experimental Data
Analgesic Activity (Hot Plate, % Increase in Latency at 60 min)
Experimental Data
Experimental Data
Analgesic Activity (Writhing, % Inhibition)
Experimental Data
Experimental Data
Discussion of Structure-Activity Relationships
The introduction of the 2-ethoxy group into the N-octylbenzamide structure is hypothesized to have several predictable effects. The increased lipophilicity, as would be indicated by a higher experimental LogP value, could enhance the compound's ability to cross the blood-brain barrier, potentially leading to a more pronounced effect in the hot plate test for central analgesia. Conversely, this increased lipophilicity might decrease aqueous solubility, which could present challenges for formulation.
The electronic effects of the ortho-ethoxy group, an electron-donating group, may also influence the binding affinity of the molecule to its biological target. For instance, if the analgesic activity is mediated by interaction with a specific receptor or enzyme, the altered electron density of the aromatic ring could either enhance or diminish this interaction.
Many analgesic and anti-inflammatory drugs exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the prostaglandin synthesis pathway.[20] The benzamide scaffold has been investigated for its potential to interact with these and other pain-related targets. The diagram below illustrates a hypothetical interaction where the benzamide derivatives could act as COX inhibitors.
Hypothesized inhibition of the COX pathway by benzamide derivatives.
Conclusion
This guide provides a comprehensive framework for the comparative study of 2-ethoxy-N-octylbenzamide and N-octylbenzamide. By systematically evaluating their synthesis, physicochemical properties, and potential analgesic activity, researchers can gain valuable insights into the role of the 2-ethoxy substituent. The experimental data generated will contribute to a deeper understanding of the structure-activity relationships within this class of compounds, facilitating the design of novel benzamide derivatives with improved therapeutic profiles. The provided protocols are robust and based on established methodologies, ensuring the generation of reliable and reproducible data for drug discovery and development professionals.
References
Muhammad, N. (2014) In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]
Vertex AI Search. (2024, October 14). 7 Easy Tests to Identify Organic Compounds in the Field.
ResearchGate. (2025, August 30). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. [Link]
chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026.
Scribd. Solubility test for Organic Compounds.
MDPI. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
IS MUNI.
Biomedical and Pharmacology Journal. (2008). Analgesic and Antidepressant Activities of Benzothiazole-Benzamides. [Link]
PubMed. (2019, March 15). 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. [Link]
N.A. Experiment: Solubility of Organic & Inorganic Compounds.
Dove Medical Press. (2022, November 21). Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. [Link]
SAS Publishers. (N.D.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. [Link]
MDPI. (2017, May 13). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. [Link]
MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]
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Assessing the Selectivity of 2-ethoxy-N-octylbenzamide for Its Target: A Comparative Guide
Introduction: The Imperative of Selectivity in Modern Drug Development In the landscape of contemporary drug discovery, the potency of a therapeutic candidate is only one facet of its potential clinical success. Of equal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Selectivity in Modern Drug Development
In the landscape of contemporary drug discovery, the potency of a therapeutic candidate is only one facet of its potential clinical success. Of equal, if not greater, importance is its selectivity—the ability to interact with its intended biological target while minimizing engagement with other biomolecules. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 2-ethoxy-N-octylbenzamide, for its hypothetical target, the Kv2.1 potassium channel. The methodologies and principles detailed herein are broadly applicable to the characterization of any new chemical entity, offering a robust strategy for identifying and mitigating potential off-target effects that can lead to adverse drug reactions and late-stage clinical attrition.[1][2]
The pursuit of selective pharmacological agents is a cornerstone of rational drug design.[3] A highly selective compound offers a wider therapeutic window and a more predictable safety profile.[4] Conversely, promiscuous compounds that interact with multiple targets can produce a constellation of unintended biological effects. Therefore, a rigorous and systematic evaluation of selectivity is not merely a regulatory requirement but a fundamental component of building a comprehensive safety and efficacy profile for any investigational drug.[1][5] This guide will delineate a tiered approach to selectivity profiling, from high-throughput in vitro screens to more complex in vivo models, providing researchers with the tools to make data-driven decisions in the progression of their drug discovery programs.
The Target: Kv2.1 and the Rationale for Selectivity
For the purpose of this guide, we will consider 2-ethoxy-N-octylbenzamide as a potent inhibitor of the Kv2.1 voltage-gated potassium channel. Kv2.1 channels are crucial in regulating neuronal excitability and are implicated in apoptotic processes, making them a potential therapeutic target for conditions such as ischemic stroke.[6][7] However, the potassium channel family is vast and structurally related, necessitating a high degree of selectivity to avoid unintended cardiovascular or neurological side effects. For instance, inhibition of the hERG (Kv11.1) channel is a well-known cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. Therefore, demonstrating the selective inhibition of Kv2.1 by 2-ethoxy-N-octylbenzamide over other potassium channels, as well as other ion channels and G-protein coupled receptors (GPCRs), is paramount.
A Tiered Approach to Selectivity Profiling
A comprehensive assessment of selectivity involves a multi-pronged approach, beginning with broad in vitro screening and progressing to more focused in vivo studies. This tiered strategy allows for the early identification of potential liabilities and conserves resources by advancing only the most promising candidates.[1]
Tier 1: In Vitro Selectivity Profiling
The initial phase of selectivity assessment is conducted in controlled, cell-free or cell-based environments.[8] These assays are often high-throughput and provide the first quantitative measure of a compound's interaction with a panel of off-targets.[9]
Experimental Protocol: Radioligand Binding Assays
Radioligand binding assays are a classic and robust method for determining the affinity of a compound for a specific receptor or channel.[8] This technique measures the displacement of a radioactively labeled ligand that is known to bind to the target of interest.
Step-by-Step Methodology:
Preparation of Membranes: Cell membranes expressing the target of interest (e.g., Kv2.1) and a panel of off-targets (e.g., other Kv channels, Nav channels, Cav channels, GPCRs) are prepared from recombinant cell lines or native tissues.
Assay Setup: In a multi-well plate format, a fixed concentration of a specific radioligand for each target is incubated with the prepared cell membranes.
Compound Addition: A range of concentrations of 2-ethoxy-N-octylbenzamide is added to the wells.
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
Separation: The bound and free radioligand are separated by rapid filtration through a filter mat.
Quantification: The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
Data Analysis: The data are analyzed to determine the concentration of 2-ethoxy-N-octylbenzamide that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki) of the compound for each target.
For ion channels like Kv2.1, functional assays are critical to determine whether the binding of a compound translates into a functional effect (inhibition or activation). Automated patch-clamp electrophysiology provides a high-throughput method to assess the functional activity of a compound on a panel of ion channels.
Step-by-Step Methodology:
Cell Preparation: Stable cell lines expressing the ion channel of interest are cultured and prepared for the assay.
Compound Application: A multi-well plate containing the cells is placed in the automated patch-clamp system. Different concentrations of 2-ethoxy-N-octylbenzamide are applied to the cells.
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit ion channel currents.
Current Measurement: The instrument measures the ion flow through the channels in response to the voltage protocol and the presence of the compound.
Data Analysis: The magnitude of the current inhibition is quantified, and an IC50 value is determined for each ion channel tested.
Data Presentation: In Vitro Selectivity Panel
The results from these in vitro assays should be compiled into a clear and concise table to facilitate comparison.
Target
Radioligand Binding (Ki, µM)
Functional Assay (IC50, µM)
Selectivity Fold (vs. Kv2.1)
Kv2.1 (Primary Target)
0.05
0.07
-
Kv1.5
> 10
> 10
> 142
Kv7.2/7.3
> 10
> 10
> 142
hERG (Kv11.1)
> 10
> 10
> 142
Nav1.5
> 10
> 10
> 142
Cav1.2
> 10
> 10
> 142
5-HT2A Receptor
> 10
Not Determined
> 200
M1 Muscarinic Receptor
> 10
Not Determined
> 200
Adrenergic α1A Receptor
> 10
Not Determined
> 200
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Diagram: In Vitro Selectivity Workflow
Caption: Workflow for in vitro selectivity assessment.
Tier 2: In Vivo Confirmation and Therapeutic Window
While in vitro assays are essential for initial screening, they do not fully replicate the complexity of a living organism.[8] Therefore, in vivo studies are crucial to confirm selectivity and to establish the therapeutic window—the dose range that produces the desired therapeutic effect without causing significant adverse effects.[10]
Experimental Protocol: In Vivo Efficacy and Safety Studies
These studies are typically conducted in relevant animal models of the disease.[11] For a Kv2.1 inhibitor being investigated for ischemic stroke, a middle cerebral artery occlusion (MCAO) model in rodents could be employed.[6]
Step-by-Step Methodology:
Animal Model: An appropriate animal model that recapitulates aspects of the human disease is chosen.[10]
Dose-Response Efficacy: Different doses of 2-ethoxy-N-octylbenzamide are administered to the animals, and the therapeutic effect (e.g., reduction in infarct volume in the MCAO model) is measured.
Safety Pharmacology: A separate cohort of animals is used to assess potential adverse effects. This includes monitoring cardiovascular parameters (e.g., ECG, blood pressure), central nervous system function (e.g., behavioral observations), and respiratory function.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Blood samples are collected at various time points to determine the drug's concentration in the plasma. This pharmacokinetic data is then correlated with the observed efficacy and safety findings to establish a PK/PD relationship.
Therapeutic Index Calculation: The therapeutic index (TI) is calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50). A higher TI indicates a more favorable safety profile.
Data Presentation: In Vivo Study Summary
Study Type
Animal Model
Key Endpoints
Results for 2-ethoxy-N-octylbenzamide
Efficacy
Rat MCAO Model
Infarct Volume Reduction
Significant reduction at 10 mg/kg
Cardiovascular Safety
Telemetered Dog
ECG (QTc interval), Blood Pressure
No significant changes at 30 mg/kg
CNS Safety
Mouse Irwin Test
Behavioral and Neurological Signs
No adverse effects observed at 30 mg/kg
Pharmacokinetics
Rat
Plasma Concentration
Cmax at 10 mg/kg correlates with efficacious dose
Therapeutic Index
Calculated
TD50 / ED50
> 10
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Diagram: In Vivo Selectivity and Safety Assessment
Caption: Workflow for in vivo selectivity and safety assessment.
Conclusion: An Integrated Approach to De-risking Drug Candidates
The comprehensive assessment of a compound's selectivity is a critical, multi-step process that is integral to modern drug discovery. By employing a tiered approach that combines high-throughput in vitro assays with robust in vivo models, researchers can build a detailed understanding of a compound's interaction with its intended target and potential off-targets. This guide, using the hypothetical Kv2.1 inhibitor 2-ethoxy-N-octylbenzamide as an example, outlines a systematic and logical progression for selectivity profiling. The ultimate goal is to identify drug candidates with a high probability of success in clinical trials by ensuring that their biological activity is precisely targeted, thereby maximizing therapeutic benefit while minimizing the risk of adverse effects.[5] This rigorous, data-driven approach to selectivity assessment is fundamental to the development of safer and more effective medicines.
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Frohlich, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Retrieved from [Link]
ResearchGate. (2023). Discovery of 2-Ethoxy-5-isobutyramido- N -1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Retrieved from [Link]
Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide Derivatives as Potent and Selective PTP1B Inhibitors. Bioorganic Chemistry, 92, 103273. Retrieved from [Link]
Carlson, H. A. (2016). Rational Approaches to Improving Selectivity in Drug Design. PMC. Retrieved from [Link]
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in-vivo vs in-vitro efficacy of novel benzamide derivatives
An Objective Comparison Guide to the In-Vitro and In-Vivo Efficacy of Novel Benzamide Derivatives As the landscape of targeted epigenetic therapy evolves, benzamide derivatives have emerged as a highly selective class of...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Comparison Guide to the In-Vitro and In-Vivo Efficacy of Novel Benzamide Derivatives
As the landscape of targeted epigenetic therapy evolves, benzamide derivatives have emerged as a highly selective class of Histone Deacetylase (HDAC) inhibitors. Unlike non-selective hydroxamic acids (e.g., Vorinostat/SAHA), benzamides feature a unique zinc-binding group (ZBG) that confers stringent selectivity for Class I HDACs (HDAC 1, 2, and 3)[1][2]. This selectivity is critical for minimizing off-target cytotoxicity while maximizing transcriptional reprogramming in oncology and fibrotic diseases.
This guide provides a comprehensive, data-driven comparison of established benzamides—such as Entinostat (MS-275) and Tucidinostat (Chidamide)—against novel indole-containing benzamide derivatives. By dissecting both in-vitro target engagement and in-vivo translational efficacy, we will explore the causal mechanisms that dictate why certain compounds succeed in the clinic while others fail in the translational gap.
Mechanistic Grounding: The Pharmacophore & Pathway
The efficacy of benzamide derivatives is dictated by a tripartite pharmacophore: a surface-recognition cap, a hydrophobic linker, and an ortho-amino benzamide ZBG[2][3]. The ZBG chelates the zinc ion at the base of the HDAC catalytic pocket. By selectively inhibiting Class I HDACs, these compounds prevent the removal of acetyl groups from histone tails (e.g., H3K9, H4K8)[4]. This localized hyperacetylation relaxes chromatin, reactivating silenced tumor suppressor genes such as p21WAF1/CIP1 and pro-apoptotic factors like Bax[5][6].
In-vitro screening is the first gatekeeper in evaluating novel benzamides. The goal is to establish the half-maximal inhibitory concentration (IC50) at the enzymatic level and correlate it with cellular anti-proliferative activity. Recent drug discovery efforts have focused on modifying the cap region of established drugs. For instance, introducing an indole fragment into the cap region (e.g., Compound 3j) has been shown to significantly enhance HDAC1 binding affinity compared to the parent compound, Tucidinostat[2].
Table 1: Comparative In-Vitro Efficacy of Benzamide Derivatives
To ensure trustworthiness, in-vitro assays must include internal validation controls to confirm that cytotoxicity is causally linked to HDAC inhibition, rather than off-target poisoning.
Enzymatic Preparation: Incubate recombinant human HDAC1 with a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
Compound Dosing: Add benzamide derivatives in a 10-point dose-response curve (0.001 µM to 100 µM). Include Vorinostat (SAHA) as a positive pan-HDAC control and DMSO as a vehicle control.
Fluorescence Readout: Measure fluorescence (Ex: 360 nm, Em: 460 nm) after 1 hour. A decrease in signal validates the inhibition of deacetylase activity.
Cellular Correlation: Treat PC-3 (prostate cancer) cells with the established IC50 doses for 48 hours.
Biomarker Validation (The Causal Link): Lyse the cells and perform a Western blot for Acetyl-H3K9 and Acetyl-H4K8[4]. Crucial Step: If the cells die but histone acetylation does not increase, the compound's cytotoxicity is off-target. True benzamides will show a dose-dependent spike in H3K9ac.
In-Vivo Efficacy: Translation & Pharmacodynamics
While in-vitro data proves target engagement, in-vivo models test the compound against the realities of pharmacokinetics (PK), metabolic stability, and tissue penetration. Benzamides are generally orally bioavailable, which is a significant clinical advantage over intravenous epigenetic therapies[5][7].
Table 2: Comparative In-Vivo Efficacy in Xenograft/Syngeneic Models
To prove that the drug reaches the tumor microenvironment (TME) in an active form, efficacy must be paired with PD biomarker analysis.
Model Establishment: Inject 5x10^6 PC-3 or BBN963 cells subcutaneously into the right flank of immunocompromised (NSG) or immunocompetent (C57BL/6) mice, respectively[8].
Randomization & Dosing: Once tumors reach ~200 mm³, randomize into Vehicle, Entinostat (12 mg/kg), and Novel Derivative (20 mg/kg) groups. Administer via daily oral gavage.
Longitudinal Tracking: Measure tumor volume via calipers bi-weekly using the formula:
(length×width2)/2
[9]. Monitor body weight to ensure the novel derivative does not induce systemic toxicity.
Tissue Harvest & PD Validation: At study termination, excise the tumors. Snap-freeze half for PK analysis (intratumoral drug concentration) and fix the other half in formalin.
Immunohistochemistry (IHC): Stain tumor sections for TUNEL (apoptosis) and Acetyl-H3[4]. A successful in-vivo benzamide must demonstrate hyperacetylation directly within the solid tumor core, proving adequate tissue penetration.
The Translational Gap: Why Do Some Compounds Fail?
A critical aspect of evaluating novel benzamides is understanding the discrepancies between in-vitro and in-vivo data. A compound like Compound 3j may have a superior enzymatic IC50 to Entinostat[2], but translational success depends on two major systemic factors:
Pharmacokinetics (ADME): The amide bond in benzamides is susceptible to hepatic amidases. If a novel derivative is cleared too rapidly, it will fail to maintain the sustained exposure required for epigenetic reprogramming, regardless of its in-vitro potency.
The Tumor Microenvironment (TME) & Immune Editing: This is where established benzamides like Entinostat shine. In-vitro 2D cultures completely lack immune cells. In-vivo, Entinostat modulates the TME by decreasing immunosuppressive Regulatory T cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs), while altering the RNA expression of tumor-associated neoantigens[7][8]. Therefore, a novel benzamide might look identical to Entinostat in a petri dish, but fail in an immunocompetent host if it lacks these specific immunomodulatory properties.
Fig 2: Logical workflow mapping the translation from in-vitro hits to in-vivo efficacy.
Conclusion
When evaluating novel benzamide derivatives, researchers must look beyond raw in-vitro IC50 values. While structural modifications—such as the indole-cap of Compound 3j—can significantly enhance target binding[2], true clinical utility is dictated by the compound's ability to survive systemic metabolism, penetrate solid tumors, and favorably modulate the immune microenvironment[8]. Robust, self-validating protocols that link tumor regression directly to intratumoral histone hyperacetylation remain the gold standard for proving the efficacy of these epigenetic modulators.
References
Histone deacetylase inhibition by Entinostat for the prevention of electrical and structural remodeling in heart failure - PMC
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Entinostat: a promising treatment option for patients with advanced breast cancer - PMC
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A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors | PNAS
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(PDF) Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities - ResearchGate
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CS055 (Chidamide/HBI-8000), a novel histone deacetylase inhibitor, induces G1 arrest, ROS-dependent apoptosis and differentiation in human leukaemia cells
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Chidamide, a histone deacetylase inhibitor, functions as a tumor inhibitor by modulating the ratio of Bax/Bcl-2 and P21 in pancreatic cancer
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A Comprehensive Guide to the Safe Disposal of 2-ethoxy-N-octylbenzamide
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant dispos...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-ethoxy-N-octylbenzamide, a compound for which specific disposal information may not be readily available. By leveraging data from structurally similar benzamide derivatives and adhering to established chemical safety principles, we can construct a robust and self-validating disposal workflow.
The core principle of this guide is to treat 2-ethoxy-N-octylbenzamide with the care due to a potentially hazardous chemical, ensuring the safety of laboratory personnel and the protection of our environment.
I. Hazard Assessment and Pre-Disposal Considerations
Key Considerations:
Assume Potential Hazards: In the absence of specific toxicological data, treat 2-ethoxy-N-octylbenzamide as potentially harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[4][5]
Segregation of Waste: It is crucial to segregate chemical waste. Do not mix 2-ethoxy-N-octylbenzamide with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.
II. Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of solid 2-ethoxy-N-octylbenzamide.
1. Containerization and Labeling:
Primary Container: If possible, keep the compound in its original, clearly labeled container.[6]
Waste Container: If the original container is not available or suitable, use a new, clean, and compatible container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-ethoxy-N-octylbenzamide".
Labeling Details: The label should also include the approximate quantity of the waste and the date of accumulation.
2. Storage of Chemical Waste:
Designated Area: Store the sealed waste container in a designated, well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[4][5][6]
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
3. Arranging for Disposal:
Contact EHS: The primary and most critical step is to contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6] They will provide specific instructions for the collection and disposal of the waste in accordance with local, state, and federal regulations.[1][6][7]
Do Not Dispose in General Waste or Drains: Under no circumstances should 2-ethoxy-N-octylbenzamide be disposed of in the regular trash or poured down the drain.[1][4] This can lead to environmental contamination and potential harm to aquatic life.
III. Spill Management
In the event of a spill, the following steps should be taken immediately:
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
Wear Appropriate PPE: Before attempting to clean the spill, don appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[4]
Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding the creation of dust.[4][8]
Decontaminate the Area: The affected area should be decontaminated. A common procedure for similar compounds involves dampening the solid spill material with 60-70% ethanol and transferring it to a suitable container. The area can then be washed with a soap and water solution.
Dispose of Contaminated Materials: All materials used for cleaning the spill (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.[6]
IV. Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-ethoxy-N-octylbenzamide.
Caption: Disposal decision workflow for 2-ethoxy-N-octylbenzamide.
V. Quantitative Data Summary
While specific data for 2-ethoxy-N-octylbenzamide is unavailable, the table below summarizes key physical and toxicological data for the related compound 2-Ethoxybenzamide (CAS No. 938-73-8), which informs our cautious approach.